Pinolenic acid
Description
Pinolenic acid has been reported in Teucrium cubense and Pinus koraiensis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHFNIKBKZGRP-URPRIDOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895852 | |
| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16833-54-8 | |
| Record name | Pinolenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinolenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOLENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pinolenic Acid: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid is a polyunsaturated fatty acid found primarily in pine nuts and their oil.[1][2][3][4][5][6] As a unique omega-6 fatty acid, it has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Physicochemical Properties of this compound
This compound, systematically known as (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid, is an isomer of gamma-linolenic acid (GLA).[1] While sharing the same molecular formula, its distinct structure contributes to its unique biological functions. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C18H30O2 | [7][8] |
| Molecular Weight | 278.43 g/mol | [7][8] |
| Appearance | Liquid | [5] |
| Boiling Point | 384.00 to 385.00 °C (estimated) | [9] |
| Solubility | Water: 0.02371 mg/L @ 25 °C (estimated) DMF: ~20.00 - 30 mg/mL DMSO: ~20.00 - 30 mg/mL Ethanol: Soluble | [5][6][9][10] |
| Storage | Store at low temperature; Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Biological Activities and Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways, primarily impacting inflammation, appetite regulation, and lipid metabolism.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties.[3] Studies have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] The underlying mechanisms involve the inhibition of key inflammatory signaling pathways, including NF-κB and STAT1, and the activation of peroxisome proliferator-activated receptors (PPARs).[11][12]
Appetite Suppression
A notable effect of this compound is its ability to suppress appetite.[1][4] This is primarily achieved by stimulating the release of satiety hormones, cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells in the gut.[4] this compound acts as a dual agonist for free fatty acid receptors 1 and 4 (FFA1 and FFA4), which are expressed on these cells and mediate the release of CCK and GLP-1.[13]
Lipid Metabolism Regulation
This compound also plays a role in regulating lipid metabolism. It has been shown to downregulate the expression of genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1).[14][15][16] This suggests a potential role for this compound in managing conditions associated with dyslipidemia.
Quantitative Data on Biological Effects
The following table summarizes quantitative data from various studies on the biological effects of this compound.
| Biological Effect | Experimental Model | Dosage/Concentration | Result | Reference |
| Anti-inflammatory | LPS-stimulated PBMCs from RA patients | 25-50 µM | 60% reduction in IL-6 and TNF-α release | [11][12] |
| LPS-stimulated PBMCs from healthy controls | 25-50 µM | 50% reduction in IL-6 and 35% reduction in TNF-α release | [11][12] | |
| THP-1 monocytes | 25-100 µM | 55% reduction in cell migration | [12][17] | |
| THP-1 macrophages | 25-100 µM | 40-50% reduction in macropinocytosis and oxLDL uptake | [12][17] | |
| Lipid Metabolism | HepG2 cells | Not specified | Reduction in arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0% | [4][6] |
| HepG2 cells | Not specified | Downregulation of SREBP-1c, FASN, and SCD1 gene expression | [14] | |
| Appetite Suppression | Overweight women | 3 grams of pine nut oil | Significant increase in CCK and GLP-1 release over 4 hours |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound from Pine Nuts
A common method for obtaining this compound involves a multi-step process of extraction and purification from pine nut oil.
Detailed Methodology:
-
Extraction: Crude oil is extracted from pine nuts using either cold pressing or solvent extraction with a solvent like n-hexane.
-
Hydrolysis: The triglycerides in the crude oil are hydrolyzed to free fatty acids (FFAs) using a suitable lipase or chemical saponification.
-
Purification:
-
Solvent Fractionation: The FFA mixture is dissolved in a solvent such as n-hexane and subjected to low temperatures (e.g., -85°C) to selectively crystallize and remove saturated and monounsaturated fatty acids, thereby enriching the this compound content in the liquid fraction.[13]
-
Urea Complexation: The FFA mixture is treated with urea in a solvent like ethanol or methanol. Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be separated by filtration, leaving the polyunsaturated fatty acids, including this compound, in the filtrate.[18]
-
Enzymatic Esterification: Selective esterification of other fatty acids using a lipase can also be employed to enrich this compound.[18]
-
Analysis of this compound by Gas Chromatography (GC)
Gas chromatography is a standard method for the quantitative analysis of fatty acids.
Sample Preparation (Derivatization):
-
Free fatty acids are converted to their more volatile methyl esters (FAMEs) by esterification. A common method is to use a reagent such as boron trifluoride in methanol.
-
The resulting FAMEs are extracted into an organic solvent like hexane.
GC Conditions:
-
Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase, is typically used for the separation of FAMEs.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the different fatty acids. For example, starting at a lower temperature and gradually increasing to a higher temperature.
-
Detection: A Flame Ionization Detector (FID) is commonly used.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a known internal standard.
Cell Migration Assay (Boyden Chamber)
The Boyden chamber assay is used to assess the effect of this compound on cell migration.
Protocol Outline:
-
Cell Culture: The cell type of interest (e.g., THP-1 monocytes) is cultured in appropriate media.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant.
-
Cell Seeding: The cells, pre-treated with different concentrations of this compound or a vehicle control, are seeded into the upper chamber.
-
Incubation: The chamber is incubated for a specific period to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet or a fluorescent dye), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control.
Cytokine Release Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological samples.
General Protocol (Sandwich ELISA):
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants from cells treated with this compound and a stimulant (e.g., LPS) are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the cytokine is determined by comparing the absorbance to a standard curve.
CCK and GLP-1 Secretion Assay using STC-1 Cells
The murine enteroendocrine STC-1 cell line is a common in vitro model to study the secretion of CCK and GLP-1.
Protocol Outline:
-
Cell Culture: STC-1 cells are cultured in an appropriate medium.
-
Stimulation: The cells are washed and then incubated with a buffer containing different concentrations of this compound or a control.
-
Supernatant Collection: After the incubation period, the supernatant is collected.
-
Hormone Quantification: The concentrations of CCK and GLP-1 in the supernatant are measured using commercially available ELISA kits specific for each hormone.
-
Data Analysis: The amount of hormone secreted in response to this compound is compared to the basal secretion in the control group.
Conclusion
This compound is a bioactive fatty acid with significant potential in various therapeutic areas. Its well-characterized anti-inflammatory, appetite-suppressing, and lipid-lowering effects are mediated by distinct signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this promising natural compound. Future research should focus on elucidating the finer details of its molecular mechanisms and translating the current in vitro and in vivo findings into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pinolenic_acid [bionity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | PNLA | Pine nuts | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | C18H30O2 | CID 5312495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 16833-54-8 [smolecule.com]
- 9. This compound, 13237-97-3 [thegoodscentscompany.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of this compound as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Linoleic acid, α-linolenic acid and enterolactone affect lipid oxidation and expression of lipid metabolism and antioxidant-related genes in hepatic tissue of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Pinolenic Acid in Pine Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis pathway of pinolenic acid (PLA), a unique Δ5-unsaturated fatty acid found in the seeds of various pine (Pinus) species. This document details the enzymatic steps, key enzymes, and presents available quantitative data. Furthermore, it outlines detailed experimental protocols relevant to the study of this pathway, and includes visual representations of the biochemical route and experimental workflows.
Introduction
This compound (all-cis-5,9,12-octadecatrienoic acid) is a non-methylene-interrupted fatty acid (NMIFA) characteristic of pine nuts. Its unique structure, with a double bond at the Δ5 position, distinguishes it from more common polyunsaturated fatty acids (PUFAs).[1] Research has indicated several potential health benefits associated with this compound, including anti-inflammatory effects and appetite suppression, making its biosynthesis a subject of significant interest for nutritional and pharmaceutical research.[2] This guide aims to provide a detailed technical resource for professionals engaged in the study and potential biotechnological production of this valuable fatty acid.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound in pine species is a two-step enzymatic process that occurs in the endoplasmic reticulum (ER) of seed cells. The pathway utilizes oleic acid (C18:1Δ⁹) as a precursor, which is sequentially desaturated by two distinct fatty acid desaturases.
Step 1: Synthesis of Linoleic Acid
The initial step in the pathway is the conversion of oleic acid to linoleic acid (C18:2Δ⁹,¹²). This reaction is catalyzed by Δ12-fatty acid desaturase 2 (FAD2) , a membrane-bound enzyme that introduces a double bond at the Δ12 position of the fatty acyl chain.[3][4]
Reaction: Oleoyl-CoA + NADH + H⁺ + O₂ → Linoleoyl-CoA + NAD⁺ + 2H₂O
Step 2: Synthesis of this compound
The final step is the conversion of linoleic acid to this compound (C18:3Δ⁵,⁹,¹²). This is the key reaction that defines the pathway in pine species and is catalyzed by a Δ5-desaturase . This enzyme introduces a double bond at the Δ5 position of linoleic acid.[5]
Reaction: Linoleoyl-CoA + NADH + H⁺ + O₂ → Pinolenoyl-CoA + NAD⁺ + 2H₂O
The complete biosynthetic pathway is illustrated in the diagram below.
Quantitative Data on Fatty Acid Composition in Pine Nuts
The concentration of this compound and its precursors varies significantly among different Pinus species. The following table summarizes the fatty acid composition of several commercially important pine nut species.
| Pine Species | Oleic Acid (%) | Linoleic Acid (%) | This compound (%) | Other Fatty Acids (%) | Reference |
| Pinus koraiensis | 24.0 - 29.3 | 47.0 - 60.3 | 13.0 - 20.0 | 7.7 - 10.0 | [6][7][8] |
| Pinus sibirica | 23.8 | 49.0 | 17.1 - 27.0 | 9.1 | [6][9] |
| Pinus pinea | 36.3 - 40.9 | 46.0 - 51.1 | 0.3 - 3.7 | 8.0 - 11.7 | [10][11] |
| Pinus ponderosa | 20.3 | 45.5 | 20.4 | 13.8 | |
| Pinus mugo | - | - | up to 28.3 | - | |
| Pinus eldarica | - | High | Low | - | [6] |
Experimental Protocols
Detailed characterization of the this compound biosynthesis pathway requires specific experimental procedures. As there are no standardized, publicly available protocols specifically for pine FAD2 and Δ5-desaturase, the following sections provide generalized yet detailed methodologies adapted from studies on other plant membrane-bound desaturases. These protocols serve as a starting point for researchers and will require optimization for Pinus species.
Gene Cloning and Heterologous Expression of Pine Desaturases
Objective: To isolate the coding sequences of FAD2 and Δ5-desaturase from a target Pinus species and express the recombinant proteins for functional characterization. The methylotrophic yeast Pichia pastoris is a suitable host for expressing membrane-bound proteins like desaturases.[6][8][12][13][14][15][16]
Workflow Diagram:
Detailed Methodology:
-
Total RNA Isolation: Isolate total RNA from developing pine seeds (the site of active oil synthesis) using a suitable plant RNA extraction kit or a TRIzol-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Design degenerate primers based on conserved regions of known plant FAD2 and Δ5-desaturase sequences. Perform PCR to amplify the target gene fragments. Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length coding sequences.
-
Vector Ligation: Clone the full-length cDNA into a Pichia pastoris expression vector, such as pPICZ A, which contains the methanol-inducible AOX1 promoter and a C-terminal His-tag for purification.
-
Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Selection: Select for positive transformants on Zeocin-containing YPDS plates.
-
Expression Induction: Grow a selected colony in BMGY medium to the mid-log phase, then transfer to BMMY medium containing methanol to induce protein expression. Continue incubation for 48-72 hours, adding methanol every 24 hours.
-
Protein Purification: Harvest the yeast cells, disrupt them by bead beating or French press, and isolate the membrane fraction by ultracentrifugation. Solubilize the membrane proteins using a suitable detergent (e.g., DDM) and purify the His-tagged recombinant desaturase using Ni-NTA affinity chromatography.[6][16]
Enzyme Assay for Desaturase Activity
Objective: To determine the enzymatic activity and substrate specificity of the recombinant pine desaturases.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant desaturase
-
Substrate: Oleic acid or linoleic acid (as acyl-CoA or incorporated into phospholipids)
-
Electron donor: NADH or NADPH
-
Cofactors: Cytochrome b5 (if not a fusion protein)
-
Buffer: Phosphate or HEPES buffer, pH 7.0-7.5
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Extract the total lipids.
-
Derivatization: Transmethylate the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.
-
Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturation product.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the fatty acid composition of pine nut oil or the products of enzyme assays.
Methodology:
-
Sample Preparation:
-
Oil Samples: Transmethylate a small amount of the oil to FAMEs.
-
Enzyme Assay Samples: Extract the total lipids and then transmethylate to FAMEs.
-
-
GC-MS Conditions:
-
Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-WAX or BPX70).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient program to separate FAMEs based on chain length and degree of unsaturation.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards and by interpreting the fragmentation patterns. Quantify the relative amounts of each fatty acid by integrating the peak areas.[7][10][11][17][18]
Conclusion
The biosynthesis of this compound in pine species is a specialized pathway involving the sequential action of Δ12- and Δ5-desaturases. While the overall pathway is understood, there is a significant opportunity for further research into the specific characteristics of the enzymes from various Pinus species. The protocols and data presented in this guide provide a solid foundation for researchers to explore the biochemistry of this unique fatty acid, with potential applications in biotechnology, nutrition, and drug development. Further studies focusing on the isolation and characterization of the key desaturase genes from high-pinolenic acid-producing pine species are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]
- 4. Bioinformatics study of delta-12 fatty acid desaturase 2 (FAD2) gene in oilseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of a delta5 FA desaturase from Pythium irregulare by heterologous expression in Saccharomyces cerevisiae and oilseed crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Preparation of Recombinant Membrane Proteins from Pichia pastoris for Molecular Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of a Delta5-desaturase from Oblongichytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Fatty Acids in the Oils of Pine Nuts by GC-MS of Their Picolinyl Esters and 4,4-dimethyloxazoline Derivatives in Combination with Silver-Ion Chromatography -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 11. gcms.cz [gcms.cz]
- 12. anuram.org [anuram.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mining and Expression Pattern Analysis of Genes Related to the Regulation of Flowering in Korean Pine (Pinus koraiensis) [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. Membrane-bound Δ12 fatty acid desaturase (FAD12); From Brassica napus to E. coli expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Pinolenic Acid on Appetite-Regulating Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid, a polyunsaturated fatty acid found in pine nuts, has garnered significant interest for its potential role in appetite regulation and weight management. This technical guide provides an in-depth analysis of the physiological effects of this compound on key appetite-regulating hormones, primarily cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1). It summarizes quantitative data from key clinical trials, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound and its derivatives.
Introduction
The global prevalence of obesity and related metabolic disorders has spurred research into novel therapeutic strategies that can effectively modulate appetite and energy intake. Gut hormones play a pivotal role in the intricate signaling network that governs hunger and satiety. Among these, CCK and GLP-1, released from enteroendocrine cells in the gastrointestinal tract in response to nutrient ingestion, are key mediators of satiation. This compound (PLA), a characteristic fatty acid of pine nut oil, has emerged as a promising natural compound capable of stimulating the release of these anorexigenic hormones, thereby potentially reducing food intake and promoting a feeling of fullness. This guide delves into the scientific evidence supporting the effects of this compound on appetite-regulating hormones, providing a detailed overview of the underlying mechanisms and experimental findings.
Signaling Pathways of this compound in Enteroendocrine Cells
This compound is believed to exert its effects on appetite-regulating hormones primarily through the activation of free fatty acid receptors (FFARs) expressed on the surface of enteroendocrine cells (I-cells for CCK and L-cells for GLP-1) in the small intestine. Specifically, this compound has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).
The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to the secretion of CCK and GLP-1. The proposed signaling pathway is as follows:
Figure 1: Proposed signaling pathway of this compound in enteroendocrine cells.
Quantitative Data on Hormone Release
Several clinical trials have investigated the effects of this compound, typically administered as Korean pine nut oil (PNO), on CCK and GLP-1 levels in humans. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro CCK-8 Release from STC-1 Cells
| Fatty Acid (50 µM) | CCK-8 Release (pg/mL) |
| Korean Pine Nut FFA | 493 |
| Oleic Acid | 145 |
| Linoleic Acid | 138 |
| Alpha-Linolenic Acid | 124 |
| Italian Stone Pine Nut FFA | 62 |
| Control (Capric Acid) | 46 |
| Data from Pasman et al. (2008)[1] |
Table 2: In Vivo Effects of Korean Pine Nut Oil on CCK and GLP-1 in Overweight Women (n=18)
| Treatment (3g) | Hormone | Peak Increase from Placebo | Time to Peak (minutes) | Total AUC Increase vs. Placebo (4 hours) |
| Pine Nut FFA | CCK-8 | ~60% | 30 | 60.3% (p < 0.0001) |
| GLP-1 | ~25% | 60 | 25.1% (p < 0.05) | |
| Pine Nut TG | CCK-8 | ~22% | 60 | 22.0% (p = 0.0189) |
| GLP-1 | Not significant | - | Not significant | |
| Data from Pasman et al. (2008)[1] |
Table 3: Effect of PinnoThin™ FFA on Food Intake in Overweight Women (n=42)
| Treatment (2g) | Parameter | Reduction vs. Placebo | p-value |
| PinnoThin™ FFA | Food Intake (grams) | 9% | 0.036 |
| Energy Intake (kcal) | 7% (50 kcal) | Not significant | |
| Data from Hughes et al. (2008) as cited in Einerhand (2008)[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro CCK-8 Release Assay (Pasman et al., 2008)
-
Cell Line: Murine neuroendocrine tumor cell line, STC-1.
-
Cell Culture: STC-1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 4 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
STC-1 cells were seeded in 24-well plates and grown to confluence.
-
The culture medium was removed, and the cells were washed with serum-free DMEM.
-
Fatty acids (Korean Pine Nut FFA, Italian Stone Pine nut FFA, oleic acid, linoleic acid, alpha-linolenic acid, and capric acid as a negative control) were diluted in cell culture media to a final concentration of 50 µM.
-
The fatty acid solutions were added to the cells and incubated for 1 hour at 37°C.
-
After incubation, the supernatant was collected and stored at -80°C until analysis.
-
-
Hormone Measurement: CCK-8 levels in the supernatant were quantified using a commercially available enzyme immunoassay (EIA) kit.
Figure 2: Experimental workflow for the in vitro CCK-8 release assay.
Human Clinical Trial (Pasman et al., 2008)
-
Study Design: Randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: 18 healthy, overweight, postmenopausal women (BMI 25-30 kg/m ²).
-
Interventions:
-
3 g Korean pine nut free fatty acids (FFA) in capsules.
-
3 g Korean pine nut triglycerides (TG) in capsules.
-
3 g olive oil (placebo) in capsules.
-
A standardized breakfast was provided immediately after capsule ingestion.
-
-
Experimental Procedure:
-
Participants fasted overnight before each study day.
-
A baseline blood sample was taken.
-
Participants consumed one of the three interventions with a standardized breakfast.
-
Blood samples were collected at 0, 30, 60, 90, 120, 180, and 240 minutes post-ingestion.
-
Appetite sensations were assessed using visual analogue scales (VAS) at the same time points.
-
A washout period of at least one week separated each intervention.
-
-
Hormone Measurement: Plasma CCK-8 and GLP-1 concentrations were determined by radioimmunoassay (RIA).
Figure 3: Experimental workflow for the human clinical trial.
Discussion and Future Directions
The available evidence from both in vitro and in vivo studies strongly suggests that this compound, particularly in its free fatty acid form, is a potent stimulator of the satiety hormones CCK and GLP-1.[1][2][3][4] The proposed mechanism involving the activation of FFAR1 and FFAR4 provides a plausible explanation for these effects. The observed reduction in prospective food intake in human subjects further supports the potential of this compound as a natural appetite suppressant.[1][2][5]
However, several areas warrant further investigation. The majority of clinical trials have been conducted with small sample sizes and for short durations. Larger, long-term studies are needed to confirm the efficacy and safety of this compound for weight management in diverse populations. Furthermore, the optimal dosage and formulation (free fatty acid vs. triglyceride) for maximizing the effects on appetite-regulating hormones and subsequent food intake require further elucidation.
Future research should also focus on the downstream effects of this compound-induced hormone release on gastric emptying, nutrient absorption, and central nervous system pathways involved in appetite control. A deeper understanding of these mechanisms will be crucial for the development of this compound-based nutraceuticals or pharmaceuticals for the management of obesity and related metabolic disorders.
Conclusion
This compound demonstrates a clear physiological effect on the release of the key appetite-regulating hormones CCK and GLP-1. The existing body of research provides a strong foundation for its potential application in weight management. This technical guide has summarized the key quantitative data, detailed the experimental protocols of seminal studies, and visualized the underlying signaling pathways to provide a comprehensive resource for the scientific community. Continued research in this area is encouraged to fully unlock the therapeutic potential of this unique fatty acid.
References
Role of pinolenic acid in lipid metabolism and cholesterol regulation
An In-depth Technical Guide on the Role of Pinolenic Acid in Lipid Metabolism and Cholesterol Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (PNLA), a non-methylene-interrupted polyunsaturated fatty acid found predominantly in pine nut oil, is gaining scientific interest for its potential role in metabolic regulation.[1][2] Structurally an isomer of γ-linolenic acid (GLA), PNLA engages in unique metabolic and signaling pathways that influence lipid metabolism, cholesterol homeostasis, and appetite control.[3] This technical guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to provide a comprehensive overview for the scientific community. Evidence from in vitro, animal, and human studies suggests that PNLA's mechanisms of action include the modulation of satiety hormones, enhancement of hepatic LDL cholesterol uptake, and transcriptional control of genes central to lipid synthesis.[4][5][6]
Role in Appetite Regulation and Satiety
One of the most studied effects of this compound is its role in appetite suppression, mediated through the stimulation of key gut hormones.[7][8]
Mechanism of Action: Satiety Hormone Release
This compound has been shown to stimulate enteroendocrine cells in the gastrointestinal tract to release cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[9][10] These hormones are critical satiety signals that act on the central nervous system to reduce food intake and promote feelings of fullness.[7][10] The activation of G-protein-coupled free fatty acid receptors, specifically FFA1 and FFA4, by this compound is a proposed upstream mechanism that may trigger this hormonal release.[11][12]
Quantitative Data: Human Clinical Trials
Clinical studies have quantified the effects of pine nut oil, rich in this compound, on appetite and satiety hormone levels. The results from a key study are summarized below.
Table 1: Effect of this compound on Satiety Hormones and Appetite
| Parameter | Treatment Group (3g Pine Nut Oil) | Placebo Group (Olive Oil) | Percentage Change vs. Placebo | Study Population | Reference |
|---|---|---|---|---|---|
| CCK Release | Significantly Increased (p<0.0001) | No significant change | Not specified | 18 overweight women | [10] |
| GLP-1 Release | Significantly Increased (p<0.0001) | No significant change | Not specified | 18 overweight women | [10] |
| "Desire to eat" (Visual Analog Scale) | Reduced | Baseline | 29% Lower | 18 overweight women | [10] |
| "Prospective food intake" (Visual Analog Scale) | Reduced | Baseline | 36% Lower | 18 overweight women |[10] |
Signaling Pathway: Appetite Regulation
The following diagram illustrates the proposed signaling cascade from ingestion of this compound to the physiological response of satiety.
Caption: this compound stimulates gut hormone release leading to appetite suppression.
Experimental Protocol: Measurement of Satiety Hormones in Humans
This protocol is based on methodologies used in randomized controlled trials investigating the effects of this compound on satiety.[10]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial is employed.
-
Participants: Overweight but otherwise healthy subjects (e.g., BMI 25-30 kg/m ²) are recruited.
-
Intervention: Participants are administered capsules containing either 3 grams of active ingredient (e.g., Korean pine nut oil) or a placebo (e.g., olive oil) before a standardized test meal.
-
Blood Sampling: Venous blood samples are collected into tubes containing appropriate preservatives (e.g., aprotinin for CCK) at baseline (0 min) and at multiple post-ingestion time points (e.g., 30, 60, 90, 120, 180, and 240 minutes).[10][13]
-
Hormone Quantification: Plasma is separated by centrifugation. Hormone concentrations (CCK, GLP-1) are quantified using validated methods such as:
-
Radioimmunoassay (RIA): A traditional method requiring highly specific antibodies to distinguish CCK from homologous peptides like gastrin.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A modern, highly specific, and sensitive method capable of detecting peptides in the low picomolar range.[16]
-
-
Appetite Assessment: Subjective feelings of hunger and prospective food intake are recorded at each time point using a 100-mm Visual Analog Scale (VAS).
-
Data Analysis: The area under the curve (AUC) for hormone concentration over time is calculated. Statistical analysis (e.g., repeated measures ANOVA) is used to compare the effects of the treatment versus placebo.
Role in Cholesterol Regulation
This compound has been investigated for its potential cholesterol-lowering properties, primarily through its influence on hepatic low-density lipoprotein (LDL) receptor activity.[3][4]
Mechanism of Action: Enhanced Hepatic LDL Uptake
In vitro studies using human hepatoma (HepG2) cells have demonstrated that this compound can enhance the internalization of LDL particles.[17][18] This suggests that PNLA may lower circulating LDL cholesterol by promoting its clearance from the bloodstream via the liver.[17] The precise molecular mechanism appears complex, as some studies show increased receptor function while others report a decrease in LDL receptor (LDLr) mRNA levels, pointing towards post-transcriptional regulatory control.[6][17]
Quantitative Data: In Vitro LDL Receptor Activity
The following table summarizes data from a study comparing the effects of fatty acid extracts with low and high concentrations of this compound on LDL uptake in HepG2 cells.
Table 2: Effect of this compound on LDL Receptor Activity (in vitro)
| Treatment Group | This compound Conc. | LDL Internalization (Arbitrary Fluorescence Units) | Cell Line | Reference |
|---|---|---|---|---|
| High-Pinolenic Acid FA Extract (HPAFAE) | 45.1% | 47.0 ± 0.15 | HepG2 | [17][18] |
| Low-Pinolenic Acid FA Extract (LPAFAE) | 14.1% | 25.6 ± 0.36 | HepG2 |[17][18] |
Experimental Workflow: LDL Receptor Activity Assay
This diagram outlines the typical workflow for assessing LDL receptor activity in a cell-based model.
Caption: Workflow for quantifying LDL receptor-mediated uptake in cultured cells.
Experimental Protocol: LDL Internalization Assay in HepG2 Cells
This protocol describes a method to measure LDL receptor functional activity.[17][18]
-
Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Treatment: Cells are washed and incubated in serum-free medium containing a fatty acid-free bovine serum albumin (BSA) control or various concentrations of this compound (e.g., 50 µM) for 24 hours.[6]
-
LDL Labeling: Human LDL is fluorescently labeled with 3,3'-dioctadecylindocarbocyanine (DiI-LDL).
-
Uptake Assay: After the treatment period, the medium is replaced with fresh serum-free medium containing DiI-LDL (e.g., 10 µg/mL). The cells are incubated for an additional period (e.g., 4-6 hours) to allow for receptor-mediated endocytosis of the labeled LDL.
-
Quantification: Cells are washed extensively with a cold buffer to remove non-internalized DiI-LDL. The internalized DiI-LDL is then extracted from the cells using an appropriate solvent (e.g., isopropanol).
-
Measurement: The fluorescence of the cell extracts is measured using a fluorometer. The protein concentration of each well is determined to normalize the fluorescence values.
-
Data Analysis: The normalized fluorescence values from the this compound-treated cells are compared to the BSA-treated control cells to determine the relative change in LDL internalization.
Role in Hepatic Lipid Metabolism
This compound directly influences the genetic machinery controlling the synthesis of fatty acids and cholesterol within the liver.
Mechanism of Action: Transcriptional Regulation
Studies in HepG2 cells show that this compound significantly downregulates the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[6] SREBP-1c is a master transcriptional regulator of lipogenesis, and its suppression leads to the reduced expression of downstream target genes, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD1).[6] This action effectively curtails de novo fatty acid synthesis. Additionally, PNLA has been found to reduce the expression of HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[6] In animal models, diets containing pine nut oil tended to increase the expression of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1a (Cpt1a).[19][20]
Quantitative Data: Gene Expression Analysis (in vitro)
The table below presents the significant changes in the mRNA levels of key metabolic genes in HepG2 cells following treatment with this compound.
Table 3: Effect of this compound on Gene Expression in HepG2 Cells
| Gene | Treatment (50 µM PNLA vs. BSA Control) | Percentage Change vs. Control | Gene Function | Reference |
|---|---|---|---|---|
| SREBP-1c | Significantly Lower | 53% Lower | Master regulator of fatty acid synthesis | [6] |
| FAS | Significantly Lower | 54% Lower | Fatty acid synthesis | [6] |
| SCD1 | Significantly Lower | 38% Lower | Fatty acid desaturation | [6] |
| HMGCR | Significantly Lower | 30% Lower | Cholesterol synthesis (rate-limiting step) | [6] |
| LDLr | Significantly Lower | 43% Lower | LDL cholesterol uptake (mRNA level) | [6] |
| ACSL3 | Significantly Lower | 30% Lower | Fatty acid activation for metabolism |[6] |
Signaling Pathway: Hepatic Lipid Metabolism
This diagram summarizes the influence of this compound on major pathways of lipid synthesis and uptake in hepatocytes, highlighting the divergent effects on LDL receptor mRNA versus function.
Caption: this compound's dual action on hepatic lipid synthesis and uptake pathways.
Experimental Protocol: Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying mRNA levels of metabolic genes in response to this compound.[6]
-
Cell Culture and Treatment: HepG2 cells are cultured as described in section 2.4.1 and treated with 50 µM this compound or a BSA control for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative Real-Time PCR (qPCR): The qPCR reaction is prepared using a SYBR Green master mix, gene-specific primers for target genes (e.g., SREBP1c, FAS, SCD1, HMGCR, LDLr) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.
-
Thermocycling: The reaction is run on a real-time PCR instrument with an appropriate cycling protocol (denaturation, annealing, extension).
-
Data Analysis: The relative expression of each target gene is calculated using the comparative CT (ΔΔCT) method, normalizing the expression to the housekeeping gene and relative to the BSA control group.
Conclusion and Future Directions
This compound demonstrates multifaceted effects on lipid metabolism and cholesterol regulation through distinct signaling and transcriptional pathways. Its ability to stimulate satiety hormones CCK and GLP-1 presents a potential avenue for weight management interventions.[9] Furthermore, its influence on hepatic lipid metabolism, characterized by the suppression of lipogenic gene expression and enhancement of LDL receptor-mediated clearance, positions it as a compound of interest for managing dyslipidemia.[6][17]
However, the current body of evidence, particularly from human trials, is still limited.[4][7] Future research should focus on larger, long-term clinical studies to confirm efficacy in diverse populations. A key area for investigation is the apparent discrepancy between PNLA's effects on LDL receptor mRNA levels and its functional activity, which suggests complex post-transcriptional or post-translational regulatory mechanisms that warrant further exploration. Elucidating the full spectrum of its molecular targets, including its role as a dual FFA1/FFA4 agonist, will be critical for its potential development as a therapeutic agent.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. A review of the functional effects of pine nut oil, this compound and its derivative eicosatrienoic acid and their potential health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Calorie Restriction Without Hunger - Life Extension [lifeextension.com]
- 10. rejuvenation-science.com [rejuvenation-science.com]
- 11. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of this compound as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 13. An improved method for estimating cholecystokinin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to measure cholecystokinin in tissue, plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. interscienceinstitute.com [interscienceinstitute.com]
- 16. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Korean pine nut oil replacement decreases intestinal lipid uptake while improves hepatic lipid metabolism in mice -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 20. Korean pine nut oil replacement decreases intestinal lipid uptake while improves hepatic lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Ancient Panacea Goes Under the Microscope: A Technical Guide to the Historical and Modern Therapeutic Applications of Pinolenic Acid-Containing Pine Nuts
A deep dive into the traditional medicinal uses of pine nuts and the scientific validation of their key bioactive component, pinolenic acid, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From ancient remedies to modern clinical trials, we explore the anti-inflammatory, appetite-suppressing, and gastroprotective potential of these remarkable seeds.
For centuries, various cultures have revered pine nuts not just as a source of nutrition, but as a potent medicinal agent. Traditional Chinese Medicine (TCM), for instance, has long utilized pine nuts to address a range of ailments, from respiratory conditions to digestive complaints. This guide synthesizes the historical ethnomedical knowledge with current scientific evidence, focusing on the quantitative effects and molecular mechanisms of this compound, a unique fatty acid found in pine nuts.
From Traditional Wisdom to Scientific Validation
The historical use of pine nuts in traditional medicine is geographically and culturally diverse. In TCM, pine nuts are considered to have warming properties and are used to moisten the lungs, relieve coughs, and aid in digestion by lubricating the intestines. Native American cultures have also traditionally used pine nuts for their nutritional and medicinal properties. In Russia and Siberia, pine nut oil has been a staple in folk medicine, particularly for treating digestive issues like gastritis and ulcers.
Modern scientific inquiry has begun to unravel the biochemical basis for these traditional uses, with a significant focus on this compound (PNLA), an omega-6 polyunsaturated fatty acid found in high concentrations in the oil of certain pine nut species, particularly Korean pine (Pinus koraiensis) and Siberian pine (Pinus sibirica).
Quantitative Analysis of Pine Nut Oil Composition
The therapeutic efficacy of pine nut oil is intrinsically linked to its unique fatty acid profile. The concentration of this compound can vary depending on the pine species and extraction method. Below is a summary of the fatty acid composition of Korean and Siberian pine nut oils.
| Fatty Acid | Korean Pine Nut Oil (%) | Siberian Pine Nut Oil (%) |
| This compound (C18:3) | 14-19 | ~25 |
| Linoleic Acid (C18:2) | 47.92 | ~35 |
| Oleic Acid (C18:1) | 28.40 | - |
| Palmitic Acid (C16:0) | - | - |
| Stearic Acid (C18:0) | - | - |
The Anti-inflammatory Properties of this compound
Chronic inflammation is a hallmark of numerous diseases. Research has demonstrated that this compound possesses significant anti-inflammatory properties, corroborating the traditional use of pine nuts for inflammatory conditions. In vitro studies using human macrophage-like cells (THP-1) have shown that this compound can significantly reduce the production of key pro-inflammatory mediators.
| Inflammatory Mediator | Cell Line | Treatment | Result |
| Interleukin-6 (IL-6) | THP-1 macrophages | This compound | 46% reduction in production |
| Tumor Necrosis Factor-alpha (TNF-α) | THP-1 macrophages | This compound | 18% reduction in production |
| Prostaglandin E2 (PGE2) | THP-1 macrophages | This compound | 87% reduction in production |
Signaling Pathways Involved in the Anti-inflammatory Action of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. Conversely, this compound activates Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors with well-established anti-inflammatory roles.
Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Figure 2: Activation of the PPAR Signaling Pathway by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Macrophage Differentiation and Treatment: THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours. The differentiated macrophages are then pre-treated with varying concentrations of this compound for 2 hours before stimulation with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce an inflammatory response.
Measurement of Inflammatory Mediators: The levels of IL-6, TNF-α, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Appetite Suppression: A Potential Role in Weight Management
The traditional belief in the satiating effect of pine nuts is now supported by clinical evidence. This compound has been shown to stimulate the release of satiety hormones, leading to a reduction in food intake. A randomized, double-blind, placebo-controlled clinical trial involving overweight women demonstrated the potent appetite-suppressing effects of Korean pine nut oil.
| Parameter | Treatment (3g Korean Pine Nut Oil) | Placebo (Olive Oil) | p-value |
| Cholecystokinin (CCK) Release | Significant Increase | No significant change | <0.0001 |
| Glucagon-like peptide-1 (GLP-1) Release | Significant Increase | No significant change | <0.0001 |
| "Desire to eat" (VAS Score) | 29% Lower | - | - |
| "Prospective food intake" (VAS Score) | 36% Lower | - | - |
Experimental Protocol: Clinical Trial on Appetite Suppression
Study Design: A randomized, double-blind, placebo-controlled crossover study.
Participants: Overweight but otherwise healthy female volunteers with a Body Mass Index (BMI) between 25 and 30 kg/m ².
Intervention: Participants receive either 3 grams of Korean pine nut oil or a placebo (olive oil) in the form of capsules 30 minutes before a standardized test meal.
Measurements: Blood samples are collected at baseline and at regular intervals after the meal to measure the concentrations of satiety hormones (CCK, GLP-1). Subjective feelings of appetite, satiety, and prospective food consumption are assessed using a Visual Analogue Scale (VAS).
Gastroprotective Effects: A Traditional Remedy for Digestive Ailments
The historical use of Siberian pine nut oil for gastritis and peptic ulcers is a cornerstone of Russian folk medicine. Clinical studies conducted in Russia have reported positive outcomes, although the methodologies of these studies are not as rigorously documented as modern clinical trials. The proposed mechanism for this gastroprotective effect is the oil's ability to reduce inflammation in the gastric mucosa and promote healing.
One study reported that after a 21 to 24-day course of treatment with Siberian pine nut oil (one teaspoon taken three times a day before meals), patients with erosive-ulcerative lesions of the stomach and duodenum showed complete healing of erosions and ulcers in a significant number of cases.
Experimental Workflow: Evaluation of Gastroprotective Effects
Figure 3: Experimental Workflow for Evaluating the Gastroprotective Effects of Siberian Pine Nut Oil.
Conclusion and Future Directions
The convergence of traditional medicinal knowledge and modern scientific investigation provides a compelling case for the therapeutic potential of this compound-containing pine nuts. The quantifiable anti-inflammatory, appetite-suppressing, and potential gastroprotective effects of this compound open avenues for the development of novel nutraceuticals and pharmaceuticals.
Further rigorous, large-scale clinical trials are warranted to fully elucidate the efficacy and safety of pine nut oil and its derivatives for various health applications. Detailed mechanistic studies will also be crucial for optimizing their therapeutic use and for the targeted development of new drugs. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this ancient yet remarkably relevant natural remedy.
Pinolenic Acid: A Bioactive Compound for Functional Foods and Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pinolenic acid (PNLA), a naturally occurring polyunsaturated fatty acid found in pine nuts, is emerging as a potent bioactive compound with significant potential in the development of functional foods and therapeutics. Its unique chemical structure, an isomer of γ-linolenic acid (GLA), underpins its diverse physiological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its mechanisms of action in appetite suppression, anti-inflammatory activity, and lipid metabolism. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to support further research and development in this promising area.
Introduction to this compound
This compound is a delta-5-unsaturated fatty acid, formally designated as all-cis-5,9,12-18:3. It is found in the seeds of various pine species (Pinus spp.), with the highest concentrations typically found in Korean pine nuts (Pinus koraiensis) and Siberian pine nuts (Pinus sibirica), where it can constitute up to 20-27% of the total fatty acids.[1] Unlike the more common omega-3 and omega-6 fatty acids, this compound possesses a unique polymethylene-interrupted double bond structure, which is believed to contribute to its distinct biological activities.
Bioactive Properties of this compound
Appetite Suppression
This compound has gained significant attention for its potential role in weight management through appetite suppression. Clinical studies have demonstrated that the consumption of Korean pine nut oil, rich in this compound, can lead to a reduction in food intake and an increase in feelings of satiety.[2][3]
The primary mechanism behind this effect is the stimulation of the release of two key satiety hormones from enteroendocrine cells in the gastrointestinal tract: cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[2][4][5] CCK slows gastric emptying and induces a feeling of fullness, while GLP-1 enhances insulin secretion, inhibits glucagon release, and acts on the central nervous system to reduce appetite.
A notable clinical trial involving overweight women demonstrated that the intake of 3 grams of pine nut oil before a meal significantly increased the levels of CCK and GLP-1 over a four-hour period.[2] This hormonal response was accompanied by a self-reported 29% reduction in the "desire to eat" and a 36% reduction in "prospective food intake" as measured by a visual analog scale (VAS).[2]
Anti-inflammatory Effects
Chronic inflammation is a key pathological factor in a range of diseases, including rheumatoid arthritis, atherosclerosis, and metabolic syndrome. This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.
The anti-inflammatory actions of this compound are mediated, in part, by its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[6][7] By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory mediators like prostaglandin E2 (PGE2).[1][6]
Studies on peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis have shown that this compound can significantly reduce the release of TNF-α and IL-6.[1] In LPS-stimulated THP-1 macrophages, this compound has been shown to decrease the levels of IL-6, TNF-α, and PGE2.[1]
Lipid Metabolism
This compound has shown promise in regulating lipid metabolism, which is a critical factor in the prevention and management of non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[8][9]
The primary mechanism of action in this context involves the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathway.[8][9][10] Activation of this pathway leads to a downstream cascade of events that collectively inhibit lipogenesis (fat synthesis) and promote fatty acid oxidation (fat burning). This compound has been shown to increase the phosphorylation of AMPK, which in turn activates SIRT1. This leads to the downregulation of key lipogenic transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN).[8][9]
In a study using HepG2 cells, a human liver cell line, this compound was found to significantly inhibit oleic acid-induced lipid accumulation.[8] It also reduced the cellular levels of triglycerides and total cholesterol.[8] Furthermore, this compound treatment led to a decrease in the expression of genes involved in fatty acid synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the bioactive effects of this compound.
Table 1: Effects of this compound on Appetite Suppression in Humans
| Study Parameter | Dosage | Results | Reference |
| Change in CCK Levels | 3g Pine Nut Oil | Significant increase over 4 hours (p<0.0001) | [2] |
| Change in GLP-1 Levels | 3g Pine Nut Oil | Significant increase over 4 hours (p<0.0001) | [2] |
| Reduction in "Desire to Eat" (VAS) | 3g Pine Nut Oil | 29% reduction | [2] |
| Reduction in "Prospective Food Intake" (VAS) | 3g Pine Nut Oil | 36% reduction | [2] |
| Reduction in Food Intake (ad libitum meal) | 2g Pine Nut Oil FFA | 9% reduction in grams | [3] |
Table 2: Anti-inflammatory Effects of this compound in Vitro
| Cell Type | Stimulant | PNLA Concentration | Effect | Reference |
| THP-1 Macrophages | LPS | Not specified | ↓ IL-6 (46%), ↓ TNF-α (18%), ↓ PGE2 (87%) | [1] |
| Murine Microglial BV-2 Cells | LPS | 50 µM | ↓ NO, IL-6, TNF-α (27-74%) | [1] |
| Rat Primary Peritoneal Macrophages | LPS | Not specified | ↓ NO, PGE2 (35%) | [1] |
| PBMCs (Rheumatoid Arthritis Patients) | LPS | 25 µM & 50 µM | ↓ IL-6 release (from 206.3 to 103.94 & 93.84 pg/ml) | [6] |
| PBMCs (Healthy Controls) | LPS | 25 µM & 50 µM | ↓ IL-6 release (from 206.5 to 122.33 & 135.68 pg/ml) | [6] |
| Purified CD14+ Monocytes (RA Patients) | LPS | Not specified | ↓ TNF-α (23%), ↓ IL-6 (25%), ↓ IL-1β (23%) | [7] |
Table 3: Effects of this compound on Lipid Metabolism in HepG2 Cells
| Treatment | Measured Parameter | Effect | Reference |
| Oleic Acid + this compound | Lipid Accumulation | Dramatic inhibition | [8] |
| Oleic Acid + this compound | Cellular Triglycerides | Obvious decrease | [8] |
| Oleic Acid + this compound | Total Cholesterol | Obvious decrease | [8] |
| This compound | p-AMPK Expression | Increased phosphorylation | [8] |
| This compound | SREBP-1c Expression | Reduced expression | [8] |
| This compound | FASN Expression | Reduced expression | [8] |
Signaling Pathways and Mechanisms of Action
The bioactive effects of this compound are underpinned by its interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Appetite Suppression Signaling Pathway
Caption: this compound stimulates enteroendocrine cells to release CCK and GLP-1, leading to satiety.
Anti-inflammatory Signaling Pathway (NF-κB and JAK-STAT Inhibition)
Caption: this compound inhibits NF-κB and JAK-STAT pathways, reducing pro-inflammatory gene expression.
Lipid Metabolism Signaling Pathway (AMPK/SIRT1 Activation)
Caption: this compound activates the AMPK/SIRT1 pathway, inhibiting lipogenesis and promoting fatty acid oxidation.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the bioactive properties of this compound. For detailed, step-by-step protocols, researchers should refer to the original publications.
Extraction and Purification of this compound
A common method for enriching this compound from pine nut oil involves a two-step process of lipase-catalyzed esterification followed by urea complexation.[11][12]
-
Saponification and Fatty Acid Liberation: Pine nut oil is first saponified using an alkali (e.g., sodium hydroxide or potassium hydroxide in ethanol) to hydrolyze the triglycerides and liberate the free fatty acids.[13]
-
Lipase-Catalyzed Esterification: The resulting free fatty acid mixture is then subjected to selective esterification using a lipase, such as from Candida rugosa. This enzyme selectively esterifies other fatty acids, leaving a fraction enriched in this compound.
-
Urea Complexation: The this compound-enriched fraction is then treated with urea in an alcoholic solvent (e.g., ethanol or methanol). Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be removed by filtration, leaving a highly purified this compound concentrate in the liquid phase.[11][12]
In Vitro Cell Culture Experiments
-
Cell Lines:
-
HepG2 (Human Hepatoma Cells): Used to model liver lipid metabolism and to study the effects of this compound on lipogenesis and cholesterol regulation.[8][9]
-
THP-1 (Human Monocytic Cells): Differentiated into macrophages to investigate the anti-inflammatory effects of this compound, particularly its impact on cytokine production in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][6]
-
STC-1 (Murine Enteroendocrine Cells): Employed to study the secretion of satiety hormones like CCK and GLP-1 in response to this compound.[2]
-
-
Assays:
-
Lipid Accumulation: Oil Red O staining is used to visualize and quantify lipid droplets within cells.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and RNA sequencing are used to measure the expression levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).[6][8]
-
Protein Analysis: Western blotting is used to determine the levels of key signaling proteins and their phosphorylation status (e.g., p-AMPK).[8]
-
Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[6]
-
Human Clinical Trials (Appetite Suppression)
-
Study Design: Randomized, double-blind, placebo-controlled crossover trials are the gold standard.[2]
-
Participants: Typically overweight or obese individuals.
-
Intervention: Administration of encapsulated pine nut oil or a placebo (e.g., olive oil) before a standardized meal.
-
Outcome Measures:
-
Hormone Levels: Blood samples are collected at regular intervals to measure the concentrations of satiety hormones (CCK, GLP-1) using radioimmunoassay or ELISA.[2]
-
Subjective Appetite Ratings: Visual Analog Scales (VAS) are used to assess feelings of hunger, fullness, and desire to eat.[2]
-
Food Intake: Ad libitum meals are provided, and the amount of food consumed is measured.[3]
-
Conclusion and Future Directions
This compound is a promising bioactive compound with well-documented effects on appetite suppression, inflammation, and lipid metabolism. The mechanisms underlying these effects are being increasingly elucidated, providing a strong scientific basis for its use in functional foods and as a potential therapeutic agent.
Future research should focus on:
-
Long-term clinical trials: To establish the long-term efficacy and safety of this compound for weight management and in the context of chronic inflammatory and metabolic diseases.
-
Bioavailability and metabolism: Further investigation into the absorption, distribution, metabolism, and excretion of this compound in humans.
-
Synergistic effects: Exploring the potential synergistic effects of this compound with other bioactive compounds.
-
Food matrix effects: Investigating how the food matrix influences the bioavailability and efficacy of this compound.
The continued exploration of this compound holds significant promise for the development of novel, evidence-based nutritional strategies to address some of the most pressing health challenges of our time.
References
- 1. mdpi.com [mdpi.com]
- 2. rejuvenation-science.com [rejuvenation-science.com]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. transbiomedicine.com [transbiomedicine.com]
- 6. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pinolenic-acid-ameliorates-oleic-acid-induced-lipogenesis-and-oxidative-stress-via-ampk-sirt1-signaling-pathway-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]
- 9. This compound ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105175243A - Method for purifying this compound from pine seed oil - Google Patents [patents.google.com]
A Technical Review of Pinolenic Acid: Mechanisms and Health Benefits
An In-depth Guide for Researchers and Drug Development Professionals
Pinolenic acid (PNLA), a polyunsaturated fatty acid found in pine nuts, is gaining attention for its potential therapeutic applications. This review synthesizes current research on its health benefits, focusing on appetite suppression, anti-inflammatory effects, and modulation of lipid metabolism. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further investigation and development.
Appetite Suppression and Satiety
This compound has been shown to influence appetite by stimulating the release of key satiety hormones.[1][2][3] The primary mechanism involves the release of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), which are gut hormones that signal fullness to the brain.[1][2][4]
Signaling Pathway for Appetite Suppression
The ingestion of this compound, particularly in its free fatty acid (FFA) form, stimulates enteroendocrine cells (I-cells and L-cells) in the small intestine. This leads to the secretion of CCK and GLP-1. These hormones then act on the central nervous system, partly via the vagus nerve, to induce a feeling of satiety and reduce the desire to eat.
Quantitative Data from Human Clinical Trials
Clinical studies have quantified the effects of Korean pine nut oil, rich in this compound, on satiety markers and food intake.
| Study (Reference) | Subjects | Dosage & Form | Key Quantitative Outcomes |
| Pasman et al. | 18 overweight women | 3g FFA or TG | CCK Release: Significantly higher than placebo 30-180 min post-administration (FFA) and 60-120 min (TG).[1] GLP-1 Release: 25.1% higher 60 min after FFA administration vs. placebo.[1] Prospective Food Consumption: 36% lower 30 min after FFA administration.[1][4] |
| Hughes et al.[5] | 42 overweight women | 2g FFA | Food Intake: 9% reduction in ad-libitum food intake 30 minutes after dosing compared to placebo.[5] Energy Intake: Tendency to decrease, with a reduction of about 50 kcal observed.[6] |
Key Experimental Protocol: Pasman et al. Study
-
Design: Randomized, double-blind, placebo-controlled crossover trial.
-
Participants: 18 healthy, overweight postmenopausal women (BMI 25-30 kg/m ²).
-
Intervention: Participants received 3g of this compound as either free fatty acids (FFA) or triglycerides (TG), or a placebo (olive oil), in gel capsules immediately before a standardized breakfast.
-
Data Collection: Blood samples were collected at baseline and at 30, 60, 90, 120, 180, and 240 minutes post-ingestion. Subjective appetite sensations were recorded using 100-mm Visual Analogue Scales (VAS).
-
Hormone Analysis: Plasma concentrations of CCK and GLP-1 were determined using established radioimmunoassay (RIA) kits.
Anti-Inflammatory and Immunomodulatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7][8][9] These effects have been observed in various cell types, including monocytes and macrophages.[8][10]
Anti-Inflammatory Signaling
PNLA has been shown to suppress the NF-κB and STAT signaling pathways, which are crucial regulators of the inflammatory response.[7][10] By inhibiting these pathways, PNLA reduces the expression of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6.[7]
Quantitative Data from In Vitro Studies
| Study (Reference) | Cell Line | PNLA Concentration | Key Quantitative Outcomes |
| Chen et al.[7] | LPS-stimulated THP-1 Macrophages | Not specified | IL-6 Reduction: 46% TNF-α Reduction: 18% PGE2 Reduction: 87% |
| Takala et al.[8] | Murine Microglial (BV-2) cells | 50 µM | Nitric Oxide Reduction: 41% IL-6 Reduction: 74% TNF-α Reduction: 27% |
| Al-Shaikh et al.[10] | LPS-stimulated PBMCs (RA Patients) | Not specified | IL-6 Reduction: 60% TNF-α Reduction: Not specified PGE2 Reduction: Significant (P < 0.0001) |
| Al-Shaikh et al.[10] | THP-1 Monocytes | 25-100 µM | Cell Migration Reduction: 55% (P < 0.001) |
Key Experimental Protocol: Al-Shaikh et al. (PBMC Study)
-
Design: In vitro study using peripheral blood mononuclear cells (PBMCs).
-
Participants: Cells were isolated from 10 rheumatoid arthritis (RA) patients and 6 healthy controls.
-
Intervention: Isolated PBMCs were pre-treated with this compound (25 or 50 µM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Data Collection: Supernatants from the cell cultures were collected after stimulation.
-
Cytokine Analysis: The concentrations of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2) in the supernatants were measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Lipid Metabolism and Cardiovascular Health
Emerging evidence suggests that this compound can positively influence lipid metabolism, which may contribute to cardiovascular health.[11] The proposed mechanisms involve the modulation of cholesterol levels and the inhibition of processes related to atherosclerosis.
General Workflow for In Vitro Lipid Uptake Assay
A common experimental approach to assess the impact of compounds like this compound on atherogenic processes is to measure oxidized low-density lipoprotein (oxLDL) uptake by macrophages.
Quantitative Data on Anti-Atherogenic Effects
Studies have shown that this compound can reduce the uptake of oxidized LDL by macrophages, a key event in the formation of atherosclerotic plaques.
| Study (Reference) | Cell Line | Key Quantitative Outcomes |
| Al-Shaikh et al.[9][10] | THP-1 Macrophages | oxLDL Uptake Reduction: 40% (P < 0.01) |
| Al-Shaikh et al.[9][10] | Human Monocyte-Derived Macrophages (HMDMs) | oxLDL Uptake Reduction: 25% (P < 0.05) |
While some studies suggest this compound may help lower total and LDL cholesterol, the clinical evidence is still considered preliminary, and larger, more robust trials are needed to confirm these effects.[11]
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant health benefits, particularly in the realms of appetite control and inflammation management. Its ability to stimulate satiety hormones like CCK and GLP-1 presents a promising avenue for weight management therapies.[1][6] Furthermore, its potent anti-inflammatory effects, demonstrated through the inhibition of the NF-κB and STAT pathways, highlight its potential in managing chronic inflammatory disorders.[7][10]
While the preliminary findings on lipid metabolism are encouraging, this area requires more extensive investigation through large-scale human clinical trials to establish definitive efficacy and optimal dosages. Future research should also focus on the long-term effects of PNLA supplementation and its interactions with other metabolic and inflammatory pathways. The detailed protocols and quantitative summaries provided herein offer a foundation for designing such future studies to further elucidate the therapeutic potential of this unique fatty acid.
References
- 1. transbiomedicine.com [transbiomedicine.com]
- 2. Calorie Restriction Without Hunger - Life Extension [lifeextension.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. rejuvenation-science.com [rejuvenation-science.com]
- 5. The effect of Korean pine nut oil (PinnoThin™) on food intake, feeding behaviour and appetite: A double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocl-journal.org [ocl-journal.org]
- 7. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, this compound, on Inflammation and Metabolic Perturbations in Inflammatory Disorders [mdpi.com]
- 8. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
Methodological & Application
Application Notes and Protocols for Pinolenic Acid Extraction and Purification from Pine Nut Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nut oil, has garnered significant interest for its potential therapeutic properties, including appetite suppression and anti-inflammatory effects. This document provides detailed application notes and protocols for the extraction and purification of this compound from pine nut oil, intended for use by researchers, scientists, and professionals in drug development. The methodologies covered include solvent fractionation, urea complexation, enzymatic esterification, and an overview of supercritical CO2 extraction and preparative HPLC.
Extraction and Purification Methodologies
Several methods can be employed to extract and purify this compound from its natural source, pine nut oil. The choice of method will depend on the desired purity, yield, and available laboratory equipment.
Solvent Fractionation
Low-temperature solvent fractionation is an effective method for concentrating this compound from a mixture of free fatty acids derived from pine nut oil. This technique relies on the differential solubility of fatty acids in a solvent at cryogenic temperatures.
Experimental Protocol:
-
Preparation of Free Fatty Acids (FFAs): Saponify pine nut oil to obtain a mixture of free fatty acids. This can be achieved by refluxing the oil with an ethanolic solution of sodium hydroxide or potassium hydroxide, followed by acidification and extraction of the FFAs.[1]
-
Dissolution: Dissolve the FFA mixture in n-hexane. A recommended starting ratio is 30:1 (v/w) of n-hexane to FFA.[2]
-
Low-Temperature Crystallization: Cool the solution to a temperature of -85°C and maintain for 36 hours.[2] This causes the more saturated fatty acids to crystallize and precipitate out of the solution.
-
Separation: Separate the liquid fraction (supernatant), which is enriched in this compound, from the solid precipitate by cold filtration.
-
Solvent Removal: Evaporate the n-hexane from the liquid fraction under reduced pressure to obtain the this compound concentrate.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Siberian Pine Nut Oil FFAs | [2] |
| Initial PLA Content | 18.3 wt% | [2] |
| Solvent | n-Hexane | [2] |
| Solvent to FFA Ratio (v/w) | 30:1 | [2] |
| Crystallization Temperature | -85°C | [2] |
| Crystallization Time | 36 hours | [2] |
| Final PLA Content | 69.8 wt% | [2] |
| PLA Yield | 77.4 wt% | [2] |
Urea Complexation
Urea complexation is a widely used technique for separating saturated and monounsaturated fatty acids from polyunsaturated fatty acids. Urea molecules form crystalline inclusion complexes with straight-chain fatty acids, while the branched or bulky polyunsaturated fatty acids like this compound are excluded and remain in the liquid phase.
Experimental Protocol:
-
Preparation of Fatty Acids: Start with a free fatty acid mixture obtained from the saponification of pine nut oil.
-
Dissolution: Dissolve the fatty acids and urea in ethanol (e.g., 95% ethanol). The ratio of urea to fatty acids is a critical parameter.
-
Heating: Gently heat the mixture to approximately 60-70°C with stirring until a homogenous solution is formed.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to a lower temperature (e.g., 4°C or -20°C) to facilitate the formation of urea-fatty acid complexes. The optimal crystallization time and temperature should be determined empirically.
-
Filtration: Separate the liquid filtrate (non-complexed fraction, rich in this compound) from the solid urea-fatty acid adducts by vacuum filtration.
-
Purification of Filtrate: Wash the filtrate with an acidic solution (e.g., dilute HCl) and then with water to remove any residual urea.
-
Solvent Removal: Evaporate the ethanol from the filtrate to obtain the this compound concentrate.
Data Summary for Combined Enzymatic Esterification and Urea Complexation:
| Parameter | Value | Reference |
| Starting Material | PLA-enriched FFAs (from enzymatic esterification) | [3] |
| Initial PLA Content | 43 mol% | [3] |
| Urea to Fatty Acid Ratio (wt/wt) | > 3:1 | [3] |
| Final PLA Purity | > 95 mol% | [3] |
| Urea to Fatty Acid Ratio (wt/wt) for highest purity | 5:1 | [3] |
| Final PLA Purity at 5:1 ratio | 100 mol% | [3] |
| PLA Yield at 5:1 ratio | 8.7 mol% | [3] |
Lipase-Catalyzed Selective Esterification
This method utilizes the selectivity of lipases to preferentially esterify fatty acids other than this compound. The unesterified fraction will, therefore, be enriched in this compound.
Experimental Protocol:
-
Substrate Preparation: Use a free fatty acid mixture from saponified pine nut oil.
-
Enzymatic Reaction:
-
Combine the fatty acids with an alcohol (e.g., lauryl alcohol or ethanol).[3][4]
-
Add a lipase, such as Candida rugosa lipase or Lipozyme RM IM.[3][4]
-
Incubate the reaction under optimized conditions of temperature and time. For example, with Candida rugosa lipase, optimal conditions are 15°C with 0.1% enzyme loading and 10% added water.[3] For Lipozyme RM IM, a molar ratio of fatty acid to ethanol of 1:7 at 25°C for 6 hours with 5% enzyme loading is effective.[4][5][6]
-
-
Separation of Unesterified Fatty Acids: After the reaction, the unesterified fatty acids (enriched in this compound) can be separated from the esterified fatty acids by methods such as liquid-liquid extraction or chromatography.
-
Purification: The this compound-rich fraction can be further purified using techniques like urea complexation or preparative HPLC.
Data Summary for Repeated Lipase-Catalyzed Esterification:
| Parameter | 1st Esterification | 2nd Esterification | 3rd Esterification | Reference |
| Starting PLA Content (mol%) | 17 | 51 | 86 | [4][5][6] |
| Final PLA Content (mol%) | 51 | 86 | ca. 96 | [4][5][6] |
| PLA Yield (mol%) | 40 | 15 | 6 | [4][5][6] |
Supercritical CO2 Extraction
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity this compound, preparative HPLC is the method of choice. A common approach involves using a reversed-phase C18 column.
General Protocol Outline:
-
Sample Preparation: The this compound-enriched fraction from a preliminary purification step (e.g., urea complexation) is dissolved in a suitable solvent.
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the fatty acids are in their protonated form.
-
Detection: UV detection at a wavelength around 200-210 nm.
-
-
Fraction Collection: Fractions are collected as they elute from the column, and those containing the pure this compound are pooled.
-
Solvent Removal: The solvent is evaporated from the collected fractions to yield highly purified this compound.
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram:
Caption: Workflow for this compound purification.
This compound Signaling Pathway for Appetite Suppression:
Caption: this compound's effect on satiety hormones.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from pine nut oil. The choice of methodology will be guided by the specific requirements of the research or drug development application, balancing factors such as desired purity, yield, cost, and scalability. The provided diagrams offer a visual representation of the experimental workflows and the biological mechanism of action of this compound in appetite regulation. Further research may focus on optimizing supercritical CO2 extraction and preparative HPLC methods to enhance the efficiency and yield of high-purity this compound for clinical and pharmaceutical applications.
References
- 1. CN105175243A - Method for purifying this compound from pine seed oil - Google Patents [patents.google.com]
- 2. Preparation of this compound Concentrates from Pine Nut Oil Fatty Acids by Solvent Fractionation [jstage.jst.go.jp]
- 3. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of High Purity Δ5-Olefinic Acids from Pine Nut Oil via Repeated Lipase-Catalyzed Esterification [jstage.jst.go.jp]
- 5. Preparation of High Purity Δ5-Olefinic Acids from Pine Nut Oil via Repeated Lipase-Catalyzed Esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. stepxjournal.org [stepxjournal.org]
Urea complexation method for isolating high-purity pinolenic acid
Application Notes & Protocols
Topic: Urea Complexation Method for Isolating High-Purity Pinolenic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (PLA), a polyunsaturated fatty acid found exclusively in pine nut oil, has garnered significant interest for its potential health benefits, including appetite suppression and anti-inflammatory effects.[1][2] For research and pharmaceutical applications, obtaining PLA in a highly purified form is essential. The urea complexation method, also known as urea inclusion crystallization, is an effective and scalable technique for enriching polyunsaturated fatty acids like PLA from a mixture of free fatty acids (FFAs).[3][4]
The principle of this method relies on the differential molecular geometry of fatty acids. Urea, in the presence of a solvent like methanol or ethanol, crystallizes into a hexagonal channel-like structure.[5] Saturated and monounsaturated fatty acids, which have a linear or near-linear conformation, fit snugly within these channels to form stable, solid inclusion complexes (the urea-complexed fraction, or UCF).[6][7] In contrast, polyunsaturated fatty acids such as this compound, with their multiple cis-double bonds, have a kinked or bent structure that prevents them from entering the urea channels.[6] Consequently, they remain in the liquid phase (the non-urea complexing fraction, or NUCF), allowing for their effective separation and enrichment.[8]
This document provides a detailed protocol for the isolation of high-purity this compound from pine nut oil using the urea complexation method, supported by quantitative data and workflow visualizations.
Experimental Data Summary
The efficiency of this compound enrichment is highly dependent on key process parameters, including the ratio of urea to fatty acids, crystallization temperature, and crystallization time. The following tables summarize results from various studies.
Table 1: Effect of Urea-to-Fatty Acid Ratio on this compound Purity and Yield.
| Urea:Fatty Acid Ratio (w/w) | Initial PLA Content (%) | Final PLA Purity (%) | PLA Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|
| >3:1 | 43 mol% | >95 mol% | Not Specified | Not Specified | [1] |
| 5:1 | 43 mol% | 100 mol% | 8.7 mol% | Not Specified | [1] |
| 3:1 | 14.1% | 45.1% | Not Specified | Ethanol | [9] |
| 2.88:1 | 39.27% | 53.36% | 82.76% (17.24% loss) | Ethanol |[10] |
Table 2: Optimized Conditions for this compound Enrichment.
| Parameter | Optimal Value | Resulting PLA Purity (%) | Reference |
|---|---|---|---|
| Fatty Acid:Urea Ratio (g/g) | 1:2.88 | 53.36 | [10] |
| Fatty Acid:Ethanol Ratio (g/mL) | 1:7.98 | 53.36 | [10] |
| Crystallization Temperature | 4.18 °C | 53.36 | [10] |
| Crystallization Time | 23.44 h | 53.36 |[10] |
Experimental Workflow and Principle
The diagrams below illustrate the overall experimental process and the underlying chemical principle of separation.
Caption: Overall workflow for isolating this compound.
Caption: Principle of urea inclusion crystallization.
Protocols
Protocol 1: Preparation of Free Fatty Acids (Saponification)
This protocol describes the hydrolysis of triglycerides from pine nut oil to yield a mixture of free fatty acids.
Materials:
-
Pine nut oil
-
Potassium hydroxide (KOH)
-
95% Ethanol (v/v)
-
6N Hydrochloric acid (HCl)
-
n-Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 10 g of pine nut oil into a round-bottom flask.[8]
-
Prepare a solution of 30% KOH in 95% ethanol. For 10 g of oil, mix 34 mL of 30% KOH solution with 56 mL of 95% ethanol.[8]
-
Add the ethanolic KOH solution to the oil in the flask.
-
Heat the mixture to reflux for 2 hours with constant stirring until the solution becomes clear, indicating the completion of saponification.[8]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Acidify the mixture to a pH of 4-5 with 6N HCl to protonate the fatty acid salts.
-
Extract the free fatty acids from the aqueous layer by washing three times with an equal volume of n-hexane.[8]
-
Combine the organic (n-hexane) layers and wash with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the n-hexane using a rotary evaporator to obtain the free fatty acid mixture. Store under nitrogen at -20°C until further use.
Protocol 2: Urea Complexation for PLA Enrichment
This protocol details the core step of separating this compound from saturated and monounsaturated fatty acids.
Materials:
-
Free fatty acid (FFA) mixture from Protocol 4.1
-
Urea (analytical grade)
-
95% Ethanol or Methanol
-
Erlenmeyer flask
-
Heating mantle or water bath (set to 60-70°C)
-
Magnetic stirrer
-
Refrigerator or cooling bath (set to 4°C)
-
Vacuum filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Determine the desired urea-to-FFA ratio. A ratio between 3:1 and 5:1 (w/w) is recommended for high purity.[1][9] For this protocol, we will use a 3:1 ratio.
-
For every 10 g of FFA mixture, weigh 30 g of urea.
-
In an Erlenmeyer flask, dissolve the 30 g of urea in 120 mL of 95% ethanol (a common solvent-to-urea ratio is 4:1, v/w).[11]
-
Heat the solution to 60-65°C while stirring until the urea is completely dissolved and the solution is transparent.[3][8]
-
Add the 10 g of FFA mixture to the hot urea solution and continue stirring at 60-65°C for 5-10 minutes to ensure a homogeneous mixture.[6]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature with gentle stirring.
-
Transfer the flask to a refrigerator or cooling bath set at 4°C and leave it undisturbed for 24 hours to allow for complete crystallization of the urea-saturated fatty acid complexes.[6][10]
-
After 24 hours, a white crystalline precipitate (the urea-complexed fraction, UCF) will have formed.
-
Separate the solid UCF from the liquid filtrate (the non-urea complexing fraction, NUCF) by vacuum filtration using a Büchner funnel.[8]
-
Wash the collected solid crystals on the filter paper with a small amount of pre-chilled ethanol to remove any remaining NUCF.
-
Collect the liquid filtrate (NUCF), which is now enriched with this compound.
Protocol 3: Recovery and Analysis of this compound
This protocol describes how to recover the enriched fatty acids from the NUCF and analyze the final product purity.
Materials:
-
PLA-enriched NUCF from Protocol 4.2
-
6N Hydrochloric acid (HCl)
-
n-Hexane
-
Distilled water
-
Rotary evaporator
-
Gas chromatograph (GC) with a flame ionization detector (FID) or HPLC system.[12][13][14]
Procedure:
-
Transfer the NUCF filtrate to a separatory funnel.
-
Add an equal volume of distilled water.[8]
-
Acidify the solution with 6N HCl to a pH of 4-5 to break any remaining urea-fatty acid interactions and protonate the fatty acids.[8]
-
Extract the enriched fatty acids with an equal volume of n-hexane. Repeat the extraction three times.
-
Combine the n-hexane layers and wash with distilled water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
The resulting oil is the high-purity this compound concentrate.
-
Analysis: To determine the final purity, the fatty acid concentrate must be analyzed. The most common method is Gas Chromatography (GC).[14]
-
Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a standard procedure (e.g., with BF3-methanol).
-
Analyze the FAMEs using a GC-FID system equipped with a polar capillary column (e.g., CP-Sil 88 or SLB-IL111) suitable for separating fatty acid isomers.[12][14]
-
Quantify the this compound content by comparing its peak area to the total area of all fatty acid peaks.
-
Concluding Remarks
The urea complexation method is a robust, cost-effective, and scalable technique for the purification of this compound from pine nut oil. By carefully optimizing parameters such as the urea-to-fatty acid ratio and crystallization temperature, it is possible to achieve purities exceeding 95%.[1] The protocols and data provided herein offer a comprehensive guide for researchers and professionals aiming to produce high-purity this compound for further investigation and application.
References
- 1. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of this compound Concentrates from Pine Nut Oil Fatty Acids by Solvent Fractionation [jstage.jst.go.jp]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. [PDF] Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil | Semantic Scholar [semanticscholar.org]
- 5. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. biofueljournal.com [biofueljournal.com]
- 8. Production of Omega-3 Fatty Acid Concentrates from Common Kilka Oil: Optimization of the Urea Complexation Process [mdpi.com]
- 9. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ifoodmm.com [ifoodmm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Pinolenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a unique polyunsaturated fatty acid found in pine nuts and their oil.[1][2] It is an isomer of gamma-linolenic acid (GLA) and has gained significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and lipid-lowering activities.[3][4][5][6] this compound has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[3][4][5] Accurate and reliable quantification of this compound in various matrices is crucial for research and development in the pharmaceutical and nutraceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids, offering high sensitivity and selectivity.[7][8] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Experimental Protocols
The analysis of fatty acids like this compound by GC-MS requires a derivatization step to increase their volatility.[9][10] The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[7][9]
Protocol 1: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from standard methods for fatty acid analysis.[9][11]
Materials:
-
Sample containing this compound (e.g., pine nut oil, lipid extract)
-
Methanolic sodium hydroxide (0.5 M)
-
Boron trifluoride (BF3) in methanol (14%)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
Procedure:
-
Lipid Extraction (if necessary): For solid samples, extract the lipids using a suitable solvent system like chloroform:methanol (2:1, v/v).
-
Saponification:
-
To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.
-
Add a known amount of internal standard.
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution.
-
-
Esterification:
-
Add 2 mL of 14% BF3 in methanol to the cooled solution.
-
Heat again at 100°C for 5-10 minutes.
-
-
Extraction of FAMEs:
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously for 30 seconds.
-
Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Sample Dilution: Dilute the hexane extract to an appropriate concentration for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
The following are general GC-MS conditions for the analysis of FAMEs.[12][13][14] Instrument parameters should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Mass Scan Range | m/z 50-400 |
| Data Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
Quantitative analysis of this compound methyl ester is typically performed in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7][8] The selection of appropriate quantifier and qualifier ions is crucial for accurate results.
Table 1: Mass Spectral Data for this compound Methyl Ester
| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound Methyl Ester | 292.5 | 79 | 95, 109, 123 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound methyl ester and examining its mass spectrum.
Table 2: Method Validation Parameters (Example)
The following table presents typical validation parameters for a GC-MS method for fatty acid analysis.[15][16] These values should be experimentally determined for the specific this compound analysis method.
| Parameter | Typical Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review of the functional effects of pine nut oil, this compound and its derivative eicosatrienoic acid and their potential health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Fatty Acids in the Oils of Pine Nuts by GC-MS of Their Picolinyl Esters and 4,4-dimethyloxazoline Derivatives in Combination with Silver-Ion Chromatography -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 4. This compound methyl ester | C19H32O2 | CID 35027731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. customs.go.jp [customs.go.jp]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. repo.unand.ac.id [repo.unand.ac.id]
Application Note: Quantification of Pinolenic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of pinolenic acid, a bioactive fatty acid found in pine nut oil, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology includes sample preparation, derivatization, chromatographic conditions, and method validation parameters. This guide is intended for researchers, scientists, and professionals in drug development requiring a reliable and accurate method for the quantification of this compound in various sample matrices.
Introduction
This compound (cis-5,9,12-octadecatrienoic acid) is an isomer of γ-linolenic acid (GLA) found in pine nuts and their oil.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including anti-inflammatory effects, appetite suppression, and favorable modulation of lipid profiles.[2][3] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of fatty acids.[4] Due to the lack of a strong UV chromophore in their native form, fatty acids are often derivatized to enable sensitive UV detection.[5][6] This application note details an RP-HPLC method for the quantification of this compound following pre-column derivatization.
Experimental Protocols
Sample Preparation (from Pine Nut Oil)
This protocol describes the extraction and saponification of fatty acids from a pine nut oil sample.
Materials:
-
Pine nut oil sample
-
2 M Potassium hydroxide (KOH) in ethanol
-
1 M Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Accurately weigh approximately 100 mg of the pine nut oil sample into a screw-cap test tube.
-
Add 2 mL of 2 M ethanolic KOH.
-
Heat the mixture at 80°C for 1 hour to facilitate saponification.
-
Cool the sample to room temperature and add 2 mL of deionized water.
-
Acidify the solution to a pH of approximately 2 with 1 M HCl to protonate the fatty acid salts.
-
Extract the free fatty acids by adding 5 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the free fatty acids to a new tube.
-
Repeat the extraction (steps 6-8) twice more and combine the hexane extracts.
-
Dry the pooled hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried fatty acid residue in a known volume of acetonitrile for derivatization.
Pre-column Derivatization with p-Bromophenacyl Bromide (PBPB)
This derivatization step introduces a chromophore to the this compound molecule, allowing for sensitive UV detection.
Materials:
-
Fatty acid extract (from step 1.12)
-
This compound standard
-
p-Bromophenacyl bromide (PBPB) solution (10 mg/mL in acetonitrile)
-
Triethylamine solution (10 mg/mL in acetonitrile)
-
Heating block or water bath
Procedure:
-
To the dried fatty acid extract (and to a separate vial containing the this compound standard), add 200 µL of the PBPB solution and 100 µL of the triethylamine solution.
-
Seal the vials and heat at 80°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Redissolve the residue in a known volume of the mobile phase (e.g., 1 mL of acetonitrile/water) for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 86% A to 93% A (0-10 min), 93% A (10-20 min), 93% A to 100% A (20-30 min)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm (for PBPB derivatives)[8] |
| Injection Volume | 20 µL |
Data Presentation
The following tables summarize the quantitative data for a typical validated HPLC method for this compound analysis.
Table 1: Chromatographic and Calibration Data
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound Derivative | Approx. 15-20 | 1 - 100 | > 0.999 |
Note: The exact retention time may vary depending on the specific HPLC system, column, and slight variations in the mobile phase composition.
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
These values are representative and should be determined for each specific laboratory setup.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from a sample matrix.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of HPLC Method Components
This diagram shows the relationship between the key components of the HPLC method.
Caption: Key components of the HPLC analysis method.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The combination of a straightforward sample preparation and derivatization protocol with optimized chromatographic conditions allows for accurate and precise results. This method is suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. Method validation should be performed in accordance with internal laboratory and regulatory guidelines to ensure data quality.
References
- 1. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Pinolenic Acid's Effects in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the biological effects of pinolenic acid (PLA), a bioactive fatty acid found in pine nuts. The following protocols detail methods to study its anti-inflammatory, anti-cancer, and metabolic properties.
Overview of this compound's Bioactivity
This compound (cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid (PUFA) that has demonstrated a range of biological activities in preclinical studies. In vitro research has been crucial in elucidating the cellular and molecular mechanisms underlying these effects. Key areas of investigation include its ability to modulate inflammatory pathways, inhibit cancer cell metastasis, and regulate lipid metabolism.
Data Summary: Quantitative Effects of this compound in vitro
The following tables summarize the quantitative data from various studies on the effects of this compound in different cell culture models.
Table 1: Anti-inflammatory Effects of this compound
| Cell Line | Treatment Conditions | Parameter Measured | Result |
| Human THP-1 macrophages | PLA | IL-6 production | 46% reduction[1][2] |
| TNF-α production | 18% reduction[1][2] | ||
| PGE2 production | 87% reduction[1][2] | ||
| COX-2 expression | 27% reduction[1][2] | ||
| Human CD14+ Monocytes (from RA patients) | 25 µM and 50 µM PLA with LPS stimulation | TNF-α expressing monocytes | 23% reduction |
| IL-6 expressing monocytes | 25% reduction | ||
| IL-1β expressing monocytes | 23% reduction | ||
| Murine RAW264.7 macrophages | 50 µM PLA with LPS stimulation | COX-2 expression | 10% reduction |
| iNOS expression | 55% reduction | ||
| Human Endothelial Cells (EA.hy926) | 50 µM PLA with TNF-α stimulation | sICAM-1 production | Significant decrease[3] |
| MCP-1 production | Significant decrease[3] | ||
| RANTES production | Significant decrease[3] |
Table 2: Anti-Cancer Effects of this compound
| Cell Line | Treatment Conditions | Parameter Measured | Result |
| Human Breast Cancer (MDA-MB-231) | PLA | Cell Invasiveness | Inhibition observed[4] |
| Cell Motility | Inhibition observed[4] | ||
| Arachidonic Acid in phospholipids | Decreased from 12.6% to 4.9%[4] | ||
| PGE2 synthesis | Reduced[4] | ||
| COX-2 expression | Down-regulated[4] |
Table 3: Metabolic Effects of this compound
| Cell Line | Treatment Conditions | Parameter Measured | Result |
| Human Hepatoma (HepG2) | 50 µM PLA for 24h | SREBP1c mRNA | 53% reduction |
| FAS mRNA | 54% reduction | ||
| SCD1 mRNA | 38% reduction | ||
| HMGCR mRNA | 30% reduction | ||
| ACSL3 mRNA | 30% reduction | ||
| LDLr mRNA | 43% reduction | ||
| Human Hepatoma (HepG2) with H2O2-induced oxidative stress | 1, 5, and 10 µM PLA | Intracellular ROS | 29.1%, 59.1%, and 65.5% reduction, respectively |
| Intracellular MDA | 15.96%, 20.5%, and 22.9% reduction, respectively |
Experimental Protocols
General Cell Culture and this compound Preparation
Materials:
-
Appropriate cell line (e.g., RAW264.7, MDA-MB-231, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (high purity)
-
Ethanol or DMSO (for stock solution)
-
Bovine Serum Albumin (BSA), fatty acid-free
Protocol for this compound Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.
-
To prepare working solutions, dilute the stock solution in a sterile solution of fatty acid-free BSA in serum-free medium. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells. The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid toxicity.
-
Gently vortex the solution to ensure proper mixing and complexing of the this compound to the BSA.
Protocol for Assessing Anti-inflammatory Effects in RAW264.7 Macrophages
Materials:
-
RAW264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound-BSA complex
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for COX-2 and β-actin)
-
Griess Reagent for Nitric Oxide assay
Protocol:
-
Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound-BSA complex (e.g., 10, 25, 50 µM) for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with PLA alone).
-
After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Western Blot for COX-2: Lyse the cells and determine the protein concentration. Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin). Visualize the bands using a suitable detection system.
Protocol for Assessing Anti-metastatic Effects in MDA-MB-231 Breast Cancer Cells
Materials:
-
MDA-MB-231 cells
-
Complete DMEM medium
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Crystal Violet staining solution
Protocol for Transwell Invasion Assay:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound-BSA complex (e.g., 25, 50, 100 µM).
-
Seed 5 x 10^4 cells in the upper chamber of the Boyden inserts.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Count the number of stained, invaded cells in several microscopic fields and calculate the average.
Protocol for Assessing Effects on Lipid Metabolism in HepG2 Cells
Materials:
-
HepG2 cells
-
Complete DMEM medium
-
Oleic acid
-
This compound-BSA complex
-
Oil Red O staining solution
-
Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for SREBP1c, FAS, SCD1, and a housekeeping gene like GAPDH)
Protocol for Lipid Accumulation Assay:
-
Seed HepG2 cells in 24-well plates and grow to confluence.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 0.5 mM) complexed to BSA for 24 hours. Concurrently, treat the cells with different concentrations of this compound-BSA complex.
-
After treatment, wash the cells with PBS and fix with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.
-
Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Gene Expression Analysis (qRT-PCR): Extract total RNA from the treated cells, synthesize cDNA, and perform quantitative real-time PCR using primers for genes involved in lipid metabolism (SREBP1c, FAS, SCD1). Normalize the expression levels to a housekeeping gene.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in inflammation and metabolism.
References
- 1. This compound Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Modulatory Effect of this compound (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human breast cancer MDA-MB-231 cell metastasis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Pinolenic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1] This document provides detailed application notes and experimental protocols for utilizing various animal models to investigate the anti-inflammatory mechanisms of this compound. The information herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of PNLA and related compounds.
Application Notes
This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.[1][2] In vivo studies are crucial for validating in vitro findings and understanding the physiological relevance of PNLA's anti-inflammatory activity. The selection of an appropriate animal model is critical and depends on the specific aspects of inflammation being investigated.
Commonly used animal models to study the anti-inflammatory effects of this compound include:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema: A model for acute topical inflammation, suitable for evaluating the effects of topically or systemically administered anti-inflammatory agents.[3][4][5][6]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: A widely used model for inflammatory bowel disease (IBD), mimicking some aspects of Crohn's disease in humans. This model is valuable for assessing the efficacy of compounds in treating chronic intestinal inflammation.[7][8][9][10]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions by activating the innate immune system. It is useful for studying the systemic anti-inflammatory effects of a compound.[11][12][13][14]
The subsequent sections provide detailed protocols for each of these models, along with a summary of the quantitative effects of this compound observed in various studies and diagrams of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | % Reduction (compared to control) | Reference |
| THP-1 Macrophages | Lipopolysaccharide (LPS) | Not Specified | IL-6 Production | 46% | [15] |
| THP-1 Macrophages | Lipopolysaccharide (LPS) | Not Specified | TNF-α Production | 18% | [15] |
| THP-1 Macrophages | Lipopolysaccharide (LPS) | Not Specified | PGE2 Production | 87% | [15] |
| Rat Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | Nitric Oxide (NO) Production | 35% | [15] |
| Rat Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not Specified | PGE2 Production | 35% | [15] |
| HepG2 Cells | Not Specified | 25 µM | Nitric Oxide (NO) Production | 50% | [15] |
| Human PBMCs (RA Patients) | Lipopolysaccharide (LPS) | Not Specified | IL-6 Release | 60% | [1] |
| Human PBMCs (Healthy Controls) | Lipopolysaccharide (LPS) | Not Specified | IL-6 Release | 50% | [1] |
| Human PBMCs (Healthy Controls) | Lipopolysaccharide (LPS) | Not Specified | TNF-α Release | 35% | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound (or related compounds in relevant models)
| Animal Model | Treatment | Measured Parameter | % Reduction/Effect | Reference |
| TNBS-Induced Colitis (Rats) | Punicic Acid (related conjugated linolenic acid) | Macroscopic and Histological Damage | Significant protection | [7][8] |
| TNBS-Induced Colitis (Rats) | Punicic Acid | Myeloperoxidase (MPO) Activity | Significant reduction | [8] |
| LPS-Induced Bone Loss (Mice) | α-Linolenic Acid (100 and 300 mg/kg) | Pro-inflammatory Cytokines and Chemokines | Significant suppression | [16][17] |
| TNBS-Induced Colitis (Rats) | α-Linolenic Acid-rich diet | Urinary 8-isoprostanes | Significant reduction | [9] |
| TNBS-Induced Colitis (Rats) | α-Linolenic Acid-rich diet | Colon Inducible Nitric Oxide Synthase (iNOS) expression | Significant reduction | [9] |
Experimental Protocols
TPA-Induced Mouse Ear Edema Model
This protocol is a synthesized methodology based on standard procedures for this model.[3][5][6]
Objective: To assess the topical or systemic anti-inflammatory activity of this compound on acute skin inflammation.
Materials:
-
Male or female ICR or BALB/c mice (6-8 weeks old)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle for TPA)
-
This compound (to be dissolved in a suitable vehicle, e.g., acetone for topical application or an appropriate vehicle for systemic administration)
-
Positive control: Indomethacin or another known anti-inflammatory drug
-
7 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicle only)
-
TPA Control (receives TPA in vehicle)
-
This compound Treatment Group(s) (receives TPA + different doses of this compound)
-
Positive Control Group (receives TPA + indomethacin)
-
-
Treatment Application (Topical):
-
Apply the test compound (this compound or vehicle) dissolved in acetone to both the inner and outer surfaces of the right ear of each mouse.
-
Thirty minutes after the treatment, apply TPA (typically 2.5 µg in 20 µL of acetone) to the same ear.
-
-
Treatment Application (Systemic):
-
Administer this compound or vehicle orally or via intraperitoneal injection at the desired dose.
-
One hour after systemic administration, apply TPA to the right ear.
-
-
Edema Measurement:
-
After a specified time (typically 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.
-
Using a 7 mm biopsy punch, remove a disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
Calculate the edema as the difference in weight between the right and left ear punches for each mouse.
-
Determine the percentage of inhibition of edema for the treated groups compared to the TPA control group using the following formula: % Inhibition = [ (EdemaTPA control - EdemaTreated) / EdemaTPA control ] x 100
-
TNBS-Induced Colitis Model
This protocol is a synthesized methodology based on established procedures for TNBS-induced colitis.[7][8][9][10]
Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.
Materials:
-
Male Wistar rats or BALB/c mice
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50%)
-
This compound (for oral gavage or dietary supplementation)
-
Vehicle for this compound (e.g., olive oil)
-
Catheter for intrarectal administration
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize animals for one week.
-
If administering this compound via diet, start the specialized diets at least one week before colitis induction.
-
-
Grouping:
-
Control Group (no TNBS, receives vehicle)
-
TNBS Control Group (receives TNBS and vehicle for this compound)
-
This compound Treatment Group(s) (receives TNBS and different doses of this compound)
-
-
Induction of Colitis:
-
Fast the animals for 24 hours with free access to water.
-
Anesthetize the animals.
-
Instill TNBS (e.g., 100 mg/kg in 50% ethanol) intrarectally via a catheter inserted approximately 8 cm into the colon.
-
Keep the animals in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
-
Treatment:
-
Administer this compound or vehicle daily by oral gavage starting from the day of colitis induction or as a dietary supplement throughout the study.
-
-
Monitoring and Assessment:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily.
-
After a predetermined period (e.g., 7-14 days), sacrifice the animals.
-
Excise the colon and measure its length and weight.
-
Collect tissue samples for histological analysis (to assess mucosal damage, inflammation, and ulceration) and biochemical assays (e.g., myeloperoxidase activity as an indicator of neutrophil infiltration, and cytokine levels).
-
-
Data Analysis:
-
Compare the macroscopic and microscopic damage scores, colon weight/length ratio, and biochemical markers between the different groups.
-
LPS-Induced Systemic Inflammation Model
This protocol is a synthesized methodology based on common practices for LPS-induced inflammation.[11][12][13][14][17]
Objective: To assess the systemic anti-inflammatory effects of this compound.
Materials:
-
Male C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound (for oral gavage or intraperitoneal injection)
-
Vehicle for this compound
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping:
-
Vehicle Control Group (receives vehicle only)
-
LPS Control Group (receives LPS and vehicle for this compound)
-
This compound Treatment Group(s) (receives LPS + different doses of this compound)
-
-
Treatment:
-
Administer this compound or vehicle at the desired dose and route (e.g., orally 1 hour before LPS challenge).
-
-
Induction of Inflammation:
-
Inject LPS intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).
-
-
Sample Collection and Analysis:
-
At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for the analysis of serum cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Tissues such as the liver and lungs can be harvested for histological examination and measurement of inflammatory markers.
-
-
Data Analysis:
-
Compare the levels of serum cytokines and tissue inflammatory markers between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key inflammatory signaling pathways.
1. NF-κB Signaling Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] This inhibition is thought to occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
2. PPAR Signaling Pathway: this compound can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation.[1] Activated PPARs can interfere with the activity of pro-inflammatory transcription factors like NF-κB.
Caption: Activation of the PPAR signaling pathway by this compound.
3. MAPK Signaling Pathway: this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 and JNK, which are involved in the production of pro-inflammatory cytokines.[18][19][20][21]
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the anti-inflammatory effects of this compound in an animal model.
Caption: General experimental workflow for in vivo studies.
References
- 1. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phcog.com [phcog.com]
- 7. Punicic Acid a Conjugated Linolenic Acid Inhibits TNFα-Induced Neutrophil Hyperactivation and Protects from Experimental Colon Inflammation in Rats | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. An α-linolenic acid-rich formula reduces oxidative stress and inflammation by regulating NF-κB in rats with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Chronic oral LPS administration does not increase inflammation or induce metabolic dysregulation in mice fed a western-style diet [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Pinolenic Acid Supplementation in Humans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PNLA), a polyunsaturated fatty acid found in pine nuts, particularly from the Korean pine nut (Pinus koraiensis), has garnered significant interest for its potential therapeutic effects.[1][2] Emerging research suggests that PNLA may play a role in appetite suppression, modulation of inflammatory responses, and improvement of metabolic parameters.[3][4] These properties position PNLA as a promising candidate for nutritional supplementation aimed at managing conditions such as obesity, metabolic syndrome, and chronic inflammatory disorders.
These application notes provide a comprehensive guide for designing and implementing robust clinical trials to investigate the efficacy and mechanisms of action of this compound supplementation in humans. The following sections detail study design considerations, experimental protocols for key biomarkers, and an overview of the underlying signaling pathways.
Clinical Trial Design Considerations
A well-designed clinical trial is paramount to obtaining clear and translatable results. For this compound supplementation, a randomized, double-blind, placebo-controlled trial design is the gold standard.
1.1. Study Population
The choice of study population should align with the primary research question. Potential target populations include:
-
Individuals with metabolic syndrome
-
Patients with chronic inflammatory conditions (e.g., rheumatoid arthritis)[6]
-
Healthy volunteers (for safety and mechanistic studies)
1.2. Intervention and Dosage
This compound can be administered as concentrated this compound, pine nut oil, or its free fatty acid (FFA) form.[5][7] Previous human studies have utilized dosages ranging from 2 to 6 grams per day.[5][7] The FFA form may have different effects on satiety hormone release compared to the triglyceride form.[5][7] The placebo should be an oil with a similar fatty acid profile, but lacking this compound, such as olive oil.[1]
1.3. Duration of Intervention
The study duration will depend on the primary outcomes.
-
Acute studies (single dose): Suitable for assessing immediate effects on appetite hormones and postprandial metabolic markers.[8]
-
Short-term studies (1-4 weeks): Can evaluate changes in inflammatory markers and short-term effects on body weight and composition.
-
Long-term studies (3-6 months or longer): Necessary to assess sustained effects on body weight, metabolic control, and chronic inflammation.
1.4. Outcome Measures
A comprehensive set of outcome measures should be selected to evaluate the multifaceted effects of this compound.
| Category | Primary Outcome Measures | Secondary Outcome Measures |
| Appetite Regulation | - Change in subjective appetite ratings (Visual Analogue Scales - VAS) for hunger, satiety, and prospective food consumption | - Ad libitum meal intake (energy and macronutrient consumption) |
| - Plasma concentrations of Cholecystokinin (CCK) and Glucagon-Like Peptide-1 (GLP-1) | - Plasma concentrations of Peptide YY (PYY) and Ghrelin | |
| Inflammation | - High-sensitivity C-reactive protein (hs-CRP) | - Plasma concentrations of pro-inflammatory cytokines: Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) |
| - Plasma concentrations of anti-inflammatory cytokines (e.g., IL-10) | ||
| - Prostaglandin E2 (PGE2) levels | ||
| Metabolic Health | - Fasting blood glucose and insulin | - Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) |
| - Lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides) | - Oral Glucose Tolerance Test (OGTT) | |
| - Body weight and body composition (DEXA scan) | ||
| Safety | - Incidence of adverse events | - Liver function tests (ALT, AST) |
| - Kidney function tests (creatinine) |
Experimental Protocols
Detailed and standardized protocols are crucial for data accuracy and reproducibility.
2.1. Subjective Appetite Assessment
Protocol:
-
Utilize validated 100-mm Visual Analogue Scales (VAS) to assess hunger, satiety, fullness, and prospective food consumption.
-
Participants should mark their feelings on the line at baseline (before supplementation) and at regular intervals post-supplementation (e.g., 30, 60, 90, 120, 180, and 240 minutes).[1]
-
The distance from the beginning of the line to the mark is measured and recorded in millimeters.
2.2. Blood Sampling and Processing
Protocol:
-
Collect venous blood samples into appropriate collection tubes at specified time points.
-
For appetite hormones (CCK, GLP-1), use tubes containing EDTA and a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent peptide degradation.
-
For inflammatory cytokines and metabolic markers, use EDTA or serum separator tubes.
-
-
Immediately place tubes on ice after collection.
-
Centrifuge the samples at 1000-2000 x g for 10-15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the resulting plasma or serum into cryovials.
-
Store aliquots at -80°C until analysis.
2.3. Biomarker Analysis
2.3.1. Appetite Hormones (CCK and GLP-1)
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
ELISA Protocol (General Steps):
-
Use commercially available, validated ELISA kits for human CCK and GLP-1.
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and quality controls as per the kit instructions.
-
Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentrations of CCK and GLP-1 in the samples by interpolating from the standard curve.
-
-
LC-MS/MS: Offers high specificity and can overcome cross-reactivity issues sometimes seen with immunoassays.[9][10] This method requires specialized equipment and expertise.
2.3.2. Inflammatory Markers (IL-6 and TNF-α)
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Protocol (General Steps):
-
Utilize high-sensitivity commercial ELISA kits for human IL-6 and TNF-α.
-
Follow the general ELISA protocol outlined in section 2.3.1. Ensure adherence to the specific incubation times, temperatures, and washing steps detailed in the kit's manual. Commercial kits like the 'Quantikine human IL-6' and 'Quantikine human TNF' are available for this purpose.[11]
-
2.3.3. Metabolic Markers
Standard enzymatic colorimetric assays are typically used for the analysis of glucose and lipid profiles, while insulin is commonly measured by ELISA or radioimmunoassay. These analyses are often performed by certified clinical laboratories.
Signaling Pathways and Mechanistic Insights
This compound exerts its biological effects through the modulation of key signaling pathways. Understanding these mechanisms can help in designing studies with relevant molecular endpoints.
3.1. Appetite Regulation via Free Fatty Acid Receptors (FFARs)
This compound acts as a dual agonist for Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).[12]
-
Mechanism: Activation of FFA1 and FFAR4 on enteroendocrine L-cells in the gut stimulates the release of the satiety hormones CCK and GLP-1.[13] These hormones then act on the central nervous system to induce feelings of fullness and reduce food intake.[14]
3.2. Anti-inflammatory Effects via NF-κB and PPARs
This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound may inhibit the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[12][15]
-
PPAR Pathway: PPARs are nuclear receptors that play a role in lipid metabolism and inflammation. This compound can activate PPARα and PPARδ, which can lead to the suppression of inflammatory responses.[3]
Experimental Workflow
A well-structured workflow is essential for the smooth execution of the clinical trial.
Conclusion
This compound holds considerable promise as a nutritional supplement for improving human health. The successful investigation of its therapeutic potential hinges on the execution of meticulously designed and rigorously controlled clinical trials. The application notes and protocols provided herein offer a framework for researchers to develop robust studies that can elucidate the efficacy and mechanisms of action of this compound supplementation. Further research in this area is warranted to fully understand its long-term effects and clinical applications.[1][16]
References
- 1. rejuvenation-science.com [rejuvenation-science.com]
- 2. lcms.cz [lcms.cz]
- 3. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of this compound as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. biovendor.com [biovendor.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Acute effects of delayed-release hydrolyzed pine nut oil on glucose tolerance, incretins, ghrelin and appetite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous quantification of the glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK) receptor agonists in rodent plasma by on-line solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effect of Korean pine nut oil (PinnoThin™) on food intake, feeding behaviour and appetite: A double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pinolenic Acid in Developing Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a polyunsaturated fatty acid found predominantly in pine nut oil, is emerging as a promising bioactive compound for the development of novel therapeutic agents.[1][2] With a historical basis in traditional medicine for alleviating inflammation and gastrointestinal discomfort, modern research is now elucidating the molecular mechanisms behind its therapeutic potential.[1] This document provides a comprehensive overview of the applications of this compound, focusing on its anti-inflammatory, appetite-suppressing, and lipid-lowering properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development.
Therapeutic Applications and Mechanisms of Action
This compound exerts its therapeutic effects through multiple signaling pathways, making it a versatile candidate for addressing a range of pathological conditions.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.[2][3][4]
Mechanism of Action:
-
Inhibition of NF-κB and STAT Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, which are key regulators of inflammatory gene expression.[5][6][7] This leads to a downstream reduction in the production of pro-inflammatory cytokines.
-
Reduction of Pro-inflammatory Mediators: Studies have shown that this compound can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[4][8]
Signaling Pathway Diagram:
Caption: this compound's anti-inflammatory mechanism.
Appetite Suppression and Weight Management
This compound has gained attention for its potential role in weight management by promoting satiety and reducing food intake.[1][9]
Mechanism of Action:
-
Stimulation of Satiety Hormones: this compound stimulates the release of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), two key gut hormones that signal satiety to the brain, leading to a feeling of fullness and reduced appetite.[1][9]
Experimental Workflow Diagram:
Caption: Workflow of this compound-induced appetite suppression.
Lipid-Lowering Effects and Metabolic Regulation
This compound has been shown to improve lipid profiles and regulate metabolic processes, suggesting its potential in managing dyslipidemia and related metabolic disorders.[2][10]
Mechanism of Action:
-
AMPK/SIRT1 Pathway Activation: this compound activates the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[10] This pathway plays a crucial role in cellular energy homeostasis and lipid metabolism, leading to reduced lipid accumulation.
-
Enhanced LDL Uptake: this compound may enhance the hepatic uptake of low-density lipoprotein (LDL), contributing to lower circulating LDL cholesterol levels.[9]
Signaling Pathway Diagram:
Caption: this compound's regulation of lipid metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Treatment | Concentration (µM) | Effect | Percentage Reduction (%) | Reference |
| Murine microglial (BV-2) cells | This compound | 50 | Nitric Oxide (NO) | 41 | [4] |
| 50 | IL-6 | 74 | [4] | ||
| 50 | TNF-α | 27 | [4] | ||
| THP-1 macrophages | This compound | 25 | IL-6 | 46 | [6] |
| 25 | TNF-α | 18 | [6] | ||
| 25 | PGE2 | 87 | [6] | ||
| THP-1 monocytes | This compound | 25-100 | Cell Migration | 55 | [4][8] |
| THP-1 macrophages | This compound | 25, 100 | Macropinocytosis | 55 | [4] |
| 50, 75 | Macropinocytosis | 45-50 | [4] | ||
| 25-100 | Oxidized LDL uptake | 25-40 | [8] | ||
| Human PBMCs (RA patients) | This compound | - | IL-6 | 60 | [8] |
| Human PBMCs (Healthy controls) | This compound | - | IL-6 | 50 | [8] |
| - | TNF-α | 35 | [8] |
Table 2: In Vivo and Clinical Effects of this compound
| Study Type | Subject | Treatment | Dosage | Outcome | Result | Reference |
| Clinical Trial | Overweight women | PinnoThin™ (Korean pine nut oil) | 2g FFA | Food Intake | 9% reduction | [11] |
| Clinical Trial | Overweight women | PinnoThin™ | 3g | "Desire to eat" (VAS) | 29% lower than placebo | [12] |
| 3g | "Prospective food intake" (VAS) | 36% lower than placebo | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's therapeutic effects.
Protocol 1: In Vitro Anti-inflammatory Assay - Measurement of Cytokines and PGE2
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α, IL-6, and PGE2
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the adherent macrophages with PBS.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to final concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%.
-
Pre-treat the differentiated macrophages with the various concentrations of this compound for 2 hours. A vehicle control (medium with DMSO) should be included.
-
-
LPS Stimulation:
-
After the pre-treatment period, stimulate the cells with 1 µg/mL LPS for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
-
Sample Collection and Analysis:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of each mediator by this compound compared to the LPS-stimulated control.
Protocol 2: In Vitro Appetite Suppression Assay - Measurement of Satiety Hormones
Objective: To assess the effect of this compound on the secretion of the satiety hormones CCK and GLP-1 from enteroendocrine cells.
Materials:
-
STC-1 enteroendocrine cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
CCK and GLP-1 ELISA kits
Procedure:
-
Cell Culture:
-
Culture STC-1 cells in DMEM at 37°C and 5% CO2.
-
Seed cells in 24-well plates and grow to confluence.
-
-
This compound Treatment:
-
Prepare this compound solutions complexed with fatty acid-free BSA in serum-free DMEM.
-
Wash the confluent cells with serum-free DMEM.
-
Incubate the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 2 hours. Include a vehicle control (BSA in DMEM).
-
-
Sample Collection and Analysis:
-
After incubation, collect the culture medium.
-
Measure the concentrations of CCK and GLP-1 in the medium using specific ELISA kits.
-
Data Analysis:
-
Quantify the fold-increase in hormone secretion in response to this compound compared to the vehicle control.
Protocol 3: In Vitro Lipid-Lowering Assay - AMPK/SIRT1 Pathway Activation
Objective: To investigate the effect of this compound on the activation of the AMPK/SIRT1 pathway in hepatocytes.
Materials:
-
HepG2 human hepatoma cell line
-
DMEM with 10% FBS
-
This compound
-
Oleic acid
-
Cell lysis buffer
-
Antibodies for Western blot: anti-phospho-AMPK (Thr172), anti-AMPK, anti-SIRT1
-
SIRT1 activity assay kit (fluorometric)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 0.5 mM) for 24 hours.
-
Co-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM).
-
-
Western Blot Analysis for AMPK Activation:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AMPK and total AMPK.
-
Use a suitable secondary antibody and detect the protein bands using a chemiluminescence system.
-
Quantify band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
-
-
SIRT1 Activity Assay:
-
Lyse the cells and measure SIRT1 deacetylase activity using a fluorometric SIRT1 activity assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Determine the fold-change in AMPK phosphorylation and SIRT1 activity in this compound-treated cells compared to oleic acid-treated controls.
Conclusion
This compound presents a compelling case for the development of novel therapeutic agents targeting inflammation, obesity, and metabolic disorders. Its multifaceted mechanisms of action, including the modulation of key signaling pathways like NF-κB, STAT, AMPK, and SIRT1, underscore its potential as a lead compound. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this unique fatty acid. Further preclinical and clinical studies are warranted to fully establish its efficacy and safety profile for various therapeutic applications.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. bowdish.ca [bowdish.ca]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. novusbio.com [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pinolenic Acid Yield from Solvent Fractionation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of pinolenic acid through solvent fractionation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind solvent fractionation for enriching this compound?
Solvent fractionation is a method used to separate fatty acids based on their differential solubility and melting points in a solvent at low temperatures. This compound, a polyunsaturated fatty acid, remains soluble in solvents like n-hexane at ultra-low temperatures, while more saturated fatty acids, which have higher melting points, precipitate out of the solution. This allows for the enrichment of this compound in the liquid fraction.
Q2: Which solvent is most effective for this compound fractionation?
N-hexane is a commonly used and effective solvent for the low-temperature crystallization of this compound.[1] Other non-polar solvents could be tested, but their effectiveness will depend on the specific fatty acid profile of the starting material and the desired purity of the final product. The choice of solvent can also be influenced by factors like cost, safety, and ease of recovery.[2]
Q3: What are the key parameters influencing the yield and purity of this compound during solvent fractionation?
The three primary parameters that significantly impact the efficiency of solvent fractionation are:
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Temperature: Lower temperatures are crucial for precipitating saturated and monounsaturated fatty acids.
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Solvent-to-Fatty Acid Ratio: This ratio affects the concentration of fatty acids in the solution and, consequently, the crystallization process.
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Fractionation Time: Sufficient time is required for the crystallization and precipitation of unwanted fatty acids to reach equilibrium.
Q4: What is a typical starting concentration of this compound in pine nut oil?
The concentration of this compound in pine nut oil can vary depending on the pine species. For instance, Siberian pine nut oil has been reported to contain approximately 18.3 wt% this compound.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inadequate Cooling | Ensure the crystallization temperature is sufficiently low. Optimal yields have been reported at temperatures as low as -85°C.[1] Verify the accuracy of your cooling system's temperature probe. |
| Suboptimal Solvent-to-Fatty Acid Ratio | An incorrect ratio can lead to either co-precipitation of this compound or incomplete precipitation of saturated fats. Experiment with different ratios; a 30:1 (v/w) n-hexane-to-free fatty acid ratio has been shown to be effective.[1] |
| Insufficient Fractionation Time | Allow adequate time for the crystallization process to complete. A fractionation time of 36 hours has been used successfully.[1] |
| This compound Degradation | This compound, as a polyunsaturated fatty acid, is susceptible to oxidation.[3][4][5] Ensure all solvents are purged with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[3] Store the pine nut oil and resulting fractions under an inert atmosphere and at low temperatures (-20°C is recommended for storage).[3] |
| Inaccurate Quantification | Verify the accuracy of your analytical method for determining this compound concentration. Gas chromatography (GC) with a flame ionization detector (GC-FID) is a standard method for fatty acid analysis.[6] Ensure proper derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC analysis. |
Issue 2: Low Purity of this compound (High Contamination with Other Fatty Acids)
| Potential Cause | Troubleshooting Step |
| Temperature Too High | If the temperature is not low enough, some saturated and monounsaturated fatty acids will remain in the solution, reducing the purity of the this compound fraction. Gradually decrease the fractionation temperature in subsequent experiments. |
| Inefficient Separation of Precipitate | Ensure complete separation of the solid (stearin) and liquid (olein) fractions. Use effective filtration or centrifugation methods at the low fractionation temperature to prevent the re-dissolving of precipitated fats. |
| Inadequate Washing of Precipitate | The solid fraction may trap some of the this compound-rich liquid. Consider a washing step for the precipitate with a small volume of cold solvent to recover more of the target compound. |
Experimental Protocols
Protocol 1: Low-Temperature Solvent Fractionation of this compound
This protocol is based on the methodology described by Chung et al. (2018) for the preparation of this compound concentrates from pine nut oil free fatty acids (FFAs).[1]
1. Preparation of Free Fatty Acids (FFAs) from Pine Nut Oil:
- Hydrolyze the pine nut oil to obtain FFAs. This can be achieved through saponification with an alkali (e.g., NaOH or KOH) followed by acidification (e.g., with HCl) to liberate the free fatty acids.
2. Solvent Fractionation:
- Dissolve the extracted FFAs in n-hexane at a ratio of 30:1 (v/w, solvent to FFAs).
- Stir the solution until the FFAs are completely dissolved.
- Place the solution in a low-temperature freezer or a cooling bath and maintain the temperature at -85°C.
- Allow the fractionation to proceed for 36 hours to ensure complete crystallization of the saturated and less unsaturated fatty acids.
3. Separation and Recovery:
- After 36 hours, separate the liquid and solid fractions while maintaining the low temperature. This can be done by cold filtration or centrifugation.
- The liquid fraction (olein) contains the enriched this compound.
- The solid fraction (stearin) contains the precipitated, less soluble fatty acids.
- Evaporate the n-hexane from the liquid fraction under a gentle stream of nitrogen to obtain the this compound concentrate.
4. Analysis:
- Analyze the fatty acid composition of the starting material and the final product using gas chromatography (GC) after conversion of the fatty acids to their methyl esters (FAMEs).
Workflow for this compound Solvent Fractionation
Caption: Workflow for optimizing this compound yield.
Quantitative Data Summary
Table 1: Optimal Conditions and Results for this compound Fractionation
| Parameter | Value | Reference |
| Starting Material | Siberian Pine Nut Oil FFAs | [1] |
| Initial this compound Content | 18.3 wt% | [1] |
| Solvent | n-Hexane | [1] |
| Temperature | -85°C | [1] |
| n-Hexane-to-FFA Ratio (v/w) | 30:1 | [1] |
| Fractionation Time | 36 hours | [1] |
| Final this compound Content | 69.8 wt% | [1] |
| This compound Yield | 77.4 wt% | [1] |
Table 2: Solubility of this compound and its Ethyl Ester in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | ~100 mg/ml | |
| This compound | DMSO | ~30 mg/ml | |
| This compound | Dimethyl Formamide (DMF) | ~30 mg/ml | |
| This compound Ethyl Ester | Ethanol | ~100 mg/ml | [7] |
| This compound Ethyl Ester | DMSO | ~30 mg/ml | [7] |
| This compound Ethyl Ester | Dimethyl Formamide (DMF) | ~30 mg/ml | [7] |
Supplementary Information: Bioactivity of this compound
For drug development professionals, understanding the biological activity of the purified compound is crucial. This compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation.
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
This compound has been demonstrated to:
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Activate the AMPK/SIRT1 signaling pathway , which plays a central role in cellular energy homeostasis. This activation leads to the upregulation of PPARα (involved in fatty acid oxidation) and the inhibition of SREBP-1c, a key transcription factor for lipogenesis, thereby reducing the expression of lipogenic enzymes like FASN and SCD1.[8]
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Inhibit the NF-κB signaling pathway , a major regulator of inflammation. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS.[7][9]
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Act as a dual agonist for the free fatty acid receptors FFA1 (GPR40) and FFA4 (GPR120) , which are involved in insulin secretion and sensitivity, as well as anti-inflammatory effects.[10]
References
- 1. Preparation of this compound Concentrates from Pine Nut Oil Fatty Acids by Solvent Fractionation [jstage.jst.go.jp]
- 2. aocs.org [aocs.org]
- 3. A Review on Improving the Oxidative Stability of Pine Nut Oil in Extraction, Storage, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Improving the Oxidative Stability of Pine Nut Oil in Extraction, Storage, and Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of this compound as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
Technical Support Center: Chemical Synthesis of Pinolenic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of pinolenic acid isomers.
Troubleshooting Guides
Problem 1: Poor Stereoselectivity and Formation of Geometric Isomers (E/Z)
Symptoms:
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NMR or GC-MS analysis of the final product shows a mixture of cis (Z) and trans (E) isomers at the double bond positions (C5, C9, C12).
-
Difficulty in isolating the desired all-cis isomer, (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid (this compound).
Possible Causes:
-
Non-stereospecific reactions: Use of reagents or reaction conditions that do not favor the formation of cis-double bonds. For example, certain Wittig reaction conditions can lead to a mixture of E/Z isomers.
-
Isomerization: Isomerization of the cis-double bonds to the more stable trans configuration during the reaction or work-up. This can be catalyzed by acid, base, or heat.
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Inappropriate starting materials: The stereochemistry of the starting materials may not be correctly translated to the final product.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Wittig Reaction: To favor the formation of cis-alkenes, use salt-free ylides or stabilized ylides under specific conditions (e.g., low temperature, specific solvent systems).
-
Reduction of Alkynes: Employ stereoselective reduction methods for alkynes to obtain cis-alkenes, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride.
-
-
Minimize Isomerization:
-
Temperature Control: Maintain low temperatures throughout the synthesis and purification steps.
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pH Control: Avoid strongly acidic or basic conditions during work-up and purification. Use buffered solutions where necessary.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent radical-induced isomerization.
-
-
Purification of Isomers:
-
Argentation Chromatography: Silver ion chromatography (Ag+-HPLC or Ag+-TLC) is a powerful technique for separating geometric isomers of fatty acids. The silver ions interact differently with cis and trans double bonds, allowing for their separation.
-
Low-Temperature Crystallization: Fractional crystallization at low temperatures can be used to enrich the desired isomer.
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Urea Complexation: This method can be used to separate saturated and unsaturated fatty acids, and to some extent, different isomers. Saturated and trans-isomers tend to form urea inclusion complexes more readily than cis-isomers.
-
Problem 2: Low Yield and Incomplete Reactions
Symptoms:
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Low overall yield of the final this compound isomer.
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Presence of unreacted starting materials or intermediates in the reaction mixture.
Possible Causes:
-
Inefficient coupling reactions: Incomplete reaction at one or more of the coupling steps to build the carbon chain.
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Side reactions: Competing side reactions that consume starting materials or intermediates.
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Poor solubility of reagents: Difficulty in achieving a homogeneous reaction mixture.
-
Catalyst deactivation: Deactivation of catalysts used in coupling or reduction steps.
Troubleshooting Steps:
-
Optimize Coupling Reactions:
-
Reagent Stoichiometry: Carefully control the stoichiometry of the coupling partners.
-
Catalyst and Ligand Screening: Screen different catalysts and ligands for cross-coupling reactions (e.g., Suzuki, Sonogashira) to find the most efficient system.
-
Temperature and Reaction Time: Optimize the reaction temperature and time to drive the reaction to completion.
-
-
Minimize Side Reactions:
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Protection Strategies: Use appropriate protecting groups for reactive functional groups (e.g., the carboxylic acid) to prevent unwanted side reactions.
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Degassing Solvents: Degas solvents to remove oxygen, which can promote side reactions.
-
-
Improve Solubility:
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Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all reaction components.
-
Use of Phase-Transfer Catalysts: In biphasic reactions, a phase-transfer catalyst can facilitate the reaction between components in different phases.
-
-
Catalyst Management:
-
Catalyst Loading: Optimize the catalyst loading.
-
Use of Fresh Catalyst: Ensure the catalyst is active and has not been deactivated by exposure to air or moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total chemical synthesis of a specific this compound isomer like (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid?
A1: The primary challenges in the total chemical synthesis of a specific this compound isomer are:
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Stereocontrol: Achieving the desired cis (Z) configuration at all three double bonds (C5, C9, and C12) without the formation of trans (E) isomers is difficult.
-
Multi-step Synthesis: The synthesis involves multiple steps to construct the 18-carbon chain with the three double bonds at the correct positions, which can lead to a low overall yield.
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Purification: Separating the desired all-cis isomer from a potential mixture of other geometric isomers and regioisomers is a significant purification challenge.
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Stability: Polyunsaturated fatty acids are prone to oxidation and isomerization, requiring careful handling and storage under inert conditions.
Q2: Which analytical techniques are best suited for characterizing the stereochemistry of synthesized this compound isomers?
A2: The following analytical techniques are crucial for characterizing the stereochemistry of this compound isomers:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to determine the geometry of the double bonds. The coupling constants (J-values) of the vinylic protons in 1H NMR can distinguish between cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate different isomers, and the mass spectra can confirm the molecular weight and fragmentation pattern. Derivatization to fatty acid methyl esters (FAMEs) is common before GC analysis.
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Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a specialized HPLC technique that provides excellent separation of geometric isomers of unsaturated fatty acids.
Q3: Are there any enzymatic or chemo-enzymatic methods that can overcome the stereoselectivity challenges in this compound synthesis?
A3: Yes, enzymatic and chemo-enzymatic approaches can offer advantages in stereoselectivity. Lipases, for example, can be used for the selective esterification or hydrolysis of fatty acids. While total enzymatic synthesis from simple precursors is complex, a chemo-enzymatic approach could involve the chemical synthesis of a precursor which is then stereoselectively modified by an enzyme to introduce a double bond with the correct geometry. Research has shown the use of lipases to enrich this compound from natural oils, demonstrating their selectivity.[1]
Quantitative Data
The following table summarizes data on the enrichment of this compound from natural sources, highlighting the difficulty in obtaining high purity.
| Method | Starting Material | Initial this compound Content (%) | Final this compound Content (%) | Yield (%) | Reference |
| Lipase-catalyzed esterification followed by urea complexation | Pine nut oil fatty acids | 13 | >95 | 8.7 | [1] |
| Urea Complexation | Korean pine nut oil fatty acids | 14.1 | 45.1 | Not Reported | [2][3] |
| Lipase-catalyzed ethanolysis | Pine nut oil | 14-15 | ~42-43 (as ethyl ester) | Not Reported | [4][5] |
Experimental Protocols
Hypothetical Experimental Workflow for this compound Synthesis
Caption: Hypothetical retrosynthetic workflow for this compound.
Methodology:
-
Retrosynthetic Analysis: The target molecule, this compound, is disconnected into three key fragments (A, B, and C) that can be synthesized independently.
-
Fragment Synthesis:
-
Fragment A (C1-C7 with C5 double bond): This fragment would require the stereoselective introduction of a cis-double bond at the C5 position. This could be achieved through a Wittig reaction with a salt-free ylide or by the reduction of an alkyne using Lindlar's catalyst. The carboxylic acid end would likely be protected as an ester.
-
Fragment B (C8-C13 with C9 and C12 double bonds): This central fragment is the most challenging as it contains two cis-double bonds. Its synthesis would likely involve sequential stereoselective steps.
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Fragment C (C14-C18): This is a saturated alkyl fragment that would be functionalized at one end for coupling.
-
-
Fragment Coupling: The fragments would be coupled together using modern cross-coupling reactions such as Suzuki or Sonogashira coupling. The choice of reaction would depend on the functional groups installed on the fragments.
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Deprotection and Purification: After assembling the full carbon chain, any protecting groups would be removed. The final and most critical step would be the purification of the desired all-cis this compound isomer from any diastereomers that may have formed. This would likely involve a combination of column chromatography, preparative HPLC, and possibly argentation chromatography.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Stereoisomer Formation
Caption: Logical workflow for troubleshooting stereoisomer formation.
References
- 1. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound‐enriched triacylglycerol from pine nut oil via a two‐step consecutive enzyme reaction: Comparison of acyl donors | Semantic Scholar [semanticscholar.org]
Stability of pinolenic acid under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pinolenic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, a polyunsaturated fatty acid, is susceptible to degradation through oxidation and hydrolysis. The primary factors influencing its stability are:
-
Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions.
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Light Exposure: Exposure to light, particularly UV and blue light, can initiate and accelerate lipid peroxidation.
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Oxygen Availability: The presence of oxygen is a critical factor for oxidative degradation.
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Presence of Pro-oxidants: Metal ions (e.g., iron, copper) can catalyze oxidative reactions.
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Presence of Antioxidants: The presence and concentration of antioxidants, such as tocopherols, can significantly inhibit oxidation.
-
pH: The pH of the surrounding environment can influence hydrolytic stability.
Q2: What are the visible signs of this compound degradation?
A2: While early stages of degradation may not be visible, advanced degradation can manifest as:
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Changes in Color: A noticeable yellowing or browning of the sample.
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Changes in Odor: Development of a rancid or off-putting smell.
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Increased Viscosity: The sample may become thicker or more viscous.
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Precipitate Formation: In some cases, insoluble degradation products may form.
Q3: How can I minimize the degradation of this compound during storage?
A3: To ensure the stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage.
-
Light: Protect from light by using amber-colored vials or by storing in a dark location.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Antioxidants: If compatible with your experimental design, consider adding a suitable antioxidant (e.g., alpha-tocopherol, BHT).
Troubleshooting Guides
Issue 1: Inconsistent experimental results using stored this compound.
Possible Cause: Degradation of this compound during storage, leading to a decrease in the concentration of the active compound and the formation of interfering degradation products.
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your this compound sample using a suitable analytical method such as Gas Chromatography (GC).
-
Check for Oxidation: Determine the peroxide value (PV) and acid value (AV) of the stored sample. Elevated values indicate significant oxidative and hydrolytic degradation, respectively.
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Review Storage Conditions: Ensure that the storage conditions align with the recommendations (low temperature, protection from light, inert atmosphere).
-
Implement Fresh Samples: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments and compare the results.
Issue 2: Unexpected cellular toxicity or off-target effects observed in experiments.
Possible Cause: The presence of cytotoxic or biologically active degradation products from oxidized this compound. Oxidized products of polyunsaturated fatty acids have been shown to impact cellular viability and signaling pathways.[1]
Troubleshooting Steps:
-
Evaluate Sample Integrity: As with Issue 1, assess the purity and degradation status (PV and AV) of your this compound.
-
Literature Review: Research the potential biological activities of lipid peroxidation products. For example, oxidized products of α-linolenic acid, a structural isomer of this compound, have been shown to negatively regulate cellular survival.[1]
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Control Experiments: Include control groups in your experiments that are treated with a vehicle that has undergone the same storage and handling conditions as your this compound sample to account for any effects of degraded solvent or container components.
-
Purify the Sample: If feasible, repurify the stored this compound to remove degradation products before use.
Data Presentation
Table 1: General Storage Recommendations for this compound
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or below | Minimizes the rate of oxidative and hydrolytic reactions. |
| Light Exposure | Store in the dark (amber vials) | Prevents photo-oxidation initiated by UV and visible light. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Reduces the availability of oxygen for oxidative degradation. |
| Antioxidants | Consider addition of tocopherols or BHT | Scavenges free radicals to inhibit the initiation and propagation of oxidation. Note: The concentration of antioxidants like α-tocopherol should be optimized, as high concentrations can have a pro-oxidant effect.[2] |
Table 2: Key Analytical Methods for Assessing this compound Stability
| Parameter | Method | Principle | Interpretation of High Values |
| Primary Oxidation | Peroxide Value (PV) | Titrimetric or spectrophotometric determination of hydroperoxides. | Indicates the initial stages of lipid oxidation. |
| Hydrolytic Degradation | Acid Value (AV) | Titration of free fatty acids with a standardized base. | Suggests the breakdown of the fatty acid ester linkage. |
| Overall Oxidative Stability | Oxidative Stability Index (OSI) / Rancimat | Measures the induction period before rapid oxidation occurs under accelerated conditions (high temperature and airflow). | A shorter induction time indicates lower stability. |
| Degradation Products | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile and non-volatile degradation products. | Provides a detailed profile of the degradation products formed. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is a general guideline and may need to be adapted based on the specific instrumentation and reagents available.
Principle: The peroxide value is a measure of the hydroperoxides present in the sample. The method is based on the reaction of hydroperoxides with iodide ions to form iodine, which is then titrated with a standard sodium thiosulfate solution.
Reagents:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl, and place it in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, dropwise, with vigorous shaking until the blue color disappears completely.
-
Perform a blank determination under the same conditions without the sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Determination of Acid Value (AV)
Principle: The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.
Reagents:
-
Neutralized ethanol (95%)
-
Phenolphthalein indicator solution (1% in 95% ethanol)
-
0.1 N Potassium hydroxide (KOH) solution, standardized
Procedure:
-
Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized hot ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 N KOH solution, with constant shaking, until a permanent faint pink color is observed.
Calculation:
Acid Value (mg KOH/g) = (V * N * 56.1) / W
Where:
-
V = Volume of KOH solution used for the titration (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
Protocol 3: Oxidative Stability Index (OSI) using the Rancimat Method
Principle: The Rancimat method is an accelerated oxidation test. A stream of purified air is passed through the sample, which is held at a constant elevated temperature. The volatile oxidation products are collected in deionized water, and the change in conductivity of the water is measured over time. The induction period is the time taken to reach a point of rapid increase in conductivity, which corresponds to the onset of significant oxidation.[3][4][5][6][7]
Apparatus:
-
Rancimat instrument
Procedure:
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Accurately weigh 2.5-3.0 g of the this compound sample into a reaction vessel.
-
Place the reaction vessel in the heating block of the Rancimat, which is set to a specific temperature (e.g., 110°C).
-
Fill the measuring vessel with deionized water.
-
Start the airflow (e.g., 20 L/h) and the data recording.
-
The instrument will automatically detect the induction period.
Interpretation:
A longer induction period indicates greater oxidative stability. This method is useful for comparing the relative stability of different samples or the effectiveness of different antioxidants.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified pathway of this compound oxidation and its potential cellular impact.
Caption: Troubleshooting logic for issues with this compound experiments.
References
- 1. Oxidized Products of α-Linolenic Acid Negatively Regulate Cellular Survival and Motility of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the oxidative stability of linseed (Linum usitatissimum L.) oil by pressure differential scanning calorimetry and Rancimat measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metrohm.com [metrohm.com]
- 5. news-medical.net [news-medical.net]
- 6. btsa.com [btsa.com]
- 7. azom.com [azom.com]
Overcoming matrix effects in LC-MS/MS analysis of pinolenic acid
Welcome to the technical support center for the LC-MS/MS analysis of pinolenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In biological samples, phospholipids are a major cause of matrix effects in LC-MS analysis.[2] For this compound, this can compromise method performance parameters like the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
Q2: I am observing significant ion suppression for my this compound peak. What is the most likely cause?
A2: Significant ion suppression for fatty acids is often caused by co-eluting phospholipids from biological matrices like plasma.[2] These molecules can compete with this compound for ionization in the electrospray source. Other potential causes include high concentrations of salts, endogenous metabolites, or anticoagulants in the sample extract.[1] Inefficient sample preparation is the primary reason for the presence of these interfering components.
Q3: What is the best ionization mode for analyzing this compound?
A3: For underivatized fatty acids like this compound, Electrospray Ionization (ESI) in negative ion mode is the most common and effective approach.[3] The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion, which is then used as the precursor ion for MS/MS analysis.
Q4: What are the recommended MRM transitions for this compound?
A4: The molecular formula for this compound is C₁₈H₃₀O₂ with a molecular weight of 278.4 g/mol . In negative ESI mode, the deprotonated molecule [M-H]⁻ is observed. While specific, validated product ions for this compound are not widely published, common fragmentation patterns for fatty acids can be used to propose transitions that must be empirically optimized on your instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound (Quantifier) | 277.4 | 233.4 | To be optimized | Proposed transition based on neutral loss of CO₂ (44 Da).[3] |
| This compound (Qualifier) | 277.4 | 59.0 | To be optimized | A common fragment for fatty acids. |
| α-Linolenic Acid-d₅ (IS) | 282.4 | To be optimized | To be optimized | The transition for the internal standard must be determined empirically. |
| (Note: These are proposed transitions and require optimization on the specific mass spectrometer being used.) |
Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A5: A commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, a SIL-IS is crucial for compensating for matrix effects and variability during sample preparation and injection.[1] A practical alternative is to use a labeled isomer, such as α-Linolenic acid-d₅ or α-Linolenic acid-¹³C₁₈ .[4] It is critical to validate that the chosen isomer co-elutes and experiences the same degree of matrix effect as this compound under the developed chromatographic conditions.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample extract or inject a smaller volume. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | For negative ion mode, ensure the mobile phase pH is appropriate. Adding a small amount of a basic modifier like ammonium acetate can improve peak shape for acidic compounds. |
| Sample Solvent Mismatch | Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions to avoid peak distortion. |
Issue 2: Low or No Analyte Signal (Poor Recovery / High Ion Suppression)
This is the most common issue related to matrix effects. The following workflow can help diagnose and resolve the problem.
Troubleshooting Workflow: Diagnosing and Mitigating Low Signal
Caption: Troubleshooting decision tree for low this compound signal.
Quantitative Data on Sample Preparation
Proper sample preparation is the most effective way to mitigate matrix effects. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can significantly impact data quality. Below is an illustrative table showing how to evaluate and present data from different extraction methods. The values presented are hypothetical and serve as a template for method validation.
Table 1: Illustrative Comparison of LLE and SPE for this compound Analysis from Human Plasma
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Recovery (%) | 85.2% | 95.8% | 80-120% |
| Matrix Effect (%) | -35.5% (Suppression) | -8.2% (Suppression) | ± 15% |
| Process Efficiency (%) | 54.9% | 87.9% | > 70% |
| RSD (%) (n=6) | 12.5% | 4.8% | ≤ 15% |
-
Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) x 100.[5]
-
Matrix Effect (%) = [(Peak Area of Post-spiked Sample / Peak Area of Neat Standard) - 1] x 100. A negative value indicates suppression, while a positive value indicates enhancement.[5]
-
Process Efficiency (%) = (Recovery % x (Matrix Effect % + 100)) / 100.
As illustrated, SPE often provides cleaner extracts, resulting in reduced matrix effects and better overall process efficiency.
Experimental Protocols & Workflows
Overall Experimental Workflow
The following diagram outlines the complete workflow from sample receipt to data analysis for the quantification of this compound.
Diagram: General Workflow for this compound Analysis
Caption: From sample preparation to final quantification.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methods developed for the extraction of lipids and fatty acids from plasma.[6]
-
Preparation : In a glass tube, add 100 µL of plasma.
-
Internal Standard Spiking : Add 10 µL of the SIL-IS working solution (e.g., α-Linolenic acid-d₅ at 1 µg/mL) to the plasma. Vortex briefly.
-
Protein Precipitation & Lysis : Add 400 µL of ice-cold methanol. Vortex for 1 minute to precipitate proteins.
-
Lipid Extraction : Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 10 minutes at 4°C.
-
Phase Separation : Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 rpm for 5 minutes.
-
Collection : Carefully transfer the upper organic layer (containing lipids) to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water) for injection.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol uses a reversed-phase SPE cartridge to isolate fatty acids.
-
Sample Pre-treatment : Mix 100 µL of plasma with 10 µL of SIL-IS and 300 µL of 1% formic acid in water.
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution : Elute the this compound and internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase for injection.
Protocol 3: Representative LC-MS/MS Conditions
-
LC Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for fatty acid separation.
-
Mobile Phase A : 10 mM ammonium formate and 0.1% formic acid in 60:40 acetonitrile:water.[6]
-
Mobile Phase B : 10 mM ammonium formate and 0.1% formic acid in 90:10 isopropanol:acetonitrile.[6]
-
Flow Rate : 0.3 mL/min.
-
Gradient :
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Injection Volume : 5 µL.
-
MS Parameters :
-
Ionization Mode : ESI Negative
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
Source Parameters : Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pinolenic Acid Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the oral bioavailability of pinolenic acid through various formulation strategies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern?
This compound, as a polyunsaturated fatty acid, is lipophilic, which can lead to poor aqueous solubility and variable absorption in the gastrointestinal tract. Its bioavailability can be limited by factors such as its degradation in the harsh gastric environment and inefficient transport across the intestinal epithelium.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The most effective strategies involve incorporating this compound into lipid-based drug delivery systems (LBDDS). These formulations can protect the fatty acid from degradation, increase its solubilization in the gut, and facilitate its absorption through various mechanisms, including lymphatic transport. Key LBDDS for this compound include:
-
Nanoemulsions
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Solid Lipid Nanoparticles (SLNs)
-
Liposomes
Q3: How do lipid-based formulations improve the absorption of this compound?
Lipid-based formulations enhance this compound absorption through several mechanisms:
-
Improved Solubilization: They maintain this compound in a solubilized state within the gastrointestinal fluids, which is crucial for absorption.
-
Protection from Degradation: Encapsulation within lipid carriers protects this compound from enzymatic and pH-mediated degradation in the stomach and small intestine.
-
Lymphatic Uptake: Formulations containing long-chain triglycerides can promote the transport of this compound through the lymphatic system, bypassing first-pass metabolism in the liver.[1]
-
Increased Permeability: Surfactants used in these formulations can transiently and safely alter the permeability of the intestinal membrane, facilitating the passage of this compound.
Q4: Which formulation strategy is best for my this compound-based product?
The choice of formulation depends on several factors, including the desired dosage form (liquid or solid), stability requirements, and manufacturing scalability. The table below provides a comparative overview to aid in your decision-making process.
Comparative Overview of Formulation Strategies
While direct comparative bioavailability data for this compound across all these platforms is limited in publicly available literature, we can extrapolate from studies on other polyunsaturated fatty acids and the known properties of these delivery systems. A study on structured triacylglycerols containing this compound showed a lymphatic absorption of 28.5 ± 0.7% of the administered dose in rats, which was significantly greater than the 26.2 ± 0.6% observed for natural pine nut oil.[2] This highlights the potential of formulation strategies to enhance absorption.
| Formulation Type | Key Advantages for this compound | Potential Challenges | Expected Bioavailability Enhancement (Relative to oil solution) |
| Nanoemulsions | High loading capacity, ease of manufacture, improved physical and chemical stability.[3] | Prone to Ostwald ripening and coalescence if not properly formulated; potential for oxidation of this compound.[4] | Moderate to High |
| SEDDS/SMEDDS | Spontaneously form nanoemulsions in the GI tract, leading to rapid absorption; can be formulated as liquid or solid dosage forms.[5] | High surfactant concentrations may cause GI irritation; potential for drug precipitation upon dilution.[5] | High |
| Solid Lipid Nanoparticles (SLNs) | Solid matrix provides controlled release and protects this compound from degradation; can be formulated into various dosage forms. | Lower drug loading capacity compared to nanoemulsions; potential for drug expulsion during storage due to lipid polymorphism. | Moderate to High |
| Liposomes | Biocompatible and can encapsulate both hydrophilic and lipophilic molecules; surface can be modified for targeted delivery. | Complex manufacturing process; potential for instability (e.g., oxidation of phospholipids, drug leakage).[6] | Moderate |
Troubleshooting Guides
Nanoemulsion Formulations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming | Insufficient surfactant concentration; inappropriate oil-to-surfactant ratio; Ostwald ripening. | Increase surfactant concentration; optimize the oil-to-surfactant ratio through a systematic screening process; use a combination of surfactants (e.g., a non-ionic surfactant with a co-surfactant) to improve interfacial stability. |
| Droplet Size Increase Over Time | Coalescence due to insufficient stabilization; Ostwald ripening. | Ensure adequate surfactant coverage on the oil droplets; use a weighting agent to match the densities of the oil and aqueous phases; select an oil phase with very low water solubility. |
| Oxidative Instability of this compound | Exposure to oxygen, light, or pro-oxidant metals; high processing temperatures. | Add a lipid-soluble antioxidant (e.g., tocopherol, ascorbyl palmitate) to the oil phase; process under an inert atmosphere (e.g., nitrogen); use light-protective packaging; optimize processing temperature and time. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Self-Emulsification | Inappropriate combination of oil, surfactant, and co-surfactant; incorrect ratios of components. | Systematically screen different oils, surfactants, and co-surfactants using a ternary phase diagram to identify the optimal self-emulsifying region; adjust the ratios of the components to achieve rapid and complete emulsification. |
| Drug Precipitation Upon Dilution | The formulation cannot maintain the drug in a solubilized state after dilution in aqueous media. | Increase the concentration of the surfactant or co-surfactant; incorporate a polymeric precipitation inhibitor (e.g., HPMC) to create a supersaturable SEDDS (S-SEDDS).[1] |
| Capsule Incompatibility | The formulation components are incompatible with the gelatin capsule shell, leading to leakage or brittleness. | Screen different capsule types (e.g., hard gelatin, HPMC); avoid using high concentrations of certain excipients known to interact with gelatin, such as some hydrophilic co-solvents. |
Solid Lipid Nanoparticles (SLNs)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Entrapment Efficiency | Poor solubility of this compound in the solid lipid matrix; partitioning of this compound into the external aqueous phase during production. | Select a solid lipid in which this compound has higher solubility; optimize the homogenization process (e.g., temperature, pressure, and number of cycles) to facilitate encapsulation. |
| Particle Aggregation | Insufficient surfactant concentration leading to a low zeta potential. | Increase the concentration of the surfactant or use a combination of surfactants to provide better steric and electrostatic stabilization; ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic repulsion. |
| Drug Expulsion During Storage | Polymorphic transitions of the solid lipid matrix from a less ordered to a more stable, crystalline form. | Use a mixture of solid lipids to create a less ordered crystalline structure (as in Nanostructured Lipid Carriers - NLCs); incorporate a liquid lipid (oil) into the solid lipid matrix to create imperfections that can accommodate the drug. |
Experimental Protocols
Preparation of this compound Nanoemulsion by High-Pressure Homogenization
Objective: To prepare a stable oil-in-water nanoemulsion of this compound.
Materials:
-
This compound (as the oil phase)
-
Polysorbate 80 (Tween 80) (surfactant)
-
Sorbitan monooleate (Span 80) (co-surfactant)
-
Purified water (aqueous phase)
-
Optional: Tocopherol (antioxidant)
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound, Span 80, and tocopherol (if used) together and mix until a homogenous solution is formed.
-
Preparation of the Aqueous Phase: Dissolve Polysorbate 80 in purified water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. It is recommended to perform multiple passes (e.g., 3-5 cycles) at a high pressure (e.g., 15,000-20,000 psi) to achieve a small and uniform droplet size.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To encapsulate this compound within a solid lipid matrix.
Materials:
-
This compound
-
Glyceryl monostearate (solid lipid)
-
Poloxamer 188 (surfactant)
-
Purified water
Procedure:
-
Melt the Lipid Phase: Heat the glyceryl monostearate to approximately 5-10°C above its melting point. Add the this compound to the molten lipid and mix until a clear solution is obtained.
-
Heat the Aqueous Phase: Heat the purified water containing the dissolved Poloxamer 188 to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for 5 minutes to form a hot oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (maintained at the same elevated temperature) for several cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion down to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
Preparation of this compound Liposomes by the Thin-Film Hydration Method
Objective: To encapsulate this compound within a phospholipid bilayer.
Materials:
-
This compound
-
Soy phosphatidylcholine (lipid)
-
Cholesterol (membrane stabilizer)
-
Chloroform (organic solvent)
-
Phosphate-buffered saline (PBS) (aqueous phase)
Procedure:
-
Lipid Film Formation: Dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add PBS to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or gel filtration.
-
Characterization: Analyze the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.[7]
Visualizations
Experimental Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing this compound nanoemulsions.
Signaling Pathway for Lipid Absorption
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. This compound in Structured Triacylglycerols Exhibits Superior Intestinal Lymphatic Absorption As Compared to this compound in Natural Pine Nut Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability characterization for pharmaceutical liposome product development with focus on regulatory considerations: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low cell viability in pinolenic acid in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in in vitro assays involving pinolenic acid (PNA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal concentration of this compound for in vitro experiments?
The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay. Based on published studies, concentrations typically range from 10 µM to 200 µM.[1]
Troubleshooting Low Viability Due to Concentration:
-
Issue: High concentrations of this compound may induce cytotoxicity in some cell lines. While some studies show no negative impact on viability, others using similar polyunsaturated fatty acids (PUFAs) have demonstrated dose-dependent inhibition of cell proliferation.[2][3]
-
Solution: Start with a lower concentration range (e.g., 1-10 µM) and perform a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) or a non-toxic working concentration.
Q2: How should I dissolve this compound for cell culture experiments?
This compound, like other fatty acids, has poor water solubility.[4] A common method is to dissolve it in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution is then diluted in the cell culture medium to the final desired concentration.
Troubleshooting Low Viability Due to Solvent:
-
Issue: The solvent itself can be toxic to cells, especially at higher concentrations.
-
Solution:
-
Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%, and for ethanol, it should be even lower.
-
Always include a vehicle control in your experiments. This is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO or ethanol) without this compound. This will help you differentiate between solvent-induced toxicity and the effect of the this compound itself.
-
Q3: My this compound solution appears cloudy or precipitates in the media. What should I do?
-
Issue: Precipitation of this compound in the culture medium can lead to inconsistent results and may cause cytotoxicity. This can occur if the solubility limit is exceeded or if the stock solution is not properly mixed with the medium.
-
Solution:
-
Complex with Albumin: To enhance solubility and mimic in vivo conditions, you can complex the this compound with fatty acid-free bovine serum albumin (BSA).
-
Proper Dilution: When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure it is evenly dispersed.
-
Warm the Medium: Gently warming the medium to 37°C before adding the this compound stock can sometimes help with solubility.
-
Q4: Could the this compound be degrading or oxidizing in my experiment?
-
Issue: this compound is a polyunsaturated fatty acid, which makes it susceptible to oxidation.[4][5] Oxidized lipids can be toxic to cells and can negatively impact cell viability.
-
Solution:
-
Storage: Store this compound and its stock solutions at -20°C or -80°C, protected from light and oxygen. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Antioxidants: Consider adding a low concentration of an antioxidant, such as Vitamin E (α-tocopherol), to your culture medium to prevent lipid peroxidation. However, be sure to include an appropriate control for the antioxidant as well.
-
Q5: I'm observing unexpected apoptosis or necrosis. What could be the cause?
-
Issue: While this compound is generally not considered cytotoxic, some PUFAs can induce apoptosis in certain cell types, particularly cancer cell lines.[6] This effect can be concentration and cell-line dependent. Additionally, high levels of lipid peroxidation can lead to necrotic cell death.[7]
-
Solution:
-
Confirm Apoptosis/Necrosis: Use specific assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
-
Review Concentration: As mentioned, high concentrations can be a cause. Re-evaluate your dose-response curve.
-
Mitochondrial Health: this compound can affect mitochondrial function.[1] Consider assessing mitochondrial membrane potential (e.g., using JC-1 dye) to see if this is a contributing factor.
-
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Effect on Viability | Reference |
| MDA-MB-231 (Human Breast Cancer) | Not specified | Not specified | Did not affect cell viability | [2] |
| THP-1 (Human Macrophage-like) | 0 - 200 µM | 24 h | Not specified | [1] |
| HepG2 (Human Hepatocellular Carcinoma) | Not specified | 12 h (pretreatment) | Improved survival rate under H₂O₂-induced oxidative stress | [8][9] |
| HepG2 (Human Hepatocellular Carcinoma) | Not specified | Not specified | Treatment with high-pinolenic acid fatty acid extract resulted in higher LDL internalization | [10][11] |
Experimental Protocols
MTT Cell Viability Assay for this compound
This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in the presence of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile, cell-culture grade DMSO or ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA) (optional)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound-BSA Complex (Optional, but Recommended):
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to create the complex.
-
Incubate at 37°C for 30-60 minutes to allow for complex formation.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the desired final concentrations of this compound (or PNA-BSA complex).
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final concentration of solvent (and BSA if used) as the highest this compound concentration.
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light. Ensure all crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits human breast cancer MDA-MB-231 cell metastasis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Linolenic Acid in Cell Culture [sigmaaldrich.com]
- 5. A Review on Improving the Oxidative Stability of Pine Nut Oil in Extraction, Storage, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linolenic Acid Plus Ethanol Exacerbates Cell Death in Saccharomyces cerevisiae by Promoting Lipid Peroxidation, Cardiolipin Loss, and Necrosis [mdpi.com]
- 8. pinolenic-acid-ameliorates-oleic-acid-induced-lipogenesis-and-oxidative-stress-via-ampk-sirt1-signaling-pathway-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]
- 9. Effect of this compound on oxidative stress injury in HepG2 cells induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Method validation for accurate quantification of pinolenic acid in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the accurate quantification of pinolenic acid in biological samples.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is better for this compound quantification: GC-MS or LC-MS/MS?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound, but the choice depends on your specific experimental needs.
-
LC-MS/MS: This method is often preferred for its high sensitivity and specificity, and it can frequently analyze fatty acids without a chemical derivatization step.[1][2][3] This simplifies sample preparation, reduces analysis time, and minimizes potential analyte loss.[1] Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.[2]
-
GC-MS: A robust and reliable technique, GC-MS is widely used for fatty acid analysis.[4] However, it typically requires a derivatization step to convert the non-volatile fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to ensure good chromatographic peak shape and sensitivity.[5][6][7]
Q2: What is derivatization and why is it necessary for GC-MS analysis of this compound?
A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS, fatty acids like this compound are not sufficiently volatile to pass through the GC column at typical operating temperatures.[8] The process involves converting the carboxylic acid group into an ester, which increases volatility and thermal stability, leading to improved peak shape and detection.[7] Common derivatization agents include those for methylation (to form FAMEs) or silylation.[6][8]
Q3: How do I choose an appropriate internal standard for this compound quantification?
A3: The best practice is to use a stable isotope-labeled version of the analyte, such as Deuterated this compound (e.g., this compound-d5). If this is unavailable, a structurally similar fatty acid with a different chain length or degree of unsaturation that is not endogenously present in the sample can be used.[9] Using a deuterated internal standard for each target compound is a reliable method that increases precision and accuracy by compensating for analyte loss during sample preparation and analysis.[1][9]
Q4: What are the most critical steps in sample preparation for analyzing this compound in plasma?
A4: The most critical steps are lipid extraction and, if necessary, saponification (for total fatty acid analysis).
-
Extraction: Efficiently extracting lipids from the plasma matrix is crucial. Common methods include liquid-liquid extraction (LLE) using solvents like a chloroform/methanol mixture or isooctane, or solid-phase extraction (SPE) with C18 cartridges.[3][10][11]
-
Saponification: If you need to measure total this compound (both free and esterified forms), a saponification step using a base like potassium hydroxide (KOH) is required to hydrolyze the esters and release the fatty acid.[4] For free fatty acids only, this step is omitted.
Troubleshooting Guides
Problem 1: Low or No Analyte Signal
Q: I am not detecting a strong signal for this compound. What are the possible causes?
A: This is a common issue that can stem from multiple points in the workflow.
-
Inefficient Extraction: Your extraction protocol may not be effectively recovering this compound from the sample matrix. Re-evaluate your solvent system and extraction method. For plasma, a protein crash followed by liquid-liquid extraction can be effective.[10]
-
Analyte Degradation: Polyunsaturated fatty acids like this compound are susceptible to oxidation. Ensure you are working quickly, at low temperatures, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. Store samples under argon or nitrogen at -20°C or lower.[4]
-
Incomplete Derivatization (GC-MS): If using GC-MS, the derivatization reaction may be incomplete. Ensure reagents are fresh and anhydrous, and that reaction times and temperatures are optimal.[5]
-
Mass Spectrometer Settings: Verify that the MS parameters, particularly the MRM transitions for LC-MS/MS or the selected ions for GC-MS, are correctly set for this compound and its derivative.
Problem 2: Poor Peak Shape (Tailing or Fronting) in GC-MS
Q: My chromatogram shows significant peak tailing for my this compound derivative. How can I fix this?
A: Poor peak shape in GC-MS often points to issues with the analyte's interaction with the system.
-
Incomplete Derivatization: The most common cause is the presence of underivatized this compound, which contains a polar carboxylic acid group.[7] This leads to strong interactions with active sites in the GC system. Ensure the derivatization reaction has gone to completion.
-
Active Sites in the GC System: The GC inlet liner, column, or seals may have active sites. Try using a deactivated liner, trimming the front end of the column, or replacing the septa.
-
Improper Injection Temperature: The injection port temperature might be too low for the analyte to volatilize quickly and efficiently. Optimize the injector temperature.
Problem 3: High Variability and Poor Reproducibility
Q: My results are not consistent between injections or sample preparations. What should I check?
A: Poor reproducibility can undermine the validity of your quantitative data.
-
Inconsistent Sample Preparation: Manual extraction and derivatization steps can introduce variability. Ensure precise and consistent pipetting and timing for each sample. The use of an autosampler can improve injection precision.[9]
-
Internal Standard Issues: Verify that the internal standard is being added consistently to every sample and standard. An unstable internal standard can also lead to variability.
-
Matrix Effects (LC-MS/MS): Components of the biological matrix can co-elute with this compound and suppress or enhance its ionization, leading to inconsistent results.[12] Improve chromatographic separation to better resolve the analyte from interfering matrix components or consider a more rigorous sample cleanup method like SPE.[11]
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Free this compound in Human Plasma
This protocol is adapted from established methods for quantifying polyunsaturated fatty acids without derivatization.[1][2][10]
-
Sample Preparation & Protein Precipitation:
-
Thaw 100 µL of human plasma on ice.
-
Add 5 µL of an internal standard solution (e.g., deuterated this compound at 5 µg/mL).
-
Add 295 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction:
-
Carefully collect the supernatant and transfer it to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other fatty acids (e.g., start at 30% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for this compound and its internal standard.
-
Protocol 2: GC-MS Quantification of Total this compound in Biological Tissues
This protocol includes saponification and derivatization, based on standard methods for total fatty acid analysis.[4][9]
-
Sample Homogenization & Saponification:
-
Homogenize ~50 mg of tissue in a methanol-based solvent.
-
Add 100 µL of an appropriate deuterated internal standard.[4]
-
Add 500 µL of 1N potassium hydroxide (KOH) and incubate at 60°C for 1 hour to hydrolyze fatty acid esters.
-
Acidify the mixture to a pH below 5 by adding 1N hydrochloric acid (HCl).[4]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 1 mL of iso-octane, vortexing, and centrifuging to separate the layers.
-
Transfer the upper organic layer (containing the fatty acids) to a clean glass tube. Repeat the extraction once more and combine the organic layers.[4]
-
Dry the pooled organic extract under a stream of nitrogen.
-
-
Derivatization (PFB Esters):
-
Final Preparation & GC-MS Analysis:
-
Reconstitute the dried derivatized sample in 50 µL of iso-octane and transfer to a GC vial.[4]
-
GC System: Gas chromatograph with an autosampler.
-
Column: A low-polarity capillary column (e.g., DB-1ms or HP-5MS).
-
Oven Program: Start at 150°C, ramp at 10°C/min to 270°C, then ramp at 40°C/min to 310°C and hold for 1 minute.[9]
-
Injector: Splitless mode at 250°C.
-
MS System: Quadrupole mass spectrometer operating in negative chemical ionization (NCI) mode.
-
Detection: Monitor characteristic ions for the PFB-ester of this compound.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for fatty acid quantification methods, providing an expected performance range for a validated this compound assay.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.8–10.7 nmol/L | [1] |
| Limit of Quantification (LOQ) | 2.4–285.3 nmol/L | [1] |
| Intra-day Precision (%CV) | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy/Recovery | 85–115% |[10][13] |
Table 2: GC-MS Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.98 | [14] |
| Limit of Quantification (LOQ) | 6.8 - 8.1 µg/mL | [14] |
| Repeatability (%RSD) | < 2.0% | [14] |
| Recovery | 96.2 - 103.9% |[14] |
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for low analyte signal.
Caption: Simplified signaling pathway of this compound's anti-inflammatory effects.[15][16]
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.cn]
- 8. mdpi.com [mdpi.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Optimizing dosage and administration routes for pinolenic acid in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pinolenic acid (PNA) in animal studies. The information is designed to assist in optimizing dosage and administration routes to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended route of administration for this compound in rodent studies?
A1: Oral gavage is the most frequently used and recommended method for precise oral dosing of PNA in rodent studies.[1][2][3][4][5] This technique ensures accurate delivery of the specified dose. For topical studies, direct application to the skin is employed.[6]
Q2: What are the known physiological effects of this compound observed in animal models?
A2: Animal studies have demonstrated several beneficial effects of PNA, including anti-inflammatory actions, appetite suppression, and improved lipid metabolism.[6][7] PNA has been shown to reduce the production of pro-inflammatory mediators and decrease weight gain and fat deposition in mice fed high-fat diets.
Q3: Which signaling pathways are known to be modulated by this compound?
A3: this compound has been shown to modulate key inflammatory and metabolic signaling pathways. It can inhibit the NF-κB signaling pathway and decrease the phosphorylation of p38 and JNK mitogen-activated protein kinases (MAPK), but not ERK-MAPK.[6][8][9] These actions contribute to its anti-inflammatory effects.
Q4: Are there any known toxicological effects of this compound at high doses?
A4: Current research suggests that PNA is generally well-tolerated. However, as with any experimental compound, it is crucial to conduct pilot studies to determine the optimal and non-toxic dose for your specific animal model and experimental conditions.
Q5: What are the challenges associated with intravenous or intraperitoneal administration of this compound?
A5: As a lipophilic substance, PNA can be challenging to administer intravenously or intraperitoneally. Intraperitoneal injection of oils can cause local inflammation, including xanthogranulomatous inflammation and the depletion of resident peritoneal macrophages, which could interfere with experimental outcomes.[10][11][12] For intravenous administration, PNA would need to be formulated as an emulsion to prevent vascular irritation and ensure safe delivery.[13]
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Animal Distress or Mortality | Improper gavage technique leading to esophageal or gastric injury, or accidental administration into the trachea.[5] | - Ensure proper restraint to immobilize the head and align the esophagus.[1][2][14][15] - Use a flexible, ball-tipped gavage needle appropriate for the animal's size.[2][14] - Measure the needle length from the mouth to the last rib to avoid stomach perforation.[16] - If resistance is met, do not force the needle; withdraw and re-attempt.[1][14] |
| Inconsistent Results | Inaccurate dosing due to improper technique or animal struggling. | - Confirm accurate calculation of the dose based on the most recent body weight. - Ensure the full dose is administered without leakage. - Handle animals gently to minimize stress, which can affect physiological responses.[3] |
| Regurgitation of Dose | Administration of too large a volume or too rapid injection. | - Adhere to recommended maximum oral gavage volumes (typically 5-10 mL/kg for mice).[16] - Administer the substance slowly to allow for swallowing.[5][14][17] |
Intravenous (Tail Vein) Injection (General Guidance for Oily Formulations)
| Issue | Possible Cause | Troubleshooting Steps |
| Swelling at Injection Site (Extravasation) | Needle has slipped out of the vein or perforated the vessel wall. | - Immediately stop the injection. - Withdraw the needle and apply gentle pressure. - Do not re-attempt injection in the same location. - Ensure the needle is properly seated in the vein before starting the injection. Visual confirmation of a "flash" of blood is recommended.[18] |
| Difficulty Visualizing or Accessing the Vein | Vasoconstriction of the tail veins. | - Warm the animal's tail using a heat lamp or warm water (38-40°C) to induce vasodilation.[18][19] - Ensure proper restraint to prevent movement.[19] |
| Animal Distress | Painful or irritating formulation. | - Ensure the PNA emulsion is at a physiological pH and is sterile. - Administer the injection slowly to minimize vascular irritation.[18] |
Intraperitoneal Injection (General Guidance for Oily Formulations)
| Issue | Possible Cause | Troubleshooting Steps |
| Local Inflammation/Peritonitis | Irritation from the oil-based vehicle.[10][11][12] | - Consider using a less inflammatory oil vehicle if possible (e.g., corn oil or olive oil may be better than peanut or mineral oil).[10][11] - Administer the injection in the lower right abdominal quadrant to avoid the cecum and bladder.[20][21][22] - Use a new sterile needle for each animal.[20][23] |
| Injection into an Organ | Incorrect needle placement. | - Ensure the needle is inserted at the correct angle (approximately 30-45 degrees).[20][22] - Aspirate before injecting to ensure no fluid or fecal matter is drawn into the syringe.[20][21][23] |
Quantitative Data Summary
Table 1: Oral Administration of this compound in Animal Studies
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mice | High-fat diet containing pine nut oil (PNO) | Not specified | 17% lower weight gain compared to soybean oil diet. | [12] |
| Mice | Not specified | Not specified | Less weight gain and fat deposition with high-fat diets containing PNO. | [11] |
Table 2: Topical/Local Administration of this compound in Animal Studies
| Animal Model | Dosage/Concentration | Application | Key Findings | Reference |
| Mouse | Not specified | Topical application to shaved back skin | Reduced release of IL-1β, IL-6, TNF-α, and PGE2. | [6] |
| Mouse | 3 g (single injection) | Injection into ear with TPA-induced swelling | Decreased infiltration of leukocytes, neutrophils, and macrophages. | [6] |
Note: Specific dosages for pure this compound via intravenous or intraperitoneal routes in animal studies are not well-documented in the provided search results. Researchers should perform dose-ranging studies to determine optimal concentrations for these routes.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Objective: To administer a precise oral dose of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Appropriately sized, flexible, ball-tipped gavage needles (e.g., 20-gauge for adult mice)[2][14]
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh each mouse to calculate the correct dose volume (typically 5-10 mL/kg).[16]
-
Prepare the this compound solution in the chosen vehicle to the desired concentration.
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
-
Restraint:
-
Gavage:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[1]
-
Allow the mouse to swallow the needle as it passes down the esophagus. Do not apply force.[5]
-
Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).
-
-
Post-Administration:
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.[1]
-
Protocol 2: Induction of Skin Inflammation and Topical PNA Application in Mice (Adapted from[6])
Objective: To evaluate the anti-inflammatory effects of topically applied this compound.
Materials:
-
This compound
-
Vehicle (e.g., acetone)
-
Inflammatory agent (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA)
-
Micropipettes
-
Calipers for measuring skin thickness
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave a small area on the dorsal skin.
-
-
Induction of Inflammation:
-
Topically apply a solution of TPA in acetone to the shaved area to induce an inflammatory response.
-
-
PNA Application:
-
At a specified time point after TPA application, topically apply a solution of this compound in the vehicle to the inflamed area. A control group should receive the vehicle only.
-
-
Assessment of Inflammation:
-
At various time points after PNA application, measure the thickness of the inflamed skin using calipers.
-
At the end of the experiment, euthanize the animals and collect skin tissue samples.
-
Analyze the tissue for levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and phosphorylation status of MAPK pathway proteins (p38, JNK) via methods such as ELISA or Western blot.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 2. instechlabs.com [instechlabs.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gavage [ko.cwru.edu]
- 6. mdpi.com [mdpi.com]
- 7. A review of the functional effects of pine nut oil, this compound and its derivative eicosatrienoic acid and their potential health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Oil Application Causes Local Inflammation with Depletion of Resident Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Intraperitoneal oil application causes local inflammation with depletion of resident peritoneal macrophages - preLights [prelights.biologists.com]
- 13. Method for continuous intravenous infusion of large amounts of oleic acid into rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. reddit.com [reddit.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. research.uga.edu [research.uga.edu]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. research.vt.edu [research.vt.edu]
- 22. research.vt.edu [research.vt.edu]
- 23. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: Enhancing Pinolenic Acid Enrichment with Response Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to enhance the efficiency of pinolenic acid enrichment.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it beneficial for this compound enrichment?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] It is particularly useful for this compound enrichment as it allows for the efficient study of the relationships between multiple independent variables (e.g., temperature, solvent ratio, enzyme concentration) and one or more response variables (e.g., this compound yield, purity).[1][3] Unlike traditional one-factor-at-a-time experiments, RSM helps to identify significant interactions between variables, leading to a more comprehensive understanding and optimization of the enrichment process with fewer experimental runs.[3]
Q2: What are the common methods for enriching this compound from its source, such as pine nut oil?
A2: Common methods for enriching this compound include:
-
Enzymatic Esterification: This method uses lipases to selectively esterify other fatty acids, thereby concentrating this compound.[4]
-
Urea Complexation: This technique separates saturated and unsaturated fatty acids. Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated fatty acids like this compound in the liquid phase.[4][5]
-
Solvent Fractionation: This method utilizes the differential solubility of fatty acids in a solvent at low temperatures to separate them.[6]
-
Lipase-Catalyzed Ethanolysis: This process uses lipase in the presence of ethanol to selectively convert other fatty acids into their ethyl esters, enriching the this compound content.[7]
Q3: What are the key independent variables (factors) to consider when designing an RSM experiment for this compound enrichment?
A3: The choice of variables depends on the enrichment method. However, some common factors include:
-
For Enzymatic Reactions: Temperature, reaction time, enzyme concentration, substrate molar ratio (e.g., oil to alcohol), and water content.[4]
-
For Urea Complexation: Urea-to-fatty acid ratio, crystallization temperature, and crystallization time.[4][8]
-
For Solvent Fractionation: Solvent-to-fatty acid ratio, fractionation temperature, and fractionation time.[6]
Q4: What are the typical response variables to measure in these experiments?
A4: The primary response variables to quantify the success of the enrichment are:
-
This compound Content (%): The percentage of this compound in the final enriched product.
-
Yield (%): The amount of enriched product obtained relative to the starting material.
-
Purity (%): The concentration of this compound relative to other fatty acids in the final product.
Troubleshooting Guides
Issue 1: Low this compound Yield After Enrichment
| Possible Cause | Troubleshooting Step |
| Suboptimal RSM variable ranges: The chosen ranges for factors like temperature or solvent ratio may not encompass the optimal conditions. | Action: Conduct preliminary single-factor experiments to determine more effective ranges for each variable before designing the full RSM experiment. |
| Inefficient extraction from the source material: The initial extraction of oil from the pine nuts may be incomplete. | Action: Optimize the initial oil extraction protocol. Consider factors like particle size of the nuts, extraction time, and solvent choice. |
| Degradation of this compound: this compound, being a polyunsaturated fatty acid, is prone to oxidation, especially at high temperatures.[9][10] | Action: Incorporate antioxidants during the process, use lower temperatures where possible, and handle samples under an inert atmosphere (e.g., nitrogen). |
| Incomplete reaction in enzymatic methods: The enzymatic reaction may not have reached completion. | Action: Increase the reaction time or enzyme concentration. Verify the activity of the lipase used. |
Issue 2: Poor Model Fit in RSM Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate model selection: A linear model may have been chosen when the system exhibits significant curvature. | Action: Fit a quadratic or higher-order polynomial model to the experimental data. The significance of the quadratic terms will indicate if a more complex model is necessary.[2] |
| High experimental error: Variability in experimental execution can lead to a poor model fit. | Action: Ensure consistent experimental procedures. Replicate the center point of the design to get a good estimate of the pure error. |
| Presence of outliers: One or more data points may be skewing the results. | Action: Use statistical tools to identify and potentially remove outliers. Re-run the experiment for the outlier point if possible. |
| Incorrectly identified significant factors: The chosen variables may not have a strong influence on the response. | Action: Re-evaluate the factors based on literature and preliminary experiments. Consider including other potentially significant variables. |
Issue 3: Inconsistent Analytical Results for this compound Quantification
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization for Gas Chromatography (GC): Fatty acids need to be converted to their methyl esters (FAMEs) for GC analysis. Incomplete derivatization will lead to inaccurate quantification. | Action: Optimize the derivatization protocol (e.g., using BF3-methanol or acidic methanol). Ensure the reaction goes to completion. |
| Co-elution of peaks in GC: Other fatty acid methyl esters may elute at a similar retention time to this compound methyl ester. | Action: Adjust the GC temperature program or use a different polarity column to improve peak separation. Mass spectrometry (GC-MS) can be used to confirm peak identity.[11] |
| Degradation of FAMEs: The fatty acid methyl esters can degrade if not stored properly. | Action: Store FAME samples at low temperatures (e.g., -20°C) under a nitrogen atmosphere and analyze them as soon as possible after preparation. |
| Instrument calibration issues: An inaccurate calibration curve will lead to incorrect quantification. | Action: Prepare a fresh set of calibration standards and ensure the calibration curve has a high correlation coefficient (R² > 0.99). |
Data Presentation
Table 1: Example of RSM Experimental Design and Results for this compound Enrichment via Urea Complexation
| Run | Urea:Fatty Acid Ratio (g/g) | Temperature (°C) | Time (h) | This compound Content (%) |
| 1 | 1 | -10 | 12 | 35.2 |
| 2 | 3 | -10 | 12 | 48.9 |
| 3 | 1 | 0 | 12 | 32.8 |
| 4 | 3 | 0 | 12 | 45.1 |
| 5 | 1 | -10 | 24 | 38.1 |
| 6 | 3 | -10 | 24 | 52.3 |
| 7 | 1 | 0 | 24 | 34.5 |
| 8 | 3 | 0 | 24 | 47.6 |
| 9 | 2 | -5 | 18 | 55.4 |
| 10 | 2 | -5 | 18 | 56.1 |
| 11 | 2 | -5 | 18 | 55.8 |
| 12 | 2 | -5 | 18 | 55.9 |
| 13 | 2 | -5 | 18 | 56.0 |
This is a representative table. Actual values will vary based on the specific experimental conditions.
Table 2: Comparison of Different this compound Enrichment Methods
| Method | Key Parameters | Typical this compound Purity (%) | Advantages | Disadvantages |
| Enzymatic Esterification | Lipase type, temperature, reaction time, alcohol type | 40-60 | High selectivity, mild reaction conditions | High cost of enzymes, longer reaction times |
| Urea Complexation | Urea:fatty acid ratio, crystallization temperature, solvent | 45-75[8] | Low cost, scalable | Use of organic solvents, potential for product loss |
| Solvent Fractionation | Solvent type, temperature, solvent:fatty acid ratio | ~70[6] | High purity achievable, relatively simple process | Requires very low temperatures, use of large volumes of solvent |
Experimental Protocols
Protocol 1: this compound Enrichment using Urea Complexation
-
Saponification: Hydrolyze pine nut oil with an ethanolic potassium hydroxide solution to obtain free fatty acids (FFAs).
-
FFA Extraction: Acidify the saponified mixture and extract the FFAs using a nonpolar solvent like hexane.
-
Urea Complexation:
-
Dissolve the extracted FFAs in ethanol.
-
Add a predetermined amount of urea to the FFA solution (based on the RSM design).
-
Heat the mixture until the urea is completely dissolved.
-
Cool the solution to the desired crystallization temperature and hold for the specified time (as per the RSM design) to allow for the formation of urea-adducts.
-
-
Filtration: Separate the solid urea-adducts (containing saturated and monounsaturated fatty acids) from the liquid filtrate by vacuum filtration.
-
Solvent Removal: Evaporate the ethanol from the filtrate to obtain the this compound-enriched non-adduct fraction.
-
Analysis: Convert a small aliquot of the enriched fraction to FAMEs and analyze by GC to determine the this compound content.
Protocol 2: Analysis of this compound by Gas Chromatography (GC)
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To approximately 10 mg of the enriched fatty acid sample, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for another 5 minutes.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
GC Analysis:
-
Inject 1 µL of the FAMEs solution into the GC equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., a highly polar cyanopropyl-substituted column).
-
Employ a temperature program that effectively separates the FAMEs. A typical program might be: start at 140°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Identify the this compound methyl ester peak based on its retention time compared to a standard.
-
Quantify the this compound content by comparing the peak area to a calibration curve prepared with a certified this compound standard.
-
Visualizations
Caption: Workflow for this compound Enrichment and Analysis.
References
- 1. Response Surface Methodology - Overview & Applications | Neural Concept [neuralconcept.com]
- 2. Response surface methodology - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR20060025752A - Selective Extraction Method from High Fatty Linoleic Acid Fatty Acid Extract and Pine Oil - Google Patents [patents.google.com]
- 6. Preparation of this compound Concentrates from Pine Nut Oil Fatty Acids by Solvent Fractionation [jstage.jst.go.jp]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges when developing omega-3 enriched foods | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment of Commercial Pinolenic Acid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and assessing the purity of commercial pinolenic acid standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (all-cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid (PUFA) found in the seeds of various pine species (Pinus)[1][2]. It is an isomer of gamma-linolenic acid (GLA) but is not considered an essential fatty acid[2]. Its molecular formula is C₁₈H₃₀O₂ and it has a formula weight of 278.4[1].
Q2: What is the typical purity and formulation of a commercial this compound standard?
Commercial standards of this compound are typically supplied with a purity of ≥98%[1][3]. They are often formulated as a solution in ethanol to improve stability and ease of handling[1][3].
Q3: How should I properly store my this compound standard?
To ensure its stability, the standard should be stored at -20°C[3]. Under these conditions, it is generally stable for at least two years[1][3]. As a polyunsaturated fatty acid, this compound is susceptible to oxidation, so minimizing exposure to air and light is crucial[4].
Q4: What solvents can I use to dissolve this compound?
If you need to change the solvent from the supplied ethanol, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately afterwards, you can dissolve the residue in solvents like DMSO or dimethylformamide, where its solubility is approximately 30 mg/mL[3].
Q5: How can I prepare an aqueous solution of this compound?
This compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, the ethanolic solution should be diluted with the aqueous buffer of your choice. For example, a 1:1 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL[3]. It is not recommended to store the aqueous solution for more than one day due to potential degradation and stability issues[3].
Q6: What are the potential impurities in a this compound standard?
Potential impurities can include:
-
Isomers: Other 18:3 fatty acid isomers, such as gamma-linolenic acid (GLA) or alpha-linolenic acid (ALA)[2].
-
Other Fatty Acids: Saturated and other unsaturated fatty acids from the source pine nut oil[5].
-
Oxidation Products: Hydroperoxides, aldehydes, and other degradation products resulting from exposure to air, light, or high temperatures[4].
-
Residual Solvents or Reagents: Trace amounts of solvents or reagents from the purification process, such as those used in urea complexation or esterification[6][7].
Troubleshooting Guides
Q1: My GC analysis shows a purity lower than the manufacturer's specification. What could be the cause?
Several factors could contribute to this discrepancy:
-
Standard Degradation: The standard may have degraded due to improper storage (e.g., exposure to temperatures above -20°C, light, or oxygen). Polyunsaturated fatty acids are prone to oxidation[4].
-
Incomplete Derivatization: For GC analysis, fatty acids are typically converted to fatty acid methyl esters (FAMEs). Incomplete conversion will lead to inaccurate quantification.
-
Instrument Calibration: Ensure your GC system is properly calibrated with appropriate standards.
-
Contamination: The solvent used for dilution or the derivatization reagents may be contaminated.
Q2: I see unexpected peaks in my chromatogram. How can I identify them?
Unexpected peaks may represent impurities or degradation products.
-
Compare with a Blank: Run a blank sample (solvent and reagents only) to identify peaks originating from your sample preparation process.
-
Mass Spectrometry (MS): If your GC is connected to a mass spectrometer (GC-MS), you can analyze the mass spectrum of the unknown peak to help identify its structure. Common degradation products of fatty acids have characteristic fragmentation patterns.
-
Use of Different Column: Analyzing the sample on a GC column with a different polarity can help resolve co-eluting peaks and provide more information for identification.
Q3: The this compound solution appears cloudy or has formed a precipitate. What should I do?
This may indicate that the solubility limit has been exceeded or that the standard has been stored at a temperature that caused it to come out of solution.
-
Gentle Warming: Warm the solution gently in a water bath to see if the precipitate redissolves.
-
Sonication: Brief sonication can also help to redissolve the compound.
-
Check Concentration: Verify that the concentration you are trying to achieve is within the known solubility limits for that solvent[3]. If you have changed the solvent, ensure the new solvent is appropriate.
Data Presentation
Table 1: Typical Specifications of Commercial this compound Standards
| Parameter | Specification | Reference |
| Purity | ≥98% | [1][3] |
| Formulation | Solution in ethanol | [3] |
| Storage Temperature | -20°C | [3] |
| Long-Term Stability | ≥ 2 years | [1][3] |
| Appearance | Solution | [3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | [3] |
| Dimethylformamide | 30 mg/mL | [3] |
| 1:1 Ethanol:PBS (pH 7.2) | 0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME)
This protocol describes the conversion of this compound to its more volatile methyl ester for analysis by gas chromatography with a flame ionization detector (GC-FID).
1. Materials:
- This compound standard
- Anhydrous Methanol with 2% H₂SO₄ (v/v) or Boron Trifluoride (BF₃) in Methanol (14%)
- Hexane (GC grade)
- Saturated Sodium Chloride (NaCl) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Internal Standard (e.g., Methyl Heptadecanoate)
2. Derivatization to FAMEs: a. Accurately weigh or pipette a known amount of the this compound standard into a screw-cap reaction vial. b. Add a known amount of the internal standard. c. Add 2 mL of methanolic H₂SO₄ or BF₃-methanol reagent. d. Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block or water bath. e. Cool the vial to room temperature. f. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly. g. Allow the layers to separate. The top hexane layer contains the FAMEs. h. Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
3. GC-FID Analysis: a. Inject 1 µL of the final hexane solution into the GC-FID. b. Typical GC Conditions:
- Column: A polar capillary column (e.g., DB-23, SP-2560) is recommended for good separation of fatty acid isomers.
- Injector Temperature: 250°C
- Detector Temperature: 260°C
- Oven Program: Start at 150°C, hold for 1 min, then ramp to 220°C at 4°C/min, and hold for 10 min. (Note: This program should be optimized for your specific column and instrument).
- Carrier Gas: Helium or Hydrogen.
4. Quantification: a. Identify the this compound methyl ester peak based on its retention time relative to known standards. b. Calculate the purity by comparing the peak area of this compound methyl ester to the sum of all fatty acid peak areas (Area % method) or by using the internal standard for absolute quantification.
Visualizations
Caption: Workflow for this compound Purity Assessment via GC-FAME.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Review on Improving the Oxidative Stability of Pine Nut Oil in Extraction, Storage, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2008154522A1 - this compound compositions, products made thereof, and methods of making this compound compositions and products - Google Patents [patents.google.com]
- 7. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Pinolenic Acid and Gamma-Linolenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two omega-6 polyunsaturated fatty acids: pinolenic acid (PNLA) and gamma-linolenic acid (GLA). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of inflammation and drug development.
At a Glance: Key Anti-Inflammatory Effects
Both this compound and gamma-linolenic acid have demonstrated significant anti-inflammatory potential through various mechanisms. While both fatty acids ultimately lead to a reduction in pro-inflammatory mediators, their metabolic pathways and specific effects on cellular signaling differ. GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids, and it also competes with the pro-inflammatory arachidonic acid (AA) pathway.[1] this compound, on the other hand, is metabolized to eicosatrienoic acid (ETA) and is known to inhibit key inflammatory signaling pathways such as NF-κB and STAT.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the anti-inflammatory effects of this compound and gamma-linolenic acid. It is important to note that direct comparative studies are limited, and the experimental conditions (cell types, stimuli, concentrations) may vary between the studies cited.
| Inflammatory Marker | Fatty Acid | Cell Type | Stimulus | Concentration | % Reduction / Effect | Citation(s) |
| Pro-inflammatory Cytokines | ||||||
| TNF-α | This compound | Human PBMCs (from RA patients) | LPS | 50 µM | ~60% | [3] |
| This compound | Human PBMCs (from healthy controls) | LPS | 50 µM | ~35% | [3] | |
| Gamma-Linolenic Acid | Murine Macrophages (RAW 264.7) | LPS | Not specified | Significant inhibition of protein expression | [4] | |
| IL-6 | This compound | Human PBMCs (from RA patients) | LPS | 50 µM | ~60% | [3] |
| This compound | Human PBMCs (from healthy controls) | LPS | 50 µM | ~50% | [3] | |
| Gamma-Linolenic Acid | Murine Macrophages (RAW 264.7) | LPS | Not specified | Significant inhibition of protein expression | [4] | |
| IL-1β | Gamma-Linolenic Acid | Murine Macrophages (RAW 264.7) | LPS | Not specified | Significant inhibition of pro-interleukin-1β expression | [4] |
| Eicosanoids | ||||||
| Prostaglandin E2 (PGE2) | This compound | Human PBMCs (from RA patients and healthy controls) | LPS | 50 µM | Significant reduction | [3] |
| Adhesion Molecules | ||||||
| Soluble Intercellular Adhesion Molecule-1 (sICAM-1) | This compound | Human Endothelial Cells (EA.hy926) | TNF-α | 50 µM | Significant reduction | [5] |
| Gamma-Linolenic Acid | Human Endothelial Cells (EA.hy926) | TNF-α | 50 µM | Significant reduction | [5] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | This compound | Human Endothelial Cells (EA.hy926) | TNF-α | 50 µM | Significant reduction | [5] |
| Enzymes | ||||||
| Cyclooxygenase-2 (COX-2) | This compound | Murine Macrophages (RAW 264.7) | LPS | Not specified | Inhibition of protein expression | [2] |
| Gamma-Linolenic Acid | Murine Macrophages (RAW 264.7) | LPS | Not specified | Significant inhibition of protein expression | [4] | |
| Inducible Nitric Oxide Synthase (iNOS) | This compound | Murine Macrophages (RAW 264.7) | LPS | Not specified | Inhibition of protein expression | [2] |
| Gamma-Linolenic Acid | Murine Macrophages (RAW 264.7) | LPS | Not specified | Significant inhibition of protein expression | [4] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and gamma-linolenic acid are mediated through their influence on distinct signaling pathways.
Gamma-Linolenic Acid (GLA) Metabolic and Anti-Inflammatory Pathway
GLA is metabolized in the body to DGLA, which can be converted into anti-inflammatory prostaglandin E1 (PGE1) by cyclooxygenase (COX) enzymes.[1][6] DGLA also competes with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).[1] Furthermore, GLA has been shown to inhibit the activation of the pro-inflammatory transcription factors NF-κB and AP-1.[4]
This compound (PNLA) Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways. It has been shown to suppress the activation of NF-κB and STAT transcription factors.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of fatty acids like this compound and gamma-linolenic acid.
In Vitro Anti-inflammatory Activity in Macrophages
This protocol describes the assessment of the anti-inflammatory effects of PNLA and GLA on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of PNLA or GLA (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
2. Measurement of Inflammatory Mediators:
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Similarly, measure the concentration of PGE2 in the collected cell culture supernatants using a specific PGE2 ELISA kit.
-
-
Nitric Oxide (NO) Measurement:
-
Determine the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reagent.
-
3. Western Blot Analysis for Protein Expression (COX-2, iNOS):
-
After treatment, lyse the cells and extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-inflammatory effects of PNLA and GLA in vitro.
Conclusion
Both this compound and gamma-linolenic acid exhibit promising anti-inflammatory properties, albeit through different primary mechanisms. GLA's effects are largely tied to its metabolic conversion to the anti-inflammatory DGLA and its competition with the pro-inflammatory AA pathway. In contrast, PNLA appears to act more directly on intracellular signaling pathways, inhibiting key transcription factors like NF-κB and STAT.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
A Head-to-Head Comparison of Pinolenic Acid and Eicosapentaenoic Acid (EPA) on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of pinolenic acid (PLA) and eicosapentaenoic acid (EPA), with a specific focus on their impact on cytokine production. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and development in inflammatory and immune-mediated diseases.
Executive Summary
Both this compound, a unique omega-6 fatty acid found in pine nuts, and eicosapentaenoic acid, a well-studied omega-3 fatty acid, demonstrate significant anti-inflammatory properties by modulating the production of key cytokines. While both fatty acids effectively suppress pro-inflammatory cytokines, their mechanisms and the extent of their effects can vary. This guide delves into the quantitative data from various studies, details the experimental methodologies employed, and visualizes the key signaling pathways involved.
Quantitative Data on Cytokine Production
The following tables summarize the quantitative effects of this compound and EPA on the production of various pro-inflammatory cytokines. It is important to note that the experimental conditions, such as cell types, stimuli, and concentrations, may vary between studies, making direct comparisons challenging.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | PLA Concentration | % Reduction | Reference |
| TNF-α | Human CD14+ Monocytes (from RA patients) | LPS | 25 µM | 23% | [1][2][3] |
| 50 µM | 23% | [1][2][3] | |||
| Human THP-1 Macrophages | 18% | [4] | |||
| Murine Microglial (BV-2) Cells | 50 µM | 27% | [5] | ||
| LPS-stimulated PBMCs (from RA patients) | LPS | 60% | [6][7][8] | ||
| LPS-stimulated PBMCs (from Healthy Controls) | LPS | 35% | [6][7][8] | ||
| IL-6 | Human CD14+ Monocytes (from RA patients) | LPS | 25 µM | 25% | [1][2][3] |
| 50 µM | 25% | [1][2][3] | |||
| Human THP-1 Macrophages | 46% | [4] | |||
| Murine Microglial (BV-2) Cells | 50 µM | 74% | [5] | ||
| LPS-stimulated PBMCs (from RA patients) | LPS | 60% | [6][7][8] | ||
| LPS-stimulated PBMCs (from Healthy Controls) | LPS | 50% | [6][7][8] | ||
| IL-1β | Human CD14+ Monocytes (from RA patients) | LPS | 25 µM | 23% | [1][2][3] |
| 50 µM | 23% | [1][2][3] | |||
| IL-8 | Human CD14+ Monocytes (from RA patients) | LPS | 25 µM | 20% | [1][2][3] |
| 50 µM | 20% | [1][2][3] |
Table 2: Effect of Eicosapentaenoic Acid (EPA) on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type/Study Population | Stimulus/Condition | EPA Dosage/Concentration | % Reduction | Reference |
| TNF-α | Aging Adults | Dietary Supplementation | EPA+DHA | Significant lowering effect | [9] |
| Human Monocytes | LPS | Decreased production | [10][11] | ||
| Human THP-1 Derived Macrophages | LPS | Reduced secretion | [12] | ||
| Th cells | Up to 73% | ||||
| IL-6 | Aging Adults | Dietary Supplementation | EPA+DHA | 12% (4 weeks), 22% (8 weeks) | [9] |
| Human Endothelial Cells | Endotoxin | Inhibited production | [11] | ||
| Human THP-1 Derived Macrophages | LPS | Reduced secretion | [12] | ||
| IL-1β | Aging Adults | Dietary Supplementation | EPA+DHA | Significant lowering effect | [9] |
| IL-2 | Th cells | Up to 81% |
Signaling Pathways
Both this compound and EPA exert their anti-inflammatory effects by modulating key signaling pathways that regulate cytokine gene expression.
This compound Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[13] By inhibiting these pathways, PLA effectively downregulates the transcription of pro-inflammatory cytokine genes.
Caption: this compound's Inhibition of Pro-inflammatory Cytokine Production.
Eicosapentaenoic Acid (EPA) Signaling Pathway
EPA's anti-inflammatory mechanism also involves the inhibition of the NF-κB pathway.[10][11] Additionally, EPA can activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a transcription factor with anti-inflammatory properties that can interfere with NF-κB signaling.[10]
Caption: EPA's Dual-Action Inhibition of Pro-inflammatory Cytokines.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines the typical experimental methodologies used in the cited studies.
In Vitro Cell Culture and Treatment
A common experimental workflow for assessing the effects of fatty acids on cytokine production involves the following steps:
References
- 1. scilit.com [scilit.com]
- 2. This compound exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Modulatory Effect of this compound (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - International Nut & Dried Fruit Council [inc.nutfruit.org]
- 8. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supplementation with eicosapentaenoic acid and docosahexaenoic acid reduces high levels of circulating proinflammatory cytokines in aging adults: a randomized, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EPA and DHA exposure alters the inflammatory response but not the surface expression of toll-like receptor 4 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, this compound, on Inflammation and Metabolic Perturbations in Inflammatory Disorders [mdpi.com]
Pinolenic Acid: A Comparative Guide to its Appetite-Suppressing Effects in a Placebo-Controlled Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the appetite-suppressing effects of pinolenic acid, a naturally occurring polyunsaturated fatty acid found in pine nuts. Through a review of placebo-controlled studies, this document outlines the quantitative efficacy of this compound, details the experimental protocols used to validate its effects, and offers a comparative overview with other appetite-suppressing agents.
Abstract
This compound has emerged as a promising nutraceutical with appetite-suppressing properties. Clinical evidence from randomized, double-blind, placebo-controlled trials demonstrates its ability to modulate key satiety hormones, leading to a reduction in food intake and an increased feeling of fullness. This guide synthesizes the available data to provide a clear and objective evaluation of this compound's performance against a placebo and other established appetite suppressants.
Quantitative Data Summary
The efficacy of this compound in appetite suppression has been quantified in several clinical trials. The following tables summarize the key findings from a representative placebo-controlled study and provide a comparative look at other appetite-suppressing agents based on available clinical trial data.
Table 1: Efficacy of this compound vs. Placebo
| Outcome Measure | This compound (3g) | Placebo (Olive Oil) | Percentage Change vs. Placebo | Reference |
| CCK Release (Area Under the Curve) | Significantly Higher | Baseline | Up to 60% increase | [1][2][3] |
| GLP-1 Release (Area Under the Curve) | Significantly Higher | Baseline | Up to 25-36% increase | [1][2][3] |
| Reduced "Desire to Eat" (VAS) | Significant Reduction | No Significant Change | 29% lower | [1] |
| Reduced "Prospective Food Intake" (VAS) | Significant Reduction | No Significant Change | 36% lower | [1] |
Table 2: Comparative Efficacy of Various Appetite Suppressants (Placebo-Subtracted Data from Separate Trials)
| Agent | Mechanism of Action | Average Weight Loss (vs. Placebo) | Key Clinical Trial Findings |
| This compound | Stimulates CCK and GLP-1 release | Data on long-term weight loss is limited | Reduces prospective food intake by 36% in short-term studies.[1] |
| Liraglutide | GLP-1 Receptor Agonist | ~4-6 kg over 1 year | Significantly reduces body weight and improves glycemic control.[4][5][6] |
| Lorcaserin | Serotonin 5-HT2C Receptor Agonist | ~3-3.7% of body weight over 1 year | Reduces energy intake without affecting energy expenditure.[7][8][9] Note: Withdrawn from the market due to safety concerns. |
| Sibutramine | Serotonin-Norepinephrine Reuptake Inhibitor | ~4.45 kg over 1 year | Dose-dependent weight loss.[10][11][12] Note: Withdrawn from many markets due to cardiovascular risks. |
| Orlistat | Gastrointestinal Lipase Inhibitor | ~3.9 kg over 1 year | Promotes weight loss and reduces weight regain.[13][14][15] |
Experimental Protocols
The validation of this compound's appetite-suppressing effects relies on rigorous experimental designs. Below is a detailed methodology from a key placebo-controlled study.
Protocol: Double-Blind, Placebo-Controlled Crossover Trial of this compound
-
Objective: To assess the effect of this compound on satiety hormones and subjective feelings of appetite in overweight individuals.
-
Participants: A cohort of 18 overweight women (BMI 25-30 kg/m ²) participated in the study.[1]
-
Study Design: A randomized, double-blind, placebo-controlled crossover design was employed. Each participant served as their own control.
-
Intervention:
-
Procedure:
-
Participants fasted overnight.
-
A baseline blood sample was collected.
-
Participants consumed either the this compound or placebo capsules.
-
Immediately following capsule ingestion, a standardized carbohydrate-rich test meal was provided.
-
Blood samples were collected at 30, 60, 90, 120, 180, and 240 minutes post-ingestion.[1]
-
Subjective appetite ratings were assessed using a 100-mm Visual Analogue Scale (VAS) at each blood collection time point. The VAS assessed parameters such as "desire to eat" and "prospective food intake".[1]
-
-
Hormone Analysis: Blood samples were analyzed for concentrations of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[1]
-
Statistical Analysis: The data were analyzed to compare the changes in hormone levels and VAS scores between the this compound and placebo groups over the 4-hour period.[1]
Mandatory Visualizations
Signaling Pathway of this compound in Appetite Suppression
Caption: Signaling pathway of this compound in appetite suppression.
Experimental Workflow for a Placebo-Controlled Trial
Caption: Experimental workflow for a placebo-controlled trial.
Conclusion
The evidence from placebo-controlled studies strongly supports the appetite-suppressing effects of this compound. Its mechanism of action, centered on the stimulation of the satiety hormones CCK and GLP-1, provides a sound biological basis for its observed effects on reducing the desire to eat and prospective food intake. While direct comparative efficacy against pharmaceutical appetite suppressants is not yet established through head-to-head trials, this compound presents a compelling profile as a naturally derived agent for weight management research and development. Further long-term studies are warranted to fully elucidate its potential in sustained weight management.
References
- 1. rejuvenation-science.com [rejuvenation-science.com]
- 2. Calorie Restriction Without Hunger - Life Extension [lifeextension.com]
- 3. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, this compound, on Inflammation and Metabolic Perturbations in Inflammatory Disorders [mdpi.com]
- 4. Efficacy and Safety of the New Appetite Suppressant, Liraglutide: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of the New Appetite Suppressant, Liraglutide: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lorcaserin - Wikipedia [en.wikipedia.org]
- 9. Lorcaserin treatment decreases body weight and improves cardiometabolic risk factors of obese adults: A 6-month-long, randomized, placebo-controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sibutramine produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of sibutramine for weight loss: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group. | Semantic Scholar [semanticscholar.org]
- 14. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for pinolenic acid measurement
A Comparative Guide to Analytical Methods for Pinolenic Acid Quantification
The accurate quantification of this compound, a key polyunsaturated fatty acid found in pine nut oil, is crucial for researchers, scientists, and professionals in drug development.[1] This guide provides a detailed comparison of three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD), and Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS). We will delve into their experimental protocols, present comparative performance data, and visualize the analytical workflows.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for GC-FID, HPLC-ELSD, and SFC-MS based on available validation data for fatty acid analysis.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (HPLC-ELSD) | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) |
| Linearity (R²) | ≥ 0.99[2] | ≥ 0.997[3] | Not explicitly stated, but excellent chromatographic reproducibility is reported.[4] |
| Precision (RSD) | < 2% for repeatability[5] | < 5% for intermediate repeatability[3] | Sufficient chromatographic reproducibility reported.[4] |
| Accuracy (Recovery) | 96.2% to 103.9%[5] | 92.9% to 108.5%[3] | Not explicitly stated. |
| Limit of Detection (LOD) | 6.833 µg/mL for alpha-linolenic acid[5] | 0.02 to 0.04 µg[3] | High sensitivity is a key feature.[6] |
| Limit of Quantitation (LOQ) | 8.063 µg/mL for linoleic acid[5] | 0.04 to 0.10 µg[3] | Not explicitly stated. |
| Analysis Time | ~25-45 minutes per sample[2][7] | ~11-45 minutes per sample[3][8] | ~3-13 minutes per sample[4][9] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for fatty acid analysis. It requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[10][11]
Sample Preparation (Derivatization to FAMEs):
-
Extraction: Lipids are extracted from the sample matrix using a solvent mixture, such as chloroform/methanol.[10]
-
Methylation: The extracted lipids are methylated to form FAMEs. A common method involves heating the sample with a reagent like 14% boron trifluoride in methanol (BF₃/MeOH) at 100°C.[10] Alternatively, 1N sodium methoxide can be used for a rapid reaction at room temperature.[7]
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane.[10] The organic layer is then separated, concentrated, and prepared for injection into the GC system.
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent GC-6890 system or similar.[2]
-
Column: A capillary column suitable for FAME analysis, such as a Zebron-Kame column (30 m × 0.25 mm i.d. × 0.20 µm film thickness).[12]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2.5 mL/min).[2][13]
-
Injector: Split/splitless injector at a temperature of 250-280°C.[2][12]
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for instance, starting at 100-160°C and ramping up to 260-270°C.[2][12]
-
Detector: Flame Ionization Detector (FID) at a temperature of 260-300°C.[2][12]
Workflow for GC-FID Analysis of this compound
Caption: Workflow for this compound Analysis using GC-FID.
High-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (HPLC-ELSD)
HPLC-ELSD is a powerful technique for the analysis of non-volatile and semi-volatile compounds like fatty acids without the need for derivatization.[8][14]
Sample Preparation:
-
Extraction: Lipids containing this compound are extracted from the sample.
-
Dissolution: The extracted lipids are dissolved in a suitable solvent compatible with the HPLC mobile phase.
HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A reversed-phase column, such as a Poroshell C18 or Hypersil GOLD C18.[3][14]
-
Mobile Phase: A gradient of organic solvents like methanol, acetonitrile, and water, often with an additive like formic acid or trifluoroacetic acid.[3][14]
-
Column Temperature: Elevated temperatures, for example, 50-60°C, are often used to improve peak shape and resolution.[3][14]
-
Detector: An Evaporative Light-Scattering Detector (ELSD). The nebulizer gas flow and drift tube temperature are optimized for the specific analytes. For instance, a nebulizer gas flow of 1.5 SLM and a drift tube temperature of 40°C.[3]
Workflow for HPLC-ELSD Analysis of this compound
Caption: Workflow for this compound Analysis using HPLC-ELSD.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC-MS is a modern technique that utilizes supercritical CO₂ as the primary mobile phase, offering fast and efficient separations of lipids.[15][16] It is particularly advantageous for the analysis of triglycerides and can separate isomers.[4][9]
Sample Preparation:
-
Extraction: Lipids are extracted from the sample matrix.
-
Dissolution: The extract is dissolved in a solvent suitable for SFC injection, typically a mixture like methanol/isopropanol.[4]
SFC-MS Instrumentation and Conditions:
-
SFC System: An analytical SFC system, such as an Agilent 1260 Infinity Analytical SFC.[4]
-
Column: Various stationary phases can be used, with C18 being common for triglyceride analysis.[4]
-
Mobile Phase: Supercritical CO₂ with a co-solvent modifier like methanol.[16]
-
Flow Rate: Typically around 2.0 mL/min.[4]
-
Column Temperature: Around 40°C.[4]
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) or other suitable mass spectrometer.[4]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[16]
Workflow for SFC-MS Analysis of this compound
Caption: Workflow for this compound Analysis using SFC-MS.
References
- 1. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. jascoinc.com [jascoinc.com]
- 9. mdpi.com [mdpi.com]
- 10. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jianhaidulab.com [jianhaidulab.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. static.igem.org [static.igem.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. mass-spec.chem.columbia.edu [mass-spec.chem.columbia.edu]
Comparative study of the lipid-lowering effects of pinolenic acid versus conjugated linoleic acid (CLA)
A Comparative Guide to the Lipid-Lowering Effects of Pinolenic Acid and Conjugated Linoleic Acid
For researchers and professionals in drug development, identifying effective lipid-lowering agents is a significant area of focus. Among the naturally occurring fatty acids, this compound (PNLA), found in pine nut oil, and conjugated linoleic acid (CLA), present in dairy and meat from ruminant animals, have emerged as compounds of interest. This guide provides an objective, data-supported comparison of their respective impacts on lipid profiles.
Quantitative Comparison of Lipid-Lowering Effects
The available research indicates that while both PNLA and CLA can influence lipid metabolism, their effects and consistency differ significantly. PNLA has demonstrated more consistently positive outcomes in preclinical studies, whereas the effects of CLA in human trials have been notably inconsistent.
| Parameter | This compound (PNLA) | Conjugated Linoleic Acid (CLA) |
| Total Cholesterol (TC) | Generally Decreased[1][2] | Inconsistent: Increased, Decreased, or No Significant Effect[3][4][5] |
| LDL-Cholesterol (LDL-C) | Generally Decreased[2][6] | Inconsistent: Decreased or No Significant Effect[3][4] |
| HDL-Cholesterol (HDL-C) | No Significant Change or Potential Increase | Inconsistent: Increased, Decreased, or No Significant Effect[3][4] |
| Triglycerides (TG) | Generally Decreased[1] | Inconsistent: Increased, Decreased, or No Significant Effect[3][5] |
| VLDL-Cholesterol | Decreased[1][2] | Potential Decrease[7] |
Experimental Protocols
This compound (PNLA) Studies
-
Animal Study: A study on male C57BL/6 mice fed a high-fat diet supplemented with Korean pine nut oil (a primary source of PNLA) for 12 weeks showed reduced weight gain and intramuscular lipid accumulation. These effects were linked to the dual ligand activity of this compound for peroxisome proliferator-activated receptors (PPAR) alpha and delta[8].
-
Human Study: A randomized, double-blind, placebo-controlled trial involving adults with borderline dyslipidemia investigated the effects of Pinus koraiensis needle extracts. After 12 weeks, the group receiving the extract showed a significant decrease in VLDL-cholesterol[1].
-
In Vitro Study: Research using human hepatoma HepG2 cells demonstrated that a high-pinolenic acid-containing fatty acid extract significantly enhanced the internalization of LDL particles, suggesting a mechanism for its LDL-lowering properties[6].
Conjugated Linoleic Acid (CLA) Studies
-
Systematic Review & Meta-Analysis: A comprehensive review of 56 randomized controlled trials (RCTs) concluded that CLA supplementation significantly increased concentrations of triglycerides (TG), total cholesterol (TC), and LDL-C, while also improving HDL-C levels[3]. Another meta-analysis of 33 clinical studies found that CLA supplements were associated with a significant decrease in LDL-C, but had non-significant effects on HDL-C, TC, and TG[4].
-
Human Clinical Trial: A randomized, double-blind, placebo-controlled trial with 28 obese women investigated the effects of 3.2 g/day of CLA or a placebo (olive oil) over eight weeks, combined with aerobic exercise. The study aimed to analyze changes in body fat and lipid profiles[9].
-
Isomer-Specific Effects: The biological effects of CLA are isomer-specific. The trans-10, cis-12 isomer is primarily associated with changes in body composition, while the cis-9, trans-11 isomer (rumenic acid) is the most common form in natural food sources[10]. Commercial preparations are typically a mix of these two isomers[10].
Signaling Pathways and Mechanisms of Action
The divergent effects of PNLA and CLA on lipid profiles can be attributed to their distinct mechanisms of action at the molecular level.
This compound (PNLA): PNLA is believed to exert its lipid-lowering effects primarily through the modulation of hepatic lipid metabolism. It has been suggested that PNLA enhances hepatic LDL uptake, thereby reducing circulating LDL-C levels[6]. Furthermore, PNLA acts as a dual ligand for PPAR-alpha and PPAR-delta, which are key regulators of fatty acid oxidation[8]. Its triglyceride-lowering properties may be due to decreased de novo lipid synthesis and reduced substrate availability for lipoprotein formation[1].
Conjugated Linoleic Acid (CLA): The mechanisms of CLA are more complex and varied, depending on the specific isomer. CLA can influence lipid metabolism by activating or inhibiting PPARs, particularly PPAR-gamma[11]. This interaction can modulate gene expression related to lipogenesis and lipolysis[11]. Some studies suggest CLA can increase the activity of carnitine palmitoyltransferase-1 (CPT-1), which is involved in fatty acid oxidation[11]. However, the inconsistent results in human trials suggest that the overall effect on lipid metabolism is not straightforward and can be influenced by various factors.
Visualizations of Pathways and Workflows
Caption: Proposed signaling pathway for this compound's lipid-lowering effects.
Caption: Generalized signaling pathway for Conjugated Linoleic Acid.
Caption: A general experimental workflow for clinical trials on lipid-lowering agents.
References
- 1. Evaluation of the Effects of Pinus koraiensis Needle Extracts on Serum Lipid and Oxidative Stress in Adults with Borderline Dyslipidemia: A Randomized, Double-Blind, and Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. The effects of conjugated linoleic acid supplementation on lipid profile in adults: A systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of foods enriched in conjugated linoleic acid (CLA) and CLA supplements with lipid profile in human studies: a systematic review and meta-analysis | Public Health Nutrition | Cambridge Core [cambridge.org]
- 5. Frontiers | The effect of conjugated linoleic acid supplementation in comparison with omega-6 and omega-9 on lipid profile: a graded, dose–response systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 6. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid improves glycemic response, lipid profile, and oxidative stress in obese patients with non-alcoholic fatty liver disease: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Pinolenic Acid: A Comparative Analysis of its Immunomodulatory Efficacy Against Other Omega-6 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of pinolenic acid (PNLA) versus other key omega-6 fatty acids—linoleic acid (LA), gamma-linolenic acid (GLA), and arachidonic acid (AA)—in modulating immune responses. The information is compiled from a review of preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound and other omega-6 fatty acids on various markers of immune response. It is important to note that direct head-to-head comparisons in the same experimental setup are limited. Therefore, data from different studies are presented, and experimental conditions should be considered when interpreting the results.
Table 1: Effect on Pro-inflammatory Cytokine Production in Macrophages/Monocytes
| Fatty Acid | Cell Line | Stimulant | Concentration | Cytokine | % Reduction (compared to control) | Reference |
| This compound (PNLA) | THP-1 Macrophages | LPS | 50 µM | IL-6 | 46% | [1] |
| TNF-α | 18% | [1] | ||||
| Murine Microglial (BV-2) | LPS | 50 µM | IL-6 | 74% | [2] | |
| TNF-α | 27% | [2] | ||||
| Gamma-Linolenic Acid (GLA) | RAW 264.7 Macrophages | LPS | Not Specified | Pro-interleukin-1β | Significant Inhibition | [1] |
| Linoleic Acid (LA) | RAW 264.7 Macrophages | LPS | Not Specified | Pro-interleukin-1β | Less potent than GLA | [1] |
| Arachidonic Acid (AA) | THP-1 Monocytes | - | 10 µM | IL-1β | Increased production | Data inferred from general knowledge |
Table 2: Effect on Other Inflammatory Mediators
| Fatty Acid | Cell Line/System | Stimulant | Concentration | Mediator | Effect | Reference |
| This compound (PNLA) | THP-1 Macrophages | LPS | 50 µM | PGE2 | 87% reduction | [1] |
| EA.hy926 Endothelial Cells | TNF-α | 50 µM | sICAM-1 | ~24% reduction | [3] | |
| MCP-1 | ~25% reduction | [3] | ||||
| RANTES | ~46% reduction | [3] | ||||
| Gamma-Linolenic Acid (GLA) | EA.hy926 Endothelial Cells | TNF-α | 50 µM | sICAM-1 | Significant reduction | [3] |
| RAW 264.7 Macrophages | LPS | Not Specified | iNOS, COX-2 | Significant inhibition | [1] | |
| Linoleic Acid (LA) | RAW 246.7 Macrophages | LPS | Not Specified | iNOS, COX-2 | Less potent than GLA | [1] |
Table 3: Effect on Immune Cell Function
| Fatty Acid | Cell Type | Function | Concentration | Effect | Reference |
| This compound (PNLA) | THP-1 Monocytes | Migration | 25-100 µM | 50-55% inhibition | [4] |
| Gamma-Linolenic Acid (GLA) | Human PBMCs | T-lymphocyte proliferation | 770 mg/day (in vivo) | Significant decrease | [5] |
| Arachidonic Acid (AA) | Human PBMCs | T-lymphocyte proliferation | 680 mg/day (in vivo) | No significant effect | [5] |
Experimental Protocols
This section details the methodologies used in key experiments cited in this guide.
2.1. Cell Culture and Treatment (Macrophage Studies)
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte-like cell line THP-1.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Fatty Acid Preparation: Fatty acids are dissolved in ethanol to create a stock solution and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and delivery to the cells. The final ethanol concentration in the culture medium is typically kept below 0.1%.
-
Treatment Protocol: Cells are seeded in 24-well or 96-well plates. After reaching a desired confluency (e.g., 80%), the cells are pre-treated with various concentrations of the fatty acids (e.g., 10, 25, 50, 100 µM) or vehicle control (BSA-containing medium with ethanol) for a specified period (e.g., 24 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL, for a further incubation period (e.g., 24 hours).
2.2. Measurement of Inflammatory Markers
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite to determine the nitrite concentration.
-
Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the culture medium are determined using specific PGE2 ELISA kits.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The expression levels of genes encoding for inflammatory mediators like iNOS and COX-2 are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers. Gene expression is often normalized to a housekeeping gene such as GAPDH.
2.3. Western Blot Analysis for NF-κB Signaling Pathway
-
Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay, such as the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflow Visualizations
3.1. This compound's Proposed Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Evidence suggests that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the potential points of intervention by this compound.
References
- 1. Investigation of Modulatory Effect of this compound (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Pinolenic Acid and its Metabolite ETA in Cellular Anti-Inflammatory Responses
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nut oil, and its primary metabolite, eicosatrienoic acid (ETA). While a direct comparative transcriptomic analysis at a whole-genome level is not yet publicly available, this document synthesizes existing experimental data on their differential effects on key inflammatory mediators and signaling pathways. The information presented is intended to support further research and drug development efforts in the field of inflammation.
Introduction
This compound (PLA; C18:3) is a unique omega-6 fatty acid with an unusual non-methylene-interrupted structure. Following ingestion, it is metabolized in the body into longer-chain fatty acids, most notably eicosatrienoic acid (ETA; C20:3), through the action of the enzyme elongase 5. Both PLA and ETA have demonstrated anti-inflammatory properties, but their relative potency and specific molecular mechanisms are areas of ongoing investigation.[1] This guide consolidates findings from in vitro studies to facilitate a clearer understanding of their comparative bioactivities.
Comparative Efficacy in Modulating Inflammatory Mediators
Recent studies have quantified the differential effects of PLA and its metabolite ETA on the secretion of several key pro-inflammatory molecules in human endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α). The data indicates that while both fatty acids exhibit anti-inflammatory activity, their potency can differ.
Table 1: Comparative Reduction of Pro-Inflammatory Mediators by this compound (PLA) and Eicosatrienoic Acid (ETA)
| Inflammatory Mediator | Cell Type | Treatment | Concentration | % Reduction (compared to stimulated control) | Reference |
| sICAM-1 | EA.hy926 (human endothelial) | PLA | 50 µM | Decreased | [2] |
| EA.hy926 (human endothelial) | ETA | 10 µM | Decreased | [2] | |
| MCP-1 | EA.hy926 (human endothelial) | PLA | 50 µM | Decreased | [2] |
| EA.hy926 (human endothelial) | ETA | 10 µM | Decreased | [2] | |
| RANTES | EA.hy926 (human endothelial) | PLA | 50 µM | Decreased | [2] |
| EA.hy926 (human endothelial) | ETA | 10 µM | Decreased | [2] | |
| IL-6 | EA.hy926 (human endothelial) | PLA | 50 µM | Not significantly decreased | [2] |
| EA.hy926 (human endothelial) | ETA | 10 µM | Decreased | [2] | |
| NF-κBp65 Phosphorylation | EA.hy926 (human endothelial) | PLA | 50 µM | Decreased | [2] |
| EA.hy926 (human endothelial) | ETA | 10 µM | Decreased | [2] |
Note: The study by Baker et al. (2020) demonstrated these effects and noted that the anti-inflammatory actions of PLA were dependent on its conversion to ETA, as silencing the elongase 5 enzyme abrogated the observed reductions in inflammatory mediators.[2]
Experimental Protocols
The following is a summary of the experimental methodology employed in the key comparative study cited in this guide.
3.1. Cell Culture and Treatment
-
Cell Line: EA.hy926 human endothelial cells were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Fatty Acid Treatment: Cells were pre-incubated with either this compound (50 µM) or eicosatrienoic acid (10 µM) for a specified period.
-
Inflammatory Stimulation: Following pre-incubation, cells were stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.[2]
3.2. Measurement of Inflammatory Mediators
-
ELISA: The concentrations of soluble intercellular adhesion molecule-1 (sICAM-1), monocyte chemoattractant protein-1 (MCP-1), regulated on activation, normal T cell expressed and secreted (RANTES), and interleukin-6 (IL-6) in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2]
3.3. Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Whole-cell lysates were prepared from treated and control cells.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for the phosphorylated form of the NF-κB p65 subunit (NF-κBp65) and total p65 to assess the activation of this key inflammatory transcription factor.[2]
Signaling Pathways
The anti-inflammatory effects of this compound and its metabolite ETA are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway. Some evidence also points to the potential involvement of Peroxisome Proliferator-Activated Receptors (PPARs).
4.1. Metabolic Conversion of this compound to ETA
The initial step in the bioactivity of this compound is its conversion to ETA. This metabolic process is a prerequisite for some of its anti-inflammatory effects.
Caption: Metabolic conversion of this compound to Eicosatrienoic Acid.
4.2. NF-κB Signaling Pathway Inhibition
Both PLA and ETA have been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[2][3] The reduction in the phosphorylation of the p65 subunit of NF-κB prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[2]
Caption: Inhibition of the NF-κB signaling pathway by PLA and ETA.
Conclusion
The available evidence suggests that both this compound and its metabolite, eicosatrienoic acid, are effective in attenuating inflammatory responses in vitro. ETA appears to be a more potent anti-inflammatory agent than its precursor, PLA, for certain inflammatory mediators. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway. Further research, including comparative transcriptomic studies, is warranted to fully elucidate the distinct and overlapping molecular mechanisms of these two fatty acids. These findings highlight the potential of PLA and ETA as therapeutic agents for inflammatory diseases.
References
A Comparative Review of the Therapeutic Potential of Pinolenic Acid and Other Non-Essential Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of pinolenic acid against other common non-essential fatty acids, including oleic acid, palmitoleic acid, and stearic acid. The information is compiled from in vitro, animal, and human studies to offer an objective overview supported by experimental data.
Introduction to this compound and Non-Essential Fatty Acids
Fatty acids are fundamental to numerous physiological processes. While essential fatty acids must be obtained through diet, non-essential fatty acids can be synthesized by the body and play crucial roles in health and disease.[1][2] This review focuses on this compound (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and compares its therapeutic properties with those of more common non-essential fatty acids: oleic acid, palmitoleic acid, and stearic acid.[3][4][5] Understanding their distinct mechanisms and therapeutic potentials is vital for developing novel therapeutic strategies for metabolic and inflammatory diseases.
This compound (PNLA; an isomer of γ-linolenic acid) is a Δ5-unsaturated polymethylene-interrupted fatty acid found in pine nut oil.[3][6] It has garnered attention for its anti-inflammatory, metabolic, and appetite-suppressing properties.[4][6] Oleic acid is a monounsaturated omega-9 fatty acid, abundant in olive oil, and is known for its cardiovascular and anti-inflammatory benefits.[5][7] Palmitoleic acid, an omega-7 monounsaturated fatty acid, has been described as a "lipokine" for its role in regulating systemic metabolism and insulin sensitivity.[3][4] Stearic acid is a saturated fatty acid that, unlike other saturated fats, appears to have a neutral effect on LDL cholesterol and is being explored for its role in drug delivery.[8][9]
Therapeutic Potential of this compound
This compound, typically constituting 14-20% of the fatty acids in pine nuts, has demonstrated a range of health benefits in preclinical studies.[3][4] Its unique chemical structure contributes to its diverse biological activities.
Anti-inflammatory and Immunomodulatory Effects
PNLA exhibits potent anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators. In vitro studies have shown that PNLA can significantly reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in activated immune cells.[8] For instance, in peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis patients stimulated with lipopolysaccharide (LPS), PNLA decreased IL-6 and TNF-α release by 60%.[8] The anti-inflammatory actions of PNLA are associated with the suppression of key signaling pathways, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8]
Metabolic Regulation
PNLA has shown promise in ameliorating metabolic dysregulation. In HepG2 cells, it has been shown to inhibit oleic acid-induced lipid accumulation and oxidative stress.[10] This effect is mediated through the activation of the AMPK/SIRT1 signaling pathway, which enhances fatty acid oxidation and reduces lipogenesis.[10] Furthermore, PNLA is a potent dual agonist for free fatty acid receptors 1 and 4, which may enhance glucose-dependent insulin secretion and sensitivity.[3]
Appetite Suppression
Research suggests PNLA may aid in weight management by curbing appetite. It has been shown to trigger the release of two hunger-suppressing hormones: cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[6][11]
Signaling Pathways
The therapeutic effects of PNLA are mediated through several key signaling pathways. One of the prominent pathways is the AMPK/SIRT1 pathway, which is crucial for cellular energy homeostasis and mitigation of oxidative stress.[10]
This compound activates the AMPK/SIRT1 pathway. (Max Width: 760px)
Therapeutic Potential of Other Non-Essential Fatty Acids
Oleic Acid
Oleic acid (an omega-9 fatty acid) is the most abundant monounsaturated fatty acid in the human diet. It is recognized for its beneficial effects on cardiovascular health and inflammation.[5][12]
-
Cardiovascular Health : Diets rich in oleic acid, such as the Mediterranean diet, are associated with reduced risk of heart disease.[13] Oleic acid helps lower LDL cholesterol and may prevent atherosclerosis.[12]
-
Anti-inflammatory Effects : Oleic acid can modulate inflammatory responses, although its role can be complex.[5] It has been shown to inhibit pro-inflammatory cytokines and may act as a natural activator of sirtuin 1 (SIRT1), a key regulator of cellular stress responses.[6][7] Its derivative, oleoylethanolamide (OEA), is an endogenous ligand of the PPARα nuclear receptor and possesses anti-inflammatory and antioxidant properties.[6][7]
-
Cancer : Some studies suggest that oleic acid may have anti-cancer properties by inhibiting the overexpression of oncogenes and inducing apoptosis in cancer cells.[12][14]
Palmitoleic Acid
Palmitoleic acid (an omega-7 fatty acid) has emerged as a "lipokine," a signaling molecule that communicates between tissues to regulate metabolic homeostasis.[3][4]
-
Metabolic Health : It has been shown to improve insulin sensitivity, stimulate insulin secretion, and enhance hepatic fatty acid oxidation.[4][15] Supplementation with palmitoleic acid in animal models of type 2 diabetes significantly reduced liver and hepatic triglyceride levels.[3]
-
Anti-inflammatory and Cardiovascular Effects : Palmitoleic acid has demonstrated anti-inflammatory properties and the ability to reduce atherosclerotic plaque area in animal models.[3][15] It can decrease the expression of genes that regulate inflammatory cytokines.[3]
Stearic Acid
Stearic acid is a long-chain saturated fatty acid. Unlike other saturated fatty acids, it is considered to have a neutral effect on blood cholesterol levels.[11]
-
Cardiovascular Effects : Studies have shown that stearic acid does not raise LDL cholesterol to the same extent as other saturated fats like palmitic acid.[11][16] However, some research has associated it with inflammatory and endothelial dysfunction biomarkers.[8]
-
Drug Delivery : Due to its hydrophobic nature, stearic acid is being explored for its potential in targeted drug delivery systems, such as in the formation of micelles, liposomes, and solid lipid nanoparticles (SLNs) to enhance the bioavailability of certain drugs.[9] It can also be used to create stable nanoparticles for delivering therapeutic agents.[17]
Comparative Data on Therapeutic Potential
The following table summarizes the key therapeutic effects of this compound and other non-essential fatty acids based on available experimental data.
| Fatty Acid | Therapeutic Effect | Key Findings (Quantitative Data from Studies) | Mechanism of Action | References |
| This compound | Anti-inflammatory | - Decreased IL-6 and TNF-α release by 60% in LPS-stimulated PBMCs from RA patients. - Reduced PGE2 levels in activated PBMCs. | Inhibition of NF-κB and STAT signaling pathways. | [8] |
| Metabolic Regulation | - Inhibited oleic acid-induced lipid accumulation in HepG2 cells. | Activation of AMPK/SIRT1 pathway. | [10] | |
| Appetite Suppression | - Triggers the release of satiety hormones CCK and GLP-1. | Hormonal regulation. | [6][11] | |
| Oleic Acid | Cardiovascular Health | - Diets with ~20g/day may reduce heart disease risk. | Lowers LDL cholesterol, anti-inflammatory effects. | [13] |
| Anti-inflammatory | - Ameliorated insulin sensitivity and reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in high-fat diet-fed mice. | Activation of SIRT1; OEA derivative activates PPARα. | [6][7][18] | |
| Palmitoleic Acid | Metabolic Health | - Reduced atherosclerotic plaque area by ~45% in LDLR-KO mice. | Acts as a "lipokine" to improve insulin sensitivity and glucose metabolism. | [3] |
| Anti-inflammatory | - Suppressed cytokine expression in adipocytes. | Downregulation of NF-κB. | [15][19] | |
| Stearic Acid | Cardiovascular Effects | - Neutral or lowering effect on LDL cholesterol compared to other SFAs. | Different metabolic fate compared to other saturated fats. | [11][16] |
| Drug Delivery | - Used to form solid lipid nanoparticles (e.g., ~100 nm size) for drug delivery. | Hydrophobic properties allow for encapsulation of therapeutic agents. | [9][17] |
Experimental Protocols and Workflows
Detailed and consistent experimental protocols are crucial for the reliable evaluation of the therapeutic potential of fatty acids.
General Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of fatty acids on cultured immune cells.
Workflow for in vitro anti-inflammatory testing. (Max Width: 760px)
Detailed Methodologies
Cell Culture and Fatty Acid Treatment:
-
Cell Lines: Human monocytic cell line (THP-1) or primary cells like human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Fatty Acid Preparation: Fatty acids are typically dissolved in a solvent like ethanol to create a stock solution.[20] For cell culture experiments, the fatty acid stock is then complexed with fatty-acid-free bovine serum albumin (BSA) in the culture medium.[20] This is done to mimic physiological conditions where fatty acids are transported by albumin in the blood and to improve their solubility in aqueous culture media. The molar ratio of fatty acid to BSA is a critical parameter that should be optimized and reported.[20]
-
Treatment Protocol: Cells are typically pre-treated with the fatty acid-BSA complex for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Inflammatory Markers:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., PGE2) in the cell culture supernatant.
-
RNA Sequencing and RT-qPCR: To understand the transcriptional regulation, RNA can be extracted from the treated cells. RNA sequencing provides a global view of gene expression changes, while RT-qPCR is used to validate the expression of specific target genes involved in inflammatory pathways (e.g., NFKB1, IL6, TNF).
Assessment of Lipid Accumulation:
-
Oil Red O Staining: This is a common method to visualize and quantify intracellular lipid droplets in cell lines like HepG2. Cells are fixed and then stained with Oil Red O solution. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
Conclusion
This compound presents a unique therapeutic profile with potent anti-inflammatory and metabolic regulatory effects, distinguishing it from other non-essential fatty acids. Its mechanisms of action, particularly through the AMPK/SIRT1 and NF-κB pathways, offer promising avenues for the development of therapeutics for inflammatory and metabolic disorders.
In comparison, oleic acid remains a cornerstone of cardiovascular health, primarily due to its lipid-lowering and anti-inflammatory properties. Palmitoleic acid's role as a lipokine highlights its potential in managing insulin resistance and metabolic syndrome. Stearic acid, while having a more neutral cardiovascular profile than other saturated fats, shows emerging potential in pharmaceutical applications like drug delivery.
For drug development professionals, the distinct signaling pathways and therapeutic targets of these fatty acids provide a rich landscape for investigation. Further high-quality clinical trials are necessary to translate the promising preclinical findings, particularly for pinolenic and palmitoleic acids, into effective human therapies.[4] The continued exploration of these non-essential fatty acids is crucial for unlocking their full therapeutic potential.
References
- 1. [PDF] Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid | Semantic Scholar [semanticscholar.org]
- 2. Dietary stearic acid and risk of cardiovascular disease: intake, sources, digestion, and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. Is Palmitoleic Acid a Plausible Nonpharmacological Strategy to Prevent or Control Chronic Metabolic and Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the modulatory effects of oleic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stearic Acid, but not Palmitic Acid, is Associated with Inflammatory and Endothelial Dysfunction Biomarkers in Individuals at Cardiovascular Risk - ABC Cardiol [abccardiol.org]
- 9. pishrochem.com [pishrochem.com]
- 10. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Oleic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. draxe.com [draxe.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Rheumatoid Arthritis Treatment Potential of Stearic Acid Nanoparticles of Quercetin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. balsinde.org [balsinde.org]
- 20. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pinolenic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of pinolenic acid in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
This compound is a polyunsaturated fatty acid that requires careful handling due to its potential hazards. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound.[1][2]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[2] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3][4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[2][5][6] Gloves must be inspected for integrity before each use and should be properly removed and discarded after handling the substance.[2] Always wash hands thoroughly after removing gloves.[1]
-
Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential for significant exposure, wear fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[1][2] If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2]
Operational and Handling Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation and Handling:
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment : Before beginning any work, ensure all required PPE is donned correctly.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[2]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][7]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]
First Aid Measures:
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[1][2]
-
In case of skin contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Consult a doctor.[1][2]
-
If inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Spill and Disposal Plan
Immediate and appropriate action is required in the event of a spill. Proper disposal of this compound waste is crucial to prevent environmental contamination.
Spill Response:
-
Evacuate : Evacuate personnel from the immediate spill area.[2]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Absorption : Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or a universal binder.[1]
-
Collection : Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[2]
Disposal:
-
Waste Containers : All this compound waste, including contaminated materials, should be collected in suitable, labeled, and closed containers.[2]
-
Regulations : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
Environmental Precaution : Discharge into the environment must be avoided.[2]
Workflow for Handling this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fatfinger.io [fatfinger.io]
- 4. hsi.com [hsi.com]
- 5. WHICH GLOVES ARE IDEAL FOR HANDLING FATTY OR OILY FOODS? | Reflexx [reflexx.com]
- 6. leelinework.com [leelinework.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
